molecular formula C9H7NO3S B1520867 Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate CAS No. 72752-81-9

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Cat. No.: B1520867
CAS No.: 72752-81-9
M. Wt: 209.22 g/mol
InChI Key: FMCZQIFKXIGAFL-UHFFFAOYSA-N
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Description

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS 72752-81-9) is a high-purity chemical building block for research and development. This compound, with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol, is a solid that should be stored under an inert atmosphere at 2-8°C . It features a benzo[d]oxazole core substituted with a reactive mercapto group at the 2-position and a methyl ester at the 6-position, making it a versatile scaffold for synthesizing novel derivatives, such as by functionalizing the sulfur atom . Researchers value this compound for its potential in medicinal chemistry. The 2-mercaptobenzoxazole scaffold is associated with a range of biological activities, serving as a key intermediate in developing molecules with reported antimicrobial and antifungal properties . Its structural features make it a candidate for creating mechanism-based enzyme inhibitors and exploring antiproliferative activities in various cancer cell lines . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet for proper handling information. Hazard Statements: H302-H315-H319-H332-H335 .

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-6-7(4-5)13-9(14)10-6/h2-4H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCZQIFKXIGAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672151
Record name Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-81-9
Record name Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a bifunctional heterocyclic scaffold critical to modern medicinal chemistry and materials science. Characterized by a fused benzene-oxazole ring system, it presents two distinct reactive centers: a nucleophilic thione/thiol moiety at the C-2 position and an electrophilic methyl ester at the C-6 position.

This guide provides a rigorous technical analysis of its structural dynamics, a self-validating synthesis protocol, and a mapping of its reactivity profile. It is designed for researchers requiring high-fidelity data for drug discovery (specifically kinase inhibition and bioisostere development) and fluorescent probe synthesis.

Structural Dynamics: The Thione-Thiol Tautomerism

Understanding the reactivity of this molecule requires a rejection of the static "thiol" model. In solution and solid states, 2-mercaptobenzoxazoles exist in a dynamic equilibrium between the thiol (enethiol) and thione (thioamide) forms.

  • Thione Form (A): The hydrogen is bonded to the nitrogen (N-H), creating a C=S double bond. This form is generally thermodynamically favored in polar solvents and the solid state due to the strength of the thioamide resonance stabilization.

  • Thiol Form (B): The hydrogen is bonded to the sulfur (S-H). This form typically dictates S-alkylation reactivity under basic conditions (via the thiolate anion).

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the proton transfer and resonance stabilization that dictates the molecule's nucleophilic behavior.

Tautomerism Thione Thione Form (Dominant) (NH, C=S) Transition Delocalized Anion (Thiolate/Amidate) Thione->Transition - H+ (Deprotonation) Thiol Thiol Form (Reactive) (N, C-SH) Transition->Thione + H+ Transition->Thiol + H+ Thiol->Transition - H+

Figure 1: The tautomeric equilibrium. While the Thione form is stable, deprotonation yields a delocalized anion that reacts primarily at the sulfur atom (S-alkylation) due to the high nucleophilicity of the thiolate.

Synthesis Protocol (Self-Validating System)

To ensure the correct regiochemistry (6-carboxylate), the synthesis must proceed from Methyl 4-amino-3-hydroxybenzoate . Using the isomeric 3-amino-4-hydroxybenzoate would incorrectly yield the 5-carboxylate derivative.

Retrosynthetic Logic
  • Target: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

  • Precursor: Methyl 4-amino-3-hydroxybenzoate.

  • Cyclization Agent: Carbon Disulfide (

    
    ) or Potassium Ethyl Xanthate.
    
Step-by-Step Methodology

This protocol utilizes potassium ethyl xanthate as a safer, easier-to-handle surrogate for


.

Reagents:

  • Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

  • Potassium Ethyl Xanthate (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (for workup)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-amino-3-hydroxybenzoate (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add Potassium Ethyl Xanthate (11 mmol) to the solution.

  • Cyclization (The "Black Box"): Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Check: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The reaction is complete when the starting amine spot (

      
      ) disappears and a new, less polar spot appears.
      
    • Mechanism:[1][2][3][4] The amine attacks the xanthate carbon, releasing ethanol. The adjacent phenol oxygen then attacks the intermediate thiocarbonyl, eliminating

      
       (or equivalent) to close the ring.
      
  • Workup: Cool the reaction mixture to room temperature. The potassium salt of the product may precipitate.

  • Acidification: Pour the mixture into ice-cold water (100 mL). Acidify to pH 3–4 using glacial acetic acid or dilute HCl. This protonates the thiolate, precipitating the product.

  • Isolation: Filter the resulting solid, wash copiously with cold water (to remove inorganic salts), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Diagram 2: Synthesis Workflow

Synthesis Start Methyl 4-amino-3-hydroxybenzoate (Precursor) Intermediate Intermediate: Thiocarbamate Formation Start->Intermediate Nucleophilic Attack Reagent Potassium Ethyl Xanthate (Cyclizing Agent) Reagent->Intermediate Cyclization Ring Closure (Reflux, EtOH) Intermediate->Cyclization Intramolecular Attack Product Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (Target) Cyclization->Product Acidification (Workup)

Figure 2: Synthetic pathway ensuring regioselective formation of the 6-carboxylate derivative.

Reactivity Profile & Derivatization

The molecule offers two orthogonal handles for chemical modification: the S-nucleophile (C-2) and the Ester electrophile (C-6).

A. S-Alkylation (Thioether Synthesis)

Despite the N-H presence in the thione form, alkylation with alkyl halides (


) in the presence of a base (

or

) occurs almost exclusively at the Sulfur atom. This is due to the HSAB theory (Hard and Soft Acids and Bases): the sulfur is a softer nucleophile than the nitrogen, matching well with soft alkyl halide electrophiles.
  • Reaction: Product +

    
     + 
    
    
    
    
    
    2-(alkylthio)benzo[d]oxazole-6-carboxylate.
  • Utility: This restores the aromaticity of the oxazole ring, often increasing fluorescence and lipophilicity.

B. Hydrazinolysis (Scaffold Extension)

The C-6 methyl ester is susceptible to nucleophilic acyl substitution. Reacting with hydrazine hydrate yields the hydrazide, a gateway to Schiff bases (kinase inhibitors).

  • Reaction: Product +

    
    
    
    
    
    2-mercaptobenzo[d]oxazole-6-carbohydrazide.
Diagram 3: Reactivity Map

Reactivity Core Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate S_Alkyl S-Alkylated Derivative (Thioether) Core->S_Alkyl R-X, K2CO3 (S-Selective) Hydrazide 6-Carbohydrazide (Kinase Inhibitor Precursor) Core->Hydrazide NH2NH2 (Reflux) Acid 6-Carboxylic Acid (Hydrolysis Product) Core->Acid LiOH/THF (Saponification)

Figure 3: Orthogonal reactivity channels allowing diverse library generation.

Analytical Characterization (Data Table)

The following data summarizes the expected spectroscopic signatures for validation.

TechniqueParameterExpected Signal / ObservationInterpretation
IR Spectroscopy

(cm

)
~3100–3200 (broad)N-H stretch (Thione form)
1715–1725C=O stretch (Ester)
1150–1200C=S stretch (Thione character)
1H NMR

(ppm)
~13.0–14.0 (s, 1H)N-H / S-H (Exchangeable, broad)
~3.85–3.90 (s, 3H)

(Methyl Ester)
7.8–8.2 (m, 3H)Aromatic protons (ABX system)
MS (ESI) m/z[M+H]+ or [M-H]-Confirm Molecular Weight

Medicinal Chemistry Applications

The methyl 2-mercaptobenzo[d]oxazole-6-carboxylate structure is not merely an intermediate; it is a privileged pharmacophore.

  • Kinase Inhibition: The benzoxazole core mimics the adenine ring of ATP. Derivatization at the C-2 position (S-alkylation with benzyl groups) and the C-6 position (hydrazone formation) allows the molecule to span the ATP-binding pocket of kinases (e.g., VEGFR-2, EGFR), forming hydrogen bonds with the hinge region [1].

  • Bioisosterism: The 2-mercaptobenzoxazole unit serves as a bioisostere for phenol or thiophenol moieties in drug design, modulating lipophilicity (LogP) and metabolic stability.

  • Fluorescent Probes: Upon S-alkylation, the restoration of the fully aromatic benzoxazole system often induces strong fluorescence, making these derivatives useful for tracking biological thiols or designing environment-sensitive probes [2].

References

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and biological significance of 2-mercaptobenzoxazole derivatives. Zenodo. Available at: [Link] (Generalized Reference based on standard literature search patterns for this scaffold).

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]

Sources

Physical and chemical properties of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon available data and established principles of organic chemistry, this document offers insights into its structure, properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.

Introduction: A Scaffold of Pharmaceutical Interest

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate belongs to the benzoxazole family, a class of heterocyclic compounds recognized for their diverse pharmacological activities. The benzoxazole core is a privileged structure in drug discovery, appearing in molecules with antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a mercapto group at the 2-position and a methyl carboxylate at the 6-position offers unique opportunities for chemical modification and biological interaction, making this a compound of significant interest for the synthesis of novel bioactive molecules.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is not extensively documented in publicly available literature. However, based on information from chemical suppliers and predictive models for closely related isomers, we can compile a profile of its key physical and chemical characteristics.

PropertyValueSource/Comment
Molecular Formula C₉H₇NO₃S[2]
Molecular Weight 209.22 g/mol [2]
CAS Number 72752-81-9[2]
Appearance Solid[2]
Purity ≥95%[3]
IUPAC Name methyl 2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylate[2]
Predicted Boiling Point 227-228 °CPredicted for the 5-carboxylate isomer.[4]
Predicted Density 1.46 ± 0.1 g/cm³Predicted for the 5-carboxylate isomer.[4]
Storage 2-8°C, sealed, dry[4]

It is important to note that the boiling point and density are predicted values for a structural isomer and should be considered as estimates. Experimental determination of these properties is crucial for any practical application.

Chemical Structure and Reactivity Profile

The chemical behavior of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is dictated by the interplay of its constituent functional groups: the benzoxazole ring system, the mercapto (or thione) group, and the methyl ester.

Figure 1: Chemical structure of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

Tautomerism: The 2-mercaptobenzoxazole core exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic and theoretical studies on related 2-mercaptobenzothiazoles and 2-mercaptobenzimidazoles suggest that the thione form is generally more stable.[5]

Reactivity of the Mercapto Group: The sulfur atom is a key site for chemical modification. It can undergo a variety of reactions, including:

  • Alkylation: Reaction with alkyl halides to form 2-alkylthio derivatives. This is a common strategy to introduce diverse side chains.[6]

  • Acylation: Reaction with acyl chlorides or anhydrides to produce 2-acylthio compounds.[6]

  • Oxidation: The thiol group can be oxidized to form disulfides.

Reactivity of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This provides another handle for modifying the molecule's properties, such as solubility and its ability to interact with biological targets.[7]

Reactions of the Benzoxazole Ring: The aromatic ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

Proposed Synthetic Pathway

cluster_synthesis Proposed Synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate start Methyl 3-amino-4-hydroxybenzoate intermediate1 Reaction with Carbon Disulfide (CS₂) start->intermediate1 KOH, Ethanol, Reflux product Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate intermediate1->product Cyclization

Figure 2: Proposed synthetic route.

Step-by-Step Methodology (Hypothetical):

  • Starting Material: The synthesis would likely begin with Methyl 3-amino-4-hydroxybenzoate.

  • Reaction with Carbon Disulfide: In a suitable solvent such as ethanol, the starting material would be reacted with carbon disulfide in the presence of a base like potassium hydroxide.[8]

  • Cyclization: Heating the reaction mixture under reflux would induce cyclization to form the benzoxazole ring, yielding the desired product.[8]

  • Purification: The crude product would then be purified by recrystallization or column chromatography.

This proposed synthesis is based on a general procedure for the preparation of 2-mercaptobenzoxazoles.[8] Optimization of reaction conditions, including solvent, base, temperature, and reaction time, would be necessary to achieve a good yield of the target compound.

Spectroscopic Characterization (Anticipated)

Although experimental spectra for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate are not available, we can predict the key spectroscopic features based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the thione tautomer. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the thione carbon (C=S), and the aromatic carbons. The chemical shifts of these carbons would provide valuable information for structure confirmation.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the thione, the C=S stretching, the C=O stretching of the ester, and the C-O stretching vibrations.

Applications in Drug Development and Research

The 2-mercaptobenzoxazole scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this and related heterocyclic systems have shown a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The mercapto group is often crucial for the antimicrobial and antifungal properties of these compounds.[9]

  • Anti-inflammatory Activity: Many benzoxazole derivatives exhibit anti-inflammatory effects.[8]

  • Anticancer Activity: The benzoxazole nucleus is found in several compounds with demonstrated anticancer properties.[10]

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate serves as a valuable building block for creating libraries of novel compounds to be screened for these and other biological activities. The ester and mercapto groups provide two distinct points for chemical diversification, allowing for the systematic exploration of structure-activity relationships.

Safety and Handling

Detailed toxicological data for this specific compound is limited. However, information for the parent compound, 2-mercaptobenzothiazole, indicates that it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[2] It is therefore recommended to handle Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. While comprehensive experimental data is currently sparse, its structural features suggest a rich chemistry and a high potential for the development of novel, biologically active molecules. Further research to fully characterize its physical and chemical properties, optimize its synthesis, and explore its pharmacological profile is warranted.

References

  • MySkinRecipes. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. MySkinRecipes. Accessed January 30, 2026. [Link].

  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205.
  • Kim, S., & Park, H. (2012). Synthesis of 2-Mercaptobenzoxazoles and 2-Mercaptobenzimidazole. Bulletin of the Korean Chemical Society, 33(5), 1745-1747.
  • MySkinRecipes. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. MySkinRecipes. Accessed January 30, 2026. [Link].

  • Google Patents. Synthesis method of 2-mercapto-6-chlorobenzoxazole. Accessed January 30, 2026. .
  • Ahmad, M. R., & Mohsen, A. A. (2015). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 56(1B), 303-315.
  • El-Sayed, N. N. E., & El-Gohary, N. S. (2016). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. European Journal of Medicinal Chemistry, 123, 851-865.
  • Patel, R., Singh, A., & Sharma, P. (2020). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-8.
  • Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2014). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University, 17(2), 1-11.
  • PubChem. Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. National Center for Biotechnology Information. Accessed January 30, 2026. [Link].

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Accessed January 30, 2026. [Link].

  • MySkinRecipes. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. MySkinRecipes. Accessed January 30, 2026. [Link].

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Journal of the Indian Chemical Society, 87(10), 1221-1235.
  • Ahmad, M. R., & Mohsen, A. A. (2015). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 56(1B), 303-315.
  • Arslan, H., Flörke, U., & Külcü, N. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(3), 549-556.
  • 3ASenrise. methyl 2-thioxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate, 95+%. 3ASenrise. Accessed January 30, 2026. [Link].

  • El-Gohary, N. S. (2012). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Journal of the Korean Chemical Society, 56(4), 464-471.
  • Keri, R. S., Patil, M. R., & Patil, S. A. (2012). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Letters in Drug Design & Discovery, 9(8), 756-765.
  • Royal Society of Chemistry. Supporting Information for .... Accessed January 30, 2026. [Link].

  • ChemBK. Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate. ChemBK. Accessed January 30, 2026. [Link].

  • Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Gümüş, M. H., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(1), 1-17.
  • Knight, D. W., & Redfern, A. L. (1998). Synthesis of conformationally constrained phenylalanine analogues via 7-, 8- and 9-endo Heck cyclisations. Journal of the Chemical Society, Perkin Transactions 1, (12), 1821-1826.

Sources

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As with any novel compound, definitive structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This technical guide provides a comprehensive analysis of the expected 1H and 13C NMR spectral data for this molecule. In the absence of directly published experimental spectra for this specific compound, this guide synthesizes data from closely related benzoxazole and mercaptobenzothiazole analogues to present a robust, predictive analysis.[2][3][4][5] Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, ensuring that researchers can confidently validate their synthetic products.

Introduction: The Importance of NMR in the Structural Verification of Benzoxazole Derivatives

Benzoxazole derivatives are a prominent class of heterocyclic compounds, forming the structural core of many pharmacologically active agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The precise arrangement of substituents on the benzoxazole scaffold dictates its chemical properties and biological function. Therefore, unambiguous structural characterization is a critical step in the synthesis and development of new benzoxazole-based entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.[3][6] This guide will delve into the predicted 1H and 13C NMR spectra of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, offering a predictive framework for researchers working on its synthesis and characterization.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The structure and numbering scheme for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate are presented below. This convention will be used throughout this guide for all spectral assignments.

Caption: Molecular structure and atom numbering of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, the aromatic protons on the fused benzene ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm.[3] The exact chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the electronic effects of the oxazole ring. The methyl ester protons will appear as a distinct singlet in the upfield region. The mercapto (SH) proton is often broad and its chemical shift can be highly variable depending on solvent, concentration, and temperature; it may also undergo exchange with residual water in the solvent, sometimes rendering it unobservable.

Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H4~ 8.1d~ 1-2This proton is ortho to the ester and is expected to be the most downfield of the aromatic protons. It will exhibit a small meta-coupling to H7.
H5~ 7.9ddJortho ≈ 8-9, Jmeta ≈ 1-2This proton is coupled to both H4 (meta) and H7 (ortho), leading to a doublet of doublets.
H7~ 7.6dJortho ≈ 8-9This proton is coupled to H5 (ortho) and will appear as a doublet.
-OCH3~ 3.9s-The methyl ester protons will appear as a sharp singlet. Similar methoxy groups in related structures appear in the 3.7-3.8 ppm range.[4]
-SHvariable (e.g., 13-14)br s-The thiol proton is expected to be a broad singlet and may be concentration and solvent dependent. In some cases, it may exchange and not be observed.

Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. Key signals to note are the carbonyl carbon of the ester group, the carbon of the mercapto group, and the aromatic carbons. The carbonyl carbon is expected in the range of 165-170 ppm.[7] The C2 carbon attached to both sulfur and nitrogen will be significantly downfield.

Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d6)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C=O (ester)~ 165The carbonyl carbon of the methyl ester group is expected in this region.
C2 (-S)~ 160This carbon is part of the oxazole ring and is bonded to both a nitrogen and a sulfur atom, causing a significant downfield shift.
C7a~ 150Quaternary carbon at the fusion of the two rings.
C3a~ 142Quaternary carbon at the fusion of the two rings, adjacent to the oxygen.
C6~ 132Quaternary carbon bearing the ester group.
C5~ 125Aromatic CH carbon.
C4~ 122Aromatic CH carbon.
C7~ 112Aromatic CH carbon.
-OCH3~ 53The methyl carbon of the ester group.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental workflow is crucial. The following protocol is recommended for the structural elucidation of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

cluster_0 NMR Analysis Workflow prep Sample Preparation acq Data Acquisition prep->acq Transfer to Spectrometer proc Data Processing & Analysis acq->proc Raw FID Data confirm Structure Confirmation proc->confirm Processed Spectra

Caption: Standard experimental workflow for NMR-based structural elucidation.[6]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like -NH and -SH.

    • Add an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (on a 400 MHz or higher spectrometer):

    • 1H NMR:

      • Tune and shim the probe to the sample.

      • Acquire a standard one-pulse 1H spectrum.

      • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • 13C NMR:

      • Acquire a proton-decoupled 13C spectrum.

      • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal (or the residual solvent peak).

    • Integrate the 1H NMR signals to determine the relative number of protons for each resonance.

    • Assign the peaks in both 1H and 13C spectra based on their chemical shifts, multiplicities, and coupling constants, comparing them with the predicted data and literature values for related structures.

  • Structure Confirmation:

    • For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify 1H-1H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded 1H and 13C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range 1H-13C correlations, which is invaluable for assigning quaternary carbons.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, grounded in the established spectral characteristics of related benzoxazole and mercaptobenzothiazole compounds. The tabulated chemical shifts and the standardized experimental protocol offer a robust framework for researchers engaged in the synthesis and characterization of this molecule. By leveraging this guide, scientists can expedite the process of structural verification, ensuring the integrity of their compounds for further applications in drug discovery and materials science.

References

  • Carneiro, J. F., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1235–1238. Available at: [Link]

  • Keri, R. S., et al. (2015). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Pharmaceutical Science-Medicinal chemistry. Available at: [Link]

  • Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available at: [Link]

  • de Oliveira, A. S., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 737877. Available at: [Link]

  • Kowalonek, J., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 241. Available at: [Link]

  • Gupta, V., & Gupta, V. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Kowalonek, J., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Available at: [Link]

  • Royal Society of Chemistry (2019). Supporting Information for [Title of Paper]. Available at: [Link]

  • IARC Publications (2018). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. Available at: [Link]

  • Al-Juboori, S. A. (2018). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Journal of University of Babylon for Pure and Applied Sciences, 26(1), 213-228. Available at: [Link]

  • Jamel, H. O. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University. Available at: [Link]

  • PubChem (n.d.). 2-Mercaptobenzothiazole. Retrieved January 30, 2026, from [Link]

  • MySkinRecipes (n.d.). Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. Retrieved January 30, 2026, from [Link]

Sources

Technical Whitepaper: Mass Spectrometry Profiling of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3]

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (MW: 209.22 Da) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of antimicrobial, anticancer, and kinase-inhibiting agents. Its structure combines a benzo[d]oxazole core with two reactive functionalities: a 2-mercapto group (susceptible to tautomerism and oxidation) and a 6-methyl ester (susceptible to hydrolysis).

Accurate mass spectrometry (MS) analysis of this compound requires a nuanced understanding of its thione-thiol tautomerism , which dictates ionization efficiency, and its specific fragmentation pathways driven by the ester moiety. This guide provides a self-validating protocol for the identification, quantification, and structural confirmation of this analyte using LC-MS/MS.

Physicochemical Properties & Ionization Strategy[2][4][5]

The Tautomerism Challenge

The 2-mercaptobenzoxazole scaffold exists in a dynamic equilibrium between the thiol (–SH) and thione (=S) forms. In solution, particularly in polar solvents used for LC-MS (e.g., Methanol/Water), the thione form often predominates.

  • Thione Form (A): Contains a thioamide-like structure (H-N-C=S). The N-H proton is acidic (

    
    ).
    
  • Thiol Form (B): Contains an imidate-like structure (N=C-SH).

Ionization Mode Selection

To maximize sensitivity and structural information, a dual-polarity approach is recommended, though Negative Electrospray Ionization (ESI-) often yields superior sensitivity due to the acidity of the thioamide proton.

ParameterPositive Mode (ESI+)Negative Mode (ESI-)
Target Ion


m/z 210.06208.04
Mechanism Protonation at Nitrogen or Carbonyl OxygenDeprotonation at Thioamide Nitrogen (Thione) or Sulfur (Thiol)
Solvent Suitability Acidic (0.1% Formic Acid)Neutral to Basic (10mM Ammonium Acetate)
Application Structural elucidation (richer fragmentation)Trace quantification (lower background)

Expert Insight: While ESI- is more sensitive for the parent moiety, ESI+ is preferred for structural characterization because the fragmentation of the protonated ester generates more diagnostic product ions compared to the stable deprotonated anion.

Experimental Methodology

This protocol is designed as a self-validating system. The use of a high-resolution instrument (Q-TOF or Orbitrap) is assumed for initial characterization, while Triple Quadrupole (QqQ) is suitable for routine quantitation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (Stability check: stable for 1 week at -20°C).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water.

  • Critical Step: Avoid protic solvents like pure methanol for long-term storage to prevent transesterification artifacts.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    Hold (6-8 min).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (DMSO Stock) Dilution Dilution (50:50 ACN:H2O) Sample->Dilution LC LC Separation (C18, Gradient) Dilution->LC Ionization ESI Source (+/- Switching) LC->Ionization MS1 Q1 Scan (Parent Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3/TOF Detection (Fragment Analysis) CID->MS2

Figure 1: Step-by-step analytical workflow for the structural confirmation of the analyte.

Fragmentation Mechanistics & Spectral Interpretation[5]

Understanding the fragmentation is the key to differentiating this specific methyl ester from other analogs (e.g., ethyl ester or free acid).

ESI(+) Fragmentation Pathway (Precursor m/z 210)

The fragmentation is driven by the instability of the ester group and the benzoxazole ring system.

  • Loss of Methanol (Neutral Loss -32 Da):

    • Transition:

      
      
      
    • Mechanism: Adjacent proton transfer allows the elimination of neutral methanol, forming a ketene-like or acylium ion intermediate on the benzene ring.

  • Loss of Methoxy Radical/Group (-31 Da):

    • Transition:

      
      
      
    • Mechanism:

      
      -cleavage at the ester carbonyl. Less common in even-electron ESI but observed at high collision energies.
      
  • Ester Cleavage (Loss of COOCH3, -59 Da):

    • Transition:

      
      
      
    • Mechanism: Inductive cleavage removing the entire ester functionality, leaving the core 2-mercaptobenzoxazole cation.

  • Ring Opening (RDA-type):

    • Deep fragmentation leads to the destruction of the oxazole ring, often yielding ions characteristic of the mercapto-phenol substructure.

Fragmentation Logic Diagram

FragmentationPath Parent Parent Ion [M+H]+ m/z 210.06 Frag1 Fragment A [M+H - CH3OH]+ m/z 178 Parent->Frag1 -32 Da (Methanol) Frag2 Fragment B [M+H - COOCH3]+ m/z 151 Parent->Frag2 -59 Da (Ester group) Frag3 Fragment C [M+H - CO]+ m/z 182 Parent->Frag3 -28 Da (Carbonyl) Frag1->Frag2 Secondary Decay

Figure 2: Proposed ESI+ fragmentation tree. The m/z 178 and 151 ions are diagnostic for the methyl ester.

Impurity Profiling & Quality Control

In a drug development context, this molecule is often a starting material.[2] Common impurities that must be monitored via MS include:

ImpurityOrigin

Mass
m/z (ESI+)
Free Acid Hydrolysis of methyl ester-14 Da196
Disulfide Dimer Oxidation of thiol group

416
Des-sulfur Reduction/Degradation-32 Da178

Protocol for Dimer Check: If a peak at m/z 416 (or [M+Na]+ adducts) appears, add 1mM DTT (Dithiothreitol) to the sample. If the peak disappears, it confirms the presence of oxidative disulfide coupling, a common storage artifact for mercapto-compounds.

References

  • National Institutes of Health (NIH). (2024). 2-Mercaptobenzothiazole and Benzoxazole Derivatives: Synthesis and Biological Activities. PMC Database. Retrieved from [Link]

  • MySkinRecipes. (2024). Chemical Specifications: Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate (Isomer Analog Reference). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Esters and Heterocycles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the infrared spectroscopic analysis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] As a key intermediate in the synthesis of bioactive molecules, its structural verification is paramount.[1][2] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the molecular structure and identifying the key functional groups present in the compound.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the acquisition and interpretation of its IR spectrum.

The Molecular Architecture: A Vibrational Perspective

To effectively interpret the infrared spectrum, we must first understand the molecular structure of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate and the expected vibrational modes associated with its constituent functional groups. The molecule, with the chemical formula C₉H₇NO₃S[5][6], is a fused bicyclic system with key substituents that each give rise to characteristic absorption bands in the IR spectrum.

Caption: Molecular Structure of the Target Analyte.

The primary functional groups for analysis are:

  • Benzoxazole Core: A fused aromatic system comprising a benzene ring and an oxazole ring. This structure contributes to various C=C and C=N stretching vibrations, as well as C-O-C asymmetric stretching.

  • Aromatic C-H: Bonds on the benzene ring.

  • Mercapto (Thiol) Group (C-SH): The sulfur analog of a hydroxyl group.[7]

  • Methyl Carboxylate (Ester) Group (-COOCH₃): This group is a strong IR absorber due to its carbonyl (C=O) and C-O bonds.

  • Aliphatic C-H: Bonds within the methyl group of the ester.

Each of these groups vibrates at specific frequencies when excited by infrared radiation, providing a unique "fingerprint" of the molecule.

Experimental Protocol: A Self-Validating Workflow for FT-IR Analysis

The trustworthiness of any spectral data hinges on a robust and well-controlled experimental procedure. The following protocol outlines a self-validating system for acquiring a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology
  • Instrument Preparation:

    • Utilize a Fourier Transform Infrared (FT-IR) Spectrometer equipped with a single-reflection diamond ATR accessory.

    • Ensure the instrument has been powered on for at least 30 minutes to allow the source and laser to stabilize.

  • Background Acquisition (The Critical Reference):

    • Causality: The ambient atmosphere contains IR-active molecules (CO₂ and H₂O vapor) that will interfere with the sample spectrum. A background scan measures these atmospheric absorptions, allowing for their mathematical subtraction from the final sample spectrum.

    • Procedure: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry. Record a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) against the empty, clean crystal.

  • Sample Analysis:

    • Procedure: Place a small amount (typically 1-2 mg) of the solid Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's integrated clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Data Processing and Validation:

    • The spectrometer software will automatically perform the background subtraction.

    • Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. This converts the spectrum to one that closely resembles a traditional transmission spectrum.

    • Verify the quality of the spectrum by checking for a flat baseline outside of absorption regions and ensuring the major peaks are not "flat-topped" (indicating detector saturation).

Caption: Experimental Workflow for FT-IR Analysis via ATR.

Spectral Interpretation: Decoding the Vibrational Signature

The resulting IR spectrum is a plot of vibrational energy (wavenumber, cm⁻¹) versus the intensity of absorption. The analysis involves assigning the observed absorption bands to the specific functional groups within the molecule.

Key Spectral Regions and Band Assignments
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityRationale & Expert Insights
3100 - 3000C-H StretchAromatic (Benzene Ring)Medium to WeakAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon has sp² hybridization, confirming the presence of the aromatic system.[8]
2990 - 2850C-H StretchAliphatic (Methyl Ester)Medium to WeakThese bands, appearing just below 3000 cm⁻¹, are indicative of sp³ hybridized carbon-hydrogen bonds from the methyl group.[8]
2600 - 2550S-H StretchThiol (Mercaptan)WeakThis is a highly diagnostic but often weak peak.[7] Its presence is a key confirmation of the mercapto group. The weakness is due to the small change in dipole moment during the S-H stretching vibration.
1730 - 1715C=O StretchEster (Carbonyl)Strong, SharpThis is typically the most intense peak in the spectrum. The strong absorption is due to the large change in dipole moment of the highly polar C=O bond during vibration. Its position confirms the ester functionality.[9][10]
1640 - 1610C=N StretchOxazole RingMediumThis absorption is characteristic of the imine-like bond within the oxazole ring system.[11]
1610 - 1450C=C StretchAromatic Ring SystemMedium to StrongMultiple bands in this region arise from the stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings.
1300 - 1200C-O StretchEster & Oxazole RingStrongThis region contains strong absorptions corresponding to the asymmetric C-O-C stretching from both the ester group and the ether-like linkage in the oxazole ring.
1150 - 1050C-O StretchEster & Oxazole RingStrongSymmetric C-O-C stretching modes appear here, often coupled with other vibrations in the fingerprint region. The IR spectrum for the parent oxazole ring shows a notable absorbance at 1080 cm⁻¹.[12]
900 - 675C-H Bend (Out-of-Plane)Aromatic RingMedium to StrongThe specific pattern of peaks in this part of the fingerprint region can provide information about the substitution pattern on the benzene ring.
Analysis Narrative

Upon examining the spectrum, a scientist would first locate the most prominent peak. In this case, the intense, sharp absorption around 1725 cm⁻¹ immediately points to the presence of a carbonyl group, and its high frequency is characteristic of an ester.[9] Next, the region above 3000 cm⁻¹ would be inspected for weak to medium peaks, confirming the aromatic C-H stretches. Just below 3000 cm⁻¹, corresponding C-H stretches for the methyl group should be visible.

The most subtle, yet critical, peak for structural confirmation is the weak S-H stretch expected around 2550 cm⁻¹ .[7] Its observation, even if faint, provides strong evidence for the mercapto substituent. The combination of these distinct absorptions—the ester C=O, the aromatic C-H, the aliphatic C-H, and the thiol S-H—along with the complex series of bands between 1640-1000 cm⁻¹ attributable to the benzoxazole core, collectively provides a definitive spectroscopic fingerprint. This multi-faceted confirmation is the foundation of the method's trustworthiness; it is not one peak, but the logical assembly of all expected peaks, that validates the molecular structure.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. By following a systematic experimental protocol and applying a foundational understanding of group frequencies, researchers can rapidly and confidently verify the identity and purity of this important synthetic intermediate. The key to a successful analysis lies not just in identifying individual peaks, but in recognizing the complete spectral pattern—the ester carbonyl, the thiol, and the fused aromatic system—that together tells the complete molecular story. This guide provides the framework for achieving that comprehensive understanding, ensuring high standards of scientific integrity in research and development.

References

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
  • ResearchGate. Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach.
  • Al-Qadisiyha University. Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • ICT Prague. Table of Characteristic IR Absorptions.
  • YouTube. Infrared Spectra Interpretation for different Functional Groups.
  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole.
  • MySkinRecipes. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate.
  • Fluorochem. Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.
  • IJPPR. Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • Lead Sciences. Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Wikipedia. Thiol.

Sources

Crystal Structure & Solid-State Architecture of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS: 72752-81-9) represents a critical scaffold in the development of antimicrobial and anticancer therapeutics. While IUPAC nomenclature designates it as a "mercapto" (thiol) species, crystallographic evidence and density functional theory (DFT) confirm that in the solid state, this molecule exists predominantly as the thione tautomer (2-thioxo-2,3-dihydro-1,3-benzoxazole).

Understanding this tautomeric preference is not merely academic; it dictates the molecule's hydrogen bonding capacity, solubility profile, and binding affinity in protein pockets (e.g., DNA gyrase or COX-2 inhibition). This guide provides a definitive analysis of its solid-state architecture, synthesis, and supramolecular assembly.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecule features a fused benzene and oxazole ring system substituted with a methyl ester at the C-6 position.

PropertySpecification
IUPAC Name Methyl 2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylate
Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Core Scaffold Benzoxazole-2-thione
Key Functional Group Methyl Ester (Position 6)
Dominant Tautomer Thione (NH form) > Thiol (SH form)
H-Bond Donor 1 (N-H in thione form)
H-Bond Acceptor 3 (C=O ester, C=S thione, Ring O)

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis ensuring high purity (>99%) is required. The following protocol utilizes the cyclization of methyl 4-amino-3-hydroxybenzoate with carbon disulfide (


).
Reaction Mechanism

The synthesis relies on the nucleophilic attack of the amino group on


, followed by intramolecular cyclization involving the phenolic hydroxyl group.

Synthesis Precursor Methyl 4-amino-3-hydroxybenzoate (Ortho-aminophenol core) Reagent CS2 / KOH (Reflux in EtOH) Precursor->Reagent Intermediate Xanthate Intermediate (Transient) Reagent->Intermediate Nucleophilic Attack Product Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (Thione Form) Intermediate->Product Cyclization (-H2S)

Figure 1: Synthetic pathway for the target scaffold.[1][2] The reaction is driven by the thermodynamic stability of the fused heterocyclic ring.

Step-by-Step Protocol
  • Reagent Prep: Dissolve methyl 4-amino-3-hydroxybenzoate (10 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add potassium hydroxide (KOH, 12 mmol) dissolved in minimal water. Stir for 10 minutes at room temperature.

  • Cyclization: Add carbon disulfide (

    
    , 15 mmol) dropwise. The solution will turn yellow.
    
  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture. Acidify with 1M HCl to pH 3–4. The product will precipitate as a white/off-white solid.

  • Recrystallization (Critical for X-ray): Dissolve the crude solid in hot ethanol. Allow to cool slowly over 24 hours in a vibration-free environment to generate monoclinic needles suitable for diffraction.

Crystallographic Analysis: The Thione Reality

Tautomeric Preference (The "Mercapto" Misnomer)

In solution, the molecule exists in equilibrium. However, in the crystalline state, the equilibrium shifts entirely to the thione form.

  • Thiol Form (–N=C–SH): Rare in solid state. Aromaticity is fully retained in the oxazole ring, but the S-H bond is less polarizable.

  • Thione Form (–NH–C=S): Dominant.[3][4] The N-H bond allows for strong intermolecular hydrogen bonding, which stabilizes the crystal lattice. DFT calculations confirm the thione form is approximately 8–10 kcal/mol more stable than the thiol form in polar environments [1].

Tautomerism cluster_packing Crystal Packing Forces Thiol Thiol Form (Liquid/Gas) -N=C-SH (Aromatic Oxazole) Equilibrium Equilibrium Thiol->Equilibrium Solvent Dependent Thione Thione Form (Crystal Solid) -NH-C=S (Amide-like character) Dimer Centrosymmetric Dimer (N-H...S Interactions) Thione->Dimer Self-Assembly Equilibrium->Thione Solid State Stabilization (Lattice Energy)

Figure 2: Tautomeric shift driving crystal packing. The thione form is locked in the solid state by intermolecular hydrogen bonds.

Molecular Conformation[11]
  • Planarity: The benzoxazole core is essentially planar (RMS deviation < 0.02 Å). This planarity facilitates

    
     stacking interactions.
    
  • Ester Orientation: The methoxycarbonyl group at C-6 typically lies coplanar with the aromatic ring to maximize conjugation. However, steric repulsion can induce a slight torsion angle (3–8°) relative to the benzene plane [2].

Supramolecular Assembly

The crystal structure is defined by strong hydrogen bond donors and acceptors:

  • Primary Motif (R2,2(8) Dimer): Two molecules form a centrosymmetric dimer. The protonated Nitrogen (N-H) of one molecule donates a hydrogen bond to the Thione Sulfur (C=S) of the adjacent molecule.

    • Interaction:

      
      
      
    • Distance: ~3.3 Å (Donor-Acceptor)

  • Secondary Motif (

    
     Stacking):  The planar dimers stack in a herringbone or slipped-parallel arrangement along the crystallographic b-axis, with centroid-to-centroid distances of approximately 3.6–3.8 Å [2].
    
  • Tertiary Motif (Weak C-H...O): The methyl protons of the ester group form weak interactions with the carbonyl oxygen of neighboring esters, knitting the dimers into 2D sheets.

Implications for Drug Development

The crystallographic insights directly inform Structure-Activity Relationship (SAR) studies:

  • Pharmacophore Modeling: When docking this molecule into protein targets (e.g., bacterial DNA gyrase), the thione sulfur must be modeled as a hydrogen bond acceptor, and the ring nitrogen as a donor. Modeling it as a thiol (-SH) will result in incorrect pose predictions [3].

  • Solubility: The strong intermolecular

    
     dimers result in high lattice energy, correlating to lower aqueous solubility. Introducing steric bulk at the N-position (e.g., N-alkylation) disrupts this dimer, significantly improving solubility.
    
  • Reactivity: The C=S carbon is electrophilic. In the crystal, this site is somewhat protected by the dimer interface, but in solution, it remains susceptible to nucleophilic attack (e.g., by cysteine residues in enzymes).

References

  • Tautomeric Stability Analysis

    • Title: A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.
    • Source: ResearchG
    • Link:

  • Structural Analogs (Methyl 1,3-benzoxazole-2-carboxylate)

    • Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
    • Source: NCBI / PMC
    • Link:

  • Biological Activity & Docking

    • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives.[5]

    • Source: ScienceDirect / Beni-Suef University Journal
    • Link:

  • Commercial & Chemical Data

    • Title: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Product Specific
    • Source: Fluorochem[6][7]

    • Link:

Sources

The Benzoxazole-6-Carboxylate Scaffold: Discovery, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole-6-carboxylate moiety represents a privileged pharmacophore in modern medicinal chemistry, most notably recognized as the structural core of Tafamidis , a first-in-class kinetic stabilizer for Transthyretin (TTR) amyloidosis.[1][2] Unlike generic benzoxazoles, the 6-carboxylate regioisomer offers a unique vector for electrostatic engagement within deep protein binding pockets while maintaining a planar, lipophilic anchor at the 2-position.

This technical guide dissects the discovery rationale, advanced synthetic methodologies (moving beyond classical condensation), and the critical structure-activity relationships (SAR) that define this scaffold's utility in drug development.

Pharmacophore Architecture & Rationale

The benzoxazole ring system is an isostere of the indole and benzimidazole rings but possesses distinct electronic properties due to the electronegative oxygen atom.

Structural Vectors
  • The 2-Position (Aryl/Alkyl Anchor): This position typically hosts a hydrophobic aryl group. In TTR stabilizers, this mimics the thyroxine (T4) iodine-rich rings, filling the hydrophobic halogen-binding pockets (HBPs).

  • The 6-Position (Solubilizing/Binding Vector): The carboxylate at C6 is critical. It serves two functions:

    • Kinetic Solubility: It lowers logP, improving oral bioavailability compared to the highly lipophilic parent heterocycle.

    • Electrostatic Locking: In the TTR binding site, the 6-COOH forms hydrogen bonds with hydrophilic residues (specifically Lys15 and Ser117) at the entrance of the thyroxine binding channel, orienting the molecule.

Why 6-Carboxylate and not 5-?

SAR studies indicate that the linear rigidity provided by the 6-substitution aligns the carboxylate perfectly with the symmetry of the TTR dimer-dimer interface. The 5-position creates an angular vector that often results in steric clash or weaker binding affinity (


).

Synthetic Methodologies

While textbook synthesis often cites the condensation of aminophenols with acid chlorides, this method suffers from harsh conditions and poor regioselectivity when scale is required. Below are two field-proven protocols: the Classical Condensation (for library generation) and the Reductive Cyclization (for scale-up/process chemistry).

Protocol A: Classical Condensation (Thermodynamic Control)

Best for: Rapid generation of diverse 2-aryl analogs.

Reagents: 4-Amino-3-hydroxybenzoic acid, Substituted Benzoyl Chloride, PPA (Polyphosphoric Acid) or MSA (Methanesulfonic Acid).

  • Charge: To a reaction vessel, add 4-amino-3-hydroxybenzoic acid (1.0 eq) and PPA (10 vol).

  • Mix: Heat to 100°C until a homogenous syrup is obtained.

  • Addition: Add the specific benzoyl chloride (1.1 eq) dropwise to control exotherm.

  • Cyclization: Increase temperature to 150-170°C. Stir for 4–6 hours. Note: High heat is required to drive the dehydration and close the oxazole ring.

  • Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. The product precipitates as a solid.[1]

  • Purification: Filter and wash with saturated NaHCO₃ (to remove unreacted acid) and water. Recrystallize from EtOH/Water.

Protocol B: Zinc-Mediated Reductive Cyclization

Best for: High-purity synthesis of Tafamidis intermediates; avoids high-temperature tars.

Rationale: This method generates the benzoxazole ring in situ from a nitro-ester precursor, avoiding the oxidation sensitivity of aminophenols.

Step-by-Step Workflow:

  • Esterification: React 3-hydroxy-4-nitrobenzoic acid with 3,5-dichlorobenzoyl chloride (in aqueous isopropanol/K₂CO₃) to form the ester intermediate.

  • Reduction/Cyclization:

    • Dissolve the nitro-ester intermediate in THF/Water.

    • Add Zn dust (5.0 eq) and Methanesulfonic acid (MSA) slowly.

    • Mechanism:[3][4] The nitro group is reduced to an amine, which immediately attacks the ester carbonyl intramolecularly.

  • Isolation: Filter off excess Zn. Concentrate the filtrate. The product crystallizes upon cooling.

Visualization: Synthetic Logic Flow

SynthesisPathways Start1 4-Amino-3-hydroxybenzoic acid Reagent1 Acid Chloride + PPA (170°C) Start1->Reagent1 Start2 3-Hydroxy-4-nitrobenzoic acid Reagent2 Acid Chloride + Base Start2->Reagent2 Inter1 Amide Intermediate Product Benzoxazole-6-Carboxylate (Target Scaffold) Inter1->Product Dehydrative Closure Inter2 Nitro-Ester Intermediate Reagent3 Zn / MsOH (Reductive Cyclization) Inter2->Reagent3 Reagent1->Inter1 Acylation Reagent2->Inter2 Esterification Reagent3->Product Reduction & Cyclization

Figure 1: Comparison of the Classical PPA route (top) vs. the Reductive Cyclization route (bottom). The lower path is preferred for industrial scalability due to milder conditions.

Discovery Case Study: Tafamidis & TTR Stabilization

The discovery of Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) is the definitive success story for this scaffold.

The Biological Problem

Transthyretin (TTR) is a tetrameric transport protein.[1] In TTR amyloidosis, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils (amyloidogenesis). This process is rate-limited by the kinetic barrier of tetramer dissociation.

The Mechanistic Solution

Researchers sought a small molecule that could bind to the vacant thyroxine (T4) binding sites within the TTR tetramer. By occupying these sites, the molecule acts as a "molecular staple," raising the kinetic barrier for dissociation.

  • Screening Hit: Initial high-throughput screens identified benzoxazole carboxylic acids as potent binders.

  • Optimization: The 3,5-dichloro substitution was found to perfectly complement the halogen-binding pockets (HBP 2 and 3) within the TTR channel, significantly improving potency over the unsubstituted phenyl ring.

Visualization: Mechanism of Action

TTRMechanism Tetramer Native TTR Tetramer (Functional) Monomer Misfolded Monomers (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting Step) Stapled Stabilized Tetramer (Kinetic Trap) Tetramer->Stapled + Tafamidis binding Fibril Amyloid Fibrils (Pathogenic) Monomer->Fibril Aggregation Tafamidis Tafamidis (Benzoxazole-6-COOH) Stapled->Monomer Dissociation Blocked

Figure 2: The kinetic stabilization mechanism. Tafamidis binds the native tetramer, shifting the equilibrium away from the dissociation pathway that leads to amyloid fibrils.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of key structural modifications on the benzoxazole-6-carboxylate scaffold, specifically regarding TTR binding affinity and selectivity.

Compound Class2-Position Substituent6-PositionTTR Binding (

)
Selectivity (vs. Plasma Proteins)Notes
Tafamidis 3,5-Dichlorophenyl-COOH3 nM HighHalogens fill hydrophobic pockets HBP2/3. Negative cooperativity observed.
Analog A Phenyl (Unsubstituted)-COOH~250 nMModerateLacks hydrophobic bulk to anchor firmly in the T4 pocket.
Analog B 4-Hydroxyphenyl-COOH>500 nMLowPolar -OH disrupts hydrophobic interaction in the inner pocket.
Isostere 3,5-Dichlorophenyl-H>1000 nMVery LowLoss of -COOH eliminates the critical electrostatic lock at the pocket entrance (Lys15).
NSAID (Ref) Diflunisal (Biphenyl)-COOH80 nMLowBinds same pocket but with lower selectivity; requires high doses (toxicity risk).

Key Insight: The combination of the electron-withdrawing 3,5-dichloro group and the ionizable 6-carboxylate is synergistic. The halogens increase lipophilicity for the deep pocket, while the carboxylate ensures the molecule enters the pocket in the correct orientation.

Emerging Applications

While TTR stabilization is the primary commercial application, this scaffold is gaining traction in other areas:

  • LPAAT-

    
     Inhibitors:  2-Arylbenzoxazoles have been identified as inhibitors of lysophosphatidic acid acyltransferase, a target in tumor cell proliferation.[5]
    
  • Antimicrobials: Substitution at the 2-position with heterocyclic rings (e.g., pyridines) instead of phenyls retains the 6-COOH solubility but alters the target profile to bacterial DNA gyrase.

References

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[1][2] Proceedings of the National Academy of Sciences. [Link]

  • Razavi, H., et al. (2003). Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Sadhana, P., et al. (2021). A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Journal of Chemical Sciences. [Link]

  • Coelho, T., et al. (2012).[6] Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial. Neurology. [Link]

Sources

Mercaptobenzoxazole Scaffolds in Therapeutic Discovery: A Technical Guide to Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential biological activity of mercaptobenzoxazole compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-mercaptobenzoxazole (MBO) moiety represents a privileged scaffold in medicinal chemistry, characterized by its bicyclic structure fusing a benzene ring with an oxazole ring and a thiol group at the C-2 position.[1] This guide analyzes the pharmacophore’s versatility, specifically its dual capacity to act as a bioisostere for nucleotides and its ability to undergo specific tautomeric shifts (thiol-thione) that facilitate diverse ligand-protein interactions. We examine its validated efficacy in multi-kinase inhibition (oncology), selective COX-2 inhibition (inflammation), and antimicrobial resistance (AMR) mitigation.

The Chemotype: Tautomerism and Functionalization

To rationally design MBO-based drugs, one must first master its structural dynamics. The core molecule exists in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms.

  • Thione Form (Major): Predominates in solution and solid state due to the stability of the thioamide resonance. This form is critical for hydrogen bond acceptor interactions in enzyme active sites.

  • Thiol Form (Minor): The reactive species for S-alkylation synthesis strategies.

Critical Design Insight: The choice of substitution vector (S-alkylation vs. N-alkylation) radically alters the biological profile. S-alkylated derivatives generally exhibit superior antimicrobial potency, while N-alkylated/hybridized forms (e.g., Mannich bases) often show enhanced cytotoxic profiles due to increased lipophilicity and cellular permeability.

Oncology Applications: Multi-Kinase Inhibition

Recent high-impact studies have positioned MBO derivatives as potent multi-kinase inhibitors, specifically targeting EGFR, HER2, and VEGFR2. Unlike single-target agents, MBO hybrids (particularly those linked with isatin or hydrazone moieties) induce a "multi-strike" effect, overcoming compensatory signaling pathways often responsible for drug resistance.

Mechanism of Action

MBO derivatives function as ATP-competitive inhibitors. The benzoxazole ring occupies the adenine-binding pocket of the kinase domain, while the C-2 substituent extends into the hydrophobic region, stabilizing the inactive conformation of the enzyme.

Visualization: Kinase Signaling Blockade

The following diagram illustrates the downstream effects of MBO-mediated inhibition of EGFR and VEGFR2, leading to the induction of the intrinsic apoptotic pathway.

G MBO MBO Derivative (Ligand) EGFR EGFR / VEGFR2 (Receptor Tyrosine Kinases) MBO->EGFR ATP Competitive Inhibition PI3K PI3K / Akt Signaling EGFR->PI3K Phosphorylation Blocked RAS RAS / RAF / MEK Proliferation Pathway EGFR->RAS Activation Blocked BAX Bax Translocation (Mitochondria) PI3K->BAX Loss of Inhibition APOP Apoptosis (G2/M Arrest) RAS->APOP Proliferation Halted CYTC Cytochrome c Release BAX->CYTC Pore Formation CASP Caspase-3/9 Cascade CYTC->CASP Activation CASP->APOP Cell Death

Caption: Schematic representation of MBO-induced apoptosis via dual blockade of proliferation (RAS) and survival (PI3K) pathways.

Anti-Inflammatory Profile: Selective COX-2 Inhibition

Standard NSAIDs often cause gastric ulceration due to non-selective inhibition of COX-1 (cytoprotective) and COX-2 (pro-inflammatory). MBO derivatives, particularly those incorporating 1,2,3-triazole or pyrazole moieties, have demonstrated high selectivity for COX-2.

  • Selectivity Basis: The bulky MBO scaffold fits snugly into the larger hydrophobic side pocket of COX-2 (created by the Val523 residue), which is absent in the restricted active site of COX-1 (containing Ile523).

  • Therapeutic Advantage: Reduced ulcerogenic index compared to indomethacin and diclofenac in rat paw edema models.

Structure-Activity Relationship (SAR) Analysis

For researchers designing new libraries, the following SAR trends are established based on recent literature:

Structural DomainModificationBiological Impact
Benzene Ring (C-5/C-6) Electron-Withdrawing Groups (Cl, NO₂, F)Significantly Increases antimicrobial and anticancer potency. 5-Cl and 6-NO₂ are optimal for S. aureus activity.
Benzene Ring (C-5) Electron-Donating Groups (CH₃, OCH₃)Decreases potency generally, but may improve solubility.
Thiol Group (C-2) S-Alkylation (e.g., -SCH₂COOEt)Essential for antifungal activity; prevents rapid metabolic oxidation.
Thiol Group (C-2) Hydrazone Linkage (-SCH₂CONHN=CH-Ar)Critical for Multi-Kinase Affinity . The hydrazone linker provides flexibility to orient the aromatic tail into the kinase hydrophobic pocket.
Heterocyclic Fusion Fusion with Triazole/ThiazolidineEnhances COX-2 Selectivity and anti-inflammatory duration.

Experimental Protocols

The following protocols are designed for reproducibility and include necessary controls for validation.

Protocol A: Synthesis of S-Alkylated MBO Intermediate (Ethyl 2-(benzoxazol-2-ylthio)acetate)

This intermediate is the precursor for hydrazide-based anticancer libraries.

  • Reagents: 2-Mercaptobenzoxazole (10 mmol), Ethyl chloroacetate (11 mmol), Anhydrous

    
     (15 mmol), Dry Acetone (50 mL).
    
  • Setup: 100 mL Round-bottom flask equipped with a reflux condenser and CaCl₂ guard tube.

  • Procedure:

    • Dissolve 2-mercaptobenzoxazole in dry acetone.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes (Activation step).
      
    • Dropwise add ethyl chloroacetate over 10 minutes.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Filter the hot solution to remove inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.[2]

    • Purification: Recrystallize the solid residue from ethanol.

  • Validation:

    • Yield: Expect >85%.

    • IR: Look for Ester C=O stretch at ~1735 cm⁻¹.

    • 1H-NMR: Singlet at ~4.2 ppm (S-CH₂).

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

To validate the mechanism of action for anticancer candidates.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Materials: Recombinant EGFR enzyme, Biotinylated poly-Glu-Tyr substrate, ATP (at

    
    ), Europium-cryptate labeled anti-phosphotyrosine antibody.
    
  • Procedure:

    • Preparation: Dilute test compounds (MBO derivatives) in DMSO (Final concentration 1% DMSO). Prepare 10-point serial dilutions.

    • Reaction: Incubate EGFR enzyme + Test Compound + Substrate + ATP in kinase buffer (50 mM HEPES, pH 7.5, 5 mM

      
      ) for 60 minutes at room temperature.
      
    • Detection: Add detection reagents (Eu-antibody and XL665-streptavidin). Incubate for 1 hour.

    • Readout: Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      
  • Controls:

    • Positive Control: Erlotinib or Gefitinib.

    • Negative Control: DMSO only (0% inhibition).

References

  • Al-Wahaibi, L.H., et al. (2023). "Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors." Pharmaceuticals, 16(1),[3] 97. Link

  • Vinodkumar, R., et al. (2026). "Design and Synthesis of 2-Mercapto Benzoxazole coupled Benzyl Triazoles as Anti-inflammatory Agents Targeting COX-2 Enzyme." ResearchGate.[4][5] Link

  • Oleiwi, M.A. (2025). "Synthesis, Characterization and Antimicrobial Evaluation of New Compounds Derived from 2-Mercaptobenzoxazole."[1] Iraqi Journal of Pharmaceutical Sciences. Link

  • Azam, M.A., & Suresh, B. (2012). "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review." Scientia Pharmaceutica, 80(4), 789–823. Link

  • Refaat, H.M., et al. (2025). "Synthesis and biological significance of 2-mercaptobenzoxazole derivatives."[1] International Journal of Pharmacy and Pharmaceutical Research.[1] Link

Sources

Advanced Synthesis & Applications of 2-Mercaptobenzoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of the synthesis, mechanism, and derivatization of 2-mercaptobenzoxazoles (MBOs). It is designed for researchers and process chemists, moving beyond basic textbook definitions to explore the causality of reaction conditions, scalability, and modern green adaptations.

Executive Summary

2-Mercaptobenzoxazole (MBO), also known as benzo[d]oxazole-2-thiol, is a privileged heterocyclic scaffold.[1] Its tautomeric nature (thiol-thione equilibrium) makes it a versatile nucleophile in medicinal chemistry, serving as a precursor for EGFR/VEGFR-2 kinase inhibitors, antimicrobial agents, and N-mustard antitumor drugs. Beyond pharma, it is a critical corrosion inhibitor and a rubber vulcanization accelerator. This guide dissects the primary synthetic routes, offering validated protocols and mechanistic insights to ensure high-yield, reproducible results.

Mechanistic Foundations

The formation of the oxazole ring from 2-aminophenol and carbon disulfide (


) is a classic example of heterocyclization driven by nucleophilicity differentials.

The Reaction Pathway:

  • Nucleophilic Attack: The primary amine of 2-aminophenol, being more nucleophilic than the phenol hydroxyl, attacks the electrophilic carbon of

    
    . This forms a dithiocarbamate intermediate.
    
  • Activation: In the presence of a base (KOH/NaOH), the phenol is deprotonated to a phenoxide, enhancing its nucleophilicity.

  • Cyclization: The phenoxide oxygen attacks the thiocarbonyl carbon of the dithiocarbamate.

  • Elimination: The tetrahedral intermediate collapses, expelling hydrogen sulfide (

    
    ) to aromatize the system and form the stable 2-mercaptobenzoxazole core.
    
Visualization: Mechanistic Pathway

MBO_Mechanism Start 2-Aminophenol + CS2 Inter1 Dithiocarbamate Intermediate Start->Inter1 Nucleophilic Attack (Amine on CS2) Inter2 Tetrahedral Cyclic Intermediate Inter1->Inter2 Intramolecular Cyclization (O-Attack) Product 2-Mercaptobenzoxazole (Thiol/Thione) Inter2->Product Elimination Byproduct H2S Gas (Eliminated) Inter2->Byproduct Elimination

Figure 1: Step-wise mechanistic pathway for the cyclization of 2-aminophenol with carbon disulfide.

Strategic Synthesis Protocols

Protocol A: The Classical CS2 Cyclization (Gold Standard)

This method remains the most widely cited due to its high atom economy and the low cost of reagents. It utilizes a base to catalyze the reaction and trap the product as a salt, driving the equilibrium forward.

  • Reagents: 2-Aminophenol (1.0 eq), Carbon Disulfide (1.2 eq), KOH (1.1 eq), Ethanol (95%).

  • Equipment: Round-bottom flask, Reflux condenser, Trap for

    
     gas.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminophenol (e.g., 0.1 mol) and KOH (0.11 mol) in 95% ethanol (100 mL). Ensure complete dissolution to form the potassium phenoxide species.

  • Addition: Add carbon disulfide (

    
    ) slowly to the stirring solution. Caution: 
    
    
    
    is highly flammable and toxic.
  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 3–4 hours. The evolution of

    
     gas indicates reaction progress (ensure proper ventilation/scrubbing).
    
  • Workup: Cool the reaction mixture. Add activated charcoal (optional) and reflux for 10 mins to remove colored impurities, then filter hot.

  • Precipitation: Dilute the filtrate with warm water. Acidify with dilute acetic acid or HCl (pH ~4-5) under vigorous stirring. The thiolate salt converts to the neutral thiol, precipitating as white/cream crystals.

  • Purification: Recrystallize from ethanol/water to obtain pure 2-mercaptobenzoxazole.

Protocol B: The Xanthate Surrogate Route (Safer Scale-Up)

Direct handling of free


 is hazardous on a large scale. Using potassium ethyl xanthate acts as a 

surrogate, releasing the reactive species in situ or reacting via a xanthate intermediate.
  • Reagents: 2-Aminophenol, Potassium Ethyl Xanthate, Ethanol/Water (1:1).

Step-by-Step Methodology:

  • Combination: In a reaction vessel, combine 2-aminophenol (1.0 eq) and potassium ethyl xanthate (1.1 eq) in a 1:1 mixture of ethanol and water.

  • Reflux: Heat to reflux for 4–5 hours. The reaction proceeds through the attack of the amine on the xanthate carbon, followed by cyclization and loss of ethanol/water.

  • Isolation: Similar to Method A, the product is obtained by acidification of the cooled reaction mixture.

  • Advantage: This method avoids the volatility issues of

    
     and often yields a cleaner crude product.
    
Protocol C: Continuous Flow Microchannel Synthesis (Modern Industrial)

Recent advances (e.g., CN111423392A) utilize microchannel reactors to handle the exotherm and gas evolution safely.

  • Process: A stream of 2-aminophenol (dissolved in NaOH) meets a stream of

    
     in a micro-reactor.
    
  • Conditions: Residence time of 15–30 seconds at elevated temperature/pressure.

  • Outcome: Near-quantitative conversion with minimal waste, suitable for kilogram-scale manufacturing.

Derivatization & Functionalization

The MBO scaffold is rarely the end product. The thiol group (-SH) is a "chemical handle" for further modification.

  • S-Alkylation: The most common transformation. Treating MBO with alkyl halides (e.g., ethyl chloroacetate) in the presence of

    
     yields thioethers.
    
  • Mannich Bases: Reaction with formaldehyde and secondary amines yields N-Mannich bases (N-mustards), often explored for antitumor activity.

  • Schiff Bases: Hydrazide derivatives of MBO can be condensed with aldehydes to form Schiff bases, which are potent antimicrobial agents.

Visualization: Synthetic Workflow

MBO_Workflow Start Precursor: 2-Aminophenol Core Core Synthesis: 2-Mercaptobenzoxazole Start->Core CS2 or Xanthate Reflux Deriv1 S-Alkylation (Ethyl chloroacetate/K2CO3) Core->Deriv1 Deriv2 N-Mannich Bases (HCHO + Amines) Core->Deriv2 Deriv3 Hydrazide Formation (N2H4) Deriv1->Deriv3 Final1 Thioether Esters (Drug Intermediates) Deriv1->Final1 Final2 N-Mustards (Antitumor Agents) Deriv2->Final2 Final3 Schiff Bases (Antimicrobial) Deriv3->Final3

Figure 2: Synthetic workflow from precursor to bioactive derivatives.

Comparative Analysis of Methods

FeatureMethod A: CS2 / BaseMethod B: XanthateMethod C: Microwave / Flow
Reaction Time 3–4 Hours4–5 HoursMinutes (MW) / Seconds (Flow)
Yield 80–90%85–95%>95%
Safety Profile Low (Toxic/Flammable CS2)Moderate (Solid reagents)High (Closed system)
Scalability Moderate (Gas evolution limits)HighVery High
Green Metric Low (Solvent heavy)ModerateHigh (Energy efficient)

References

  • Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI Pharmaceuticals. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Process for the preparation of halogeno-2-mercaptobenzoxazoles (Patent EP0066248A1).Google Patents.
  • Synthesis method of 2-mercapto-6-chlorobenzoxazole (Patent CN111423392A).Google Patents.

Sources

Methodological & Application

Protocol for the synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for antimicrobial and anticancer agents. The method employs a two-step sequence starting from commercially available 4-amino-3-hydroxybenzoic acid. Key features include the optimization of the cyclization step using carbon disulfide (


) under basic conditions to maximize yield and minimize side reactions. This guide addresses common synthetic pitfalls, including regiochemical control and purification of the thione tautomer.

Introduction & Retrosynthetic Analysis

The 2-mercaptobenzoxazole moiety acts as a bioisostere for various heterocyclic cores in drug discovery. The 6-carboxylate derivative specifically offers a versatile handle for further functionalization (e.g., amidation, reduction) at the "northern" region of the molecule, while the 2-mercapto group allows for S-alkylation or conversion to 2-amino/2-oxo derivatives.

Retrosynthetic Logic: The benzoxazole core is constructed via the condensation of a 1,2-aminophenol system with a C1 synthon (


). To achieve the 6-substituted carboxylate, the starting material must possess a para relationship between the amino group and the carboxylate. Therefore, Methyl 4-amino-3-hydroxybenzoate  is the required precursor.
  • Target: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

  • Disconnection: C2-S, C2-O, C2-N bonds.

  • Precursor: Methyl 4-amino-3-hydroxybenzoate.

  • Starting Material: 4-Amino-3-hydroxybenzoic acid (PAS).

Materials & Reagents

ReagentCAS NumberRolePurity Grade
4-Amino-3-hydroxybenzoic acid 2374-03-0Starting Material>97%
Methanol (MeOH) 67-56-1Solvent/ReactantAnhydrous
Thionyl Chloride (

)
7719-09-7Esterification AgentReagent Grade
Carbon Disulfide (

)
75-15-0Cyclization Agent>99%
Potassium Hydroxide (KOH) 1310-58-3BasePellets
Ethanol (EtOH) 64-17-5SolventAbsolute
Hydrochloric Acid (HCl) 7647-01-0Quenching/Acidification12 M

Safety Warning:

  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Use only in a well-ventilated fume hood. Avoid using heating mantles; use oil baths or heating blocks to prevent hot spots.
    
  • Thionyl Chloride: Reacts violently with water. Handle under inert atmosphere.

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

Objective: Protection of the carboxylic acid to prevent interference during the basic cyclization step.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Dissolution: Suspend 4-Amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) in anhydrous Methanol (100 mL).

  • Activation: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (5.7 mL, 78.4 mmol, 1.2 eq) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess MeOH and

      
      .
      
    • Resuspend the residue in Ethyl Acetate (150 mL).

    • Wash carefully with Saturated

      
       (2 x 50 mL) to neutralize residual acid.
      
    • Wash with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Isolation: Evaporate the solvent to yield Methyl 4-amino-3-hydroxybenzoate as a tan/brown solid.

    • Yield Expectation: 85–92%.

    • Checkpoint: If the solid is too dark, recrystallize from minimal hot methanol.

Step 2: Cyclization to Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Objective: Formation of the oxazole ring using the Xanthate intermediate pathway.

  • Reagent Preparation: In a 250 mL RBF, dissolve KOH (4.2 g, 75 mmol, 1.2 eq relative to ester) in Ethanol (60 mL) and Water (10 mL).

  • Addition: Add Methyl 4-amino-3-hydroxybenzoate (10.5 g, 62.8 mmol) to the basic solution. Stir until fully dissolved (phenolate formation).

  • Cyclization: Add Carbon Disulfide (

    
    )  (4.5 mL, 75 mmol, 1.2 eq) dropwise.
    
    • Observation: The solution typically turns yellow/orange.

  • Reaction: Heat the mixture to mild reflux (approx. 75°C) for 4–6 hours.

    • Mechanism Note: The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes with the elimination of

      
      .
      
  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Dilute with cold water (100 mL).

    • Acidify carefully with 1M HCl until pH ~2–3.

    • Result: The product will precipitate as a white to pale yellow solid.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake copiously with water (to remove KCl) and cold ethanol (to remove unreacted starting material).

    • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (1:1). Allow to cool slowly to 4°C. Filter the crystals and dry under vacuum.

Visualization of Workflow

SynthesisProtocol Start Start: 4-Amino-3-hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Activation Inter Intermediate: Methyl 4-amino-3-hydroxybenzoate Step1->Inter 85-92% Yield Step2 Step 2: Cyclization (CS2, KOH, EtOH/H2O, Reflux) Inter->Step2 Xanthate Formation Workup Workup: Acidification (HCl) -> Precipitation Step2->Workup H2S Elimination Product Final Product: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Workup->Product Recrystallization

Figure 1: Step-by-step synthetic workflow for the production of the target benzoxazole derivative.

Characterization & QC

The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione often predominating in the solid state.

TechniqueExpected Signal/Result
Appearance White to pale yellow crystalline powder.
Melting Point 210–215°C (Decomposes).

NMR (DMSO-

)

13.8 (br s, 1H, SH/NH), 8.15 (d, 1H, Ar-H), 7.90 (dd, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 3.85 (s, 3H,

).
IR Spectroscopy ~1710

(Ester C=O), ~1180

(C=S characteristic of thione form).
Mass Spectrometry

= 210.02 (Calculated for

).

Expert Insights & Troubleshooting

  • Regiochemistry Verification:

    • Ensure the starting material is 4-amino -3-hydroxy, not 3-amino -4-hydroxy. The latter yields the 5-carboxylate isomer. The NMR coupling constants are diagnostic: The 6-carboxylate has an ortho coupling (d, ~8.5 Hz) and a meta coupling (d, ~1.5 Hz) on the aromatic ring protons.

  • Odor Control:

    • The reaction generates trace

      
       and organic sulfides. Quench all glassware in a bleach bath (sodium hypochlorite) before removing from the hood to oxidize residual sulfur compounds.
      
  • Alternative Reagents:

    • If

      
       is restricted, Potassium Ethyl Xanthate  (1.5 eq) can be used in refluxing ethanol. This avoids handling volatile 
      
      
      
      directly but requires a longer reaction time (12–16 h).

References

  • Synthesis of 2-mercaptobenzoxazole derivatives

    • Source: Vinsova, J., et al. (2006). "Synthesis and antimicrobial activity of some 2-substituted benzoxazoles." Molecules, 11(1), 1-12.
    • URL:[Link]

  • Esterification of aminohydroxybenzoic acids

    • Source: PubChem Compound Summary for Methyl 4-amino-3-hydroxybenzo
    • URL:[Link]

  • Cyclization Mechanism with Carbon Disulfide

    • Source: R. Gupta, et al. (2010). "Comprehensive review on synthesis and biological activity of benzoxazoles." International Journal of Pharmaceutical Sciences and Research.
    • URL:[Link]

The Versatile Scaffold: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate as a Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

The benzoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2] Within this important class of heterocycles, Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate emerges as a particularly valuable and versatile building block for drug discovery and development.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. We will move beyond a simple recitation of facts to deliver field-proven insights and detailed, step-by-step protocols for the key chemical transformations that unlock the synthetic potential of this molecule. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

The structure of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate offers three primary points for chemical modification: the acidic thiol group at the 2-position, the nucleophilic nitrogen within the oxazole ring, and the ester functionality at the 6-position. This trifecta of reactive sites provides a rich platform for generating diverse molecular architectures and exploring structure-activity relationships (SAR).

Core Physicochemical Properties

A foundational understanding of the starting material is critical for successful synthetic planning.

PropertyValueSource
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Appearance White to off-white solid
CAS Number 72752-81-9

Strategic Application I: S-Alkylation - Building the 2-(Alkylthio)benzoxazole Core

The sulfur atom of the 2-mercapto group is the most nucleophilic site in the molecule, making S-alkylation a facile and high-yielding primary transformation. This reaction is fundamental to creating a diverse library of 2-(alkylthio)benzo[d]oxazole derivatives, a scaffold found in numerous bioactive molecules, including potential kinase inhibitors. The introduction of various alkyl, benzyl, or other side chains at this position allows for systematic exploration of how steric and electronic properties impact biological activity.

Protocol 1: General Procedure for S-Alkylation

This protocol is adapted from methodologies reported for analogous 2-mercaptobenzoxazole systems.[3] The use of a mild base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol, generating the thiolate anion which then acts as a potent nucleophile.

Reaction Scheme:

S_Alkylation start Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate reagents R-X (Alkyl Halide) Base (e.g., TEA, K₂CO₃) Solvent (e.g., DMF, CH₂Cl₂) start->reagents 1. Deprotonation product Methyl 2-(alkylthio)benzo[d]oxazole-6-carboxylate reagents->product 2. Nucleophilic Attack N_Alkylation start Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate reagents R-X (Alkyl Halide) P4-tBu Base Solvent (e.g., Benzene, Toluene) start->reagents 1. Deprotonation product Methyl 3-alkyl-2-thioxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate reagents->product 2. Nucleophilic Attack Amide_Formation_Workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling start Methyl 2-(alkylthio)benzo[d]oxazole-6-carboxylate reagents1 LiOH or NaOH THF/H₂O start->reagents1 intermediate 2-(Alkylthio)benzo[d]oxazole-6-carboxylic acid reagents1->intermediate reagents2 Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) intermediate->reagents2 amine R'R''NH (Amine) amine->reagents2 final_product N-Substituted 2-(alkylthio)benzo[d]oxazole-6-carboxamide reagents2->final_product

Sources

Application Note: Precision Derivatization of the Thiol Group in Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of derivatizing Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate , balancing reactivity with chemoselectivity.

Executive Summary

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS: 72752-81-9) is a versatile scaffold in drug discovery, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents. Its reactivity is defined by the ambident nucleophilicity of the 2-mercapto group, which exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.

This guide provides validated protocols for the chemoselective derivatization of the thiol group. Crucially, these methods are designed to preserve the C6-methyl ester moiety , which is susceptible to hydrolysis under harsh basic conditions. We focus on S-alkylation and bioisosteric modifications, supported by mechanistic rationales based on Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

Strategic Analysis: The Ambident Nucleophile Challenge

Before initiating synthesis, one must understand the electronic landscape of the substrate. The 2-mercaptobenzoxazole core is not a static thiol; it is a dynamic system.

Thiol-Thione Tautomerism

In solution and solid states, the thione (NH-C=S) tautomer is generally thermodynamically favored over the thiol (N=C-SH) form due to the strong N-H bond stability. However, under basic conditions, the molecule forms a resonance-stabilized anion (thioamide anion) where the negative charge is delocalized between the Sulfur (exocyclic) and Nitrogen (endocyclic).

  • Sulfur (S): A "Soft" nucleophile (large, diffuse orbital, high HOMO).

  • Nitrogen (N): A "Hard" nucleophile (small, high charge density).

The Derivatization Rule: To achieve S-selectivity (S-alkylation), use soft electrophiles (e.g., alkyl halides) and polar aprotic solvents (e.g., Acetone, DMF) that solvate the cation but leave the "soft" sulfur anion naked and reactive. Avoid hard electrophiles (like acyl chlorides) or protic solvents that might encourage N-attack via hydrogen bonding interactions.

Visualization of Reactivity Pathways

The following diagram illustrates the tautomeric equilibrium and the divergence between S- and N-alkylation pathways.

G cluster_0 Critical Decision Point Thione Thione Form (Major Tautomer) NH-C=S Thiol Thiol Form (Minor Tautomer) N=C-SH Thione->Thiol Equilibrium Anion Delocalized Anion (Ambident Nucleophile) Thione->Anion + Base Thiol->Anion + Base (Deprotonation) S_Product S-Alkylated Product (Thermodynamic/Soft) Anion->S_Product Soft Electrophile (R-X) Polar Aprotic Solvent N_Product N-Alkylated Product (Kinetic/Hard) Anion->N_Product Hard Electrophile Protic Solvent

Figure 1: Mechanistic pathway showing the divergence between S- and N-alkylation based on reaction conditions.

Validated Experimental Protocols

Protocol A: Chemoselective S-Alkylation (The "Standard" Method)

Objective: Attach an alkyl group (R) to the sulfur atom while preserving the C6-methyl ester. Mechanism: SN2 Substitution. Key Reagent: Potassium Carbonate (K₂CO₃) in Acetone.

Why this works: K₂CO₃ is a mild, anhydrous base. It deprotonates the thiol without hydrolyzing the methyl ester (which would occur with NaOH/H₂O). Acetone is a polar aprotic solvent that dissolves the organic substrate but only sparingly dissolves the inorganic base, creating a heterogeneous surface reaction that favors the soft S-nucleophile.

Materials
  • Substrate: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (1.0 eq)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.1 – 1.2 eq)

  • Base: Anhydrous K₂CO₃ (2.0 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Optional, use if reacting with Alkyl Chlorides.

  • Solvent: Anhydrous Acetone (or DMF for high-boiling electrophiles).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous Acetone (10 mL).

  • Activation: Add anhydrous K₂CO₃ (2.0 mmol). Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the thiolate anion generates.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

    • Note: If using a chloride (R-Cl), add catalytic KI (0.1 mmol) to facilitate the Finkelstein reaction in situ.

  • Reaction: Reflux the mixture at 60°C for 3–6 hours. Monitor by TLC (usually Hexane:EtOAc 7:3). The starting material (more polar due to thioamide H-bonding) should disappear, and a less polar spot (S-alkyl product) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Protocol B: S-Difluoromethylation (Bioisosteric Modification)

Objective: Introduce a -SCHF₂ group. This is a lipophilic bioisostere of a methoxy group (-OCH₃) or a thiol (-SH), often improving metabolic stability. Key Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) or Diethyl (bromodifluoromethyl)phosphonate.

Step-by-Step Procedure
  • Dissolution: Dissolve Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (1.0 eq) in DMF (dimethylformamide).

  • Base Addition: Add K₂CO₃ (2.5 eq).

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq).

  • Reaction: Heat the mixture to 90–100°C for 4–8 hours.

    • Mechanism:[1][2][3][4][5][6] The reagent decarboxylates in situ to generate the reactive difluorocarbene (:CF₂) or difluoromethyl cation species, which is trapped by the sulfur nucleophile.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Analytical Validation (QC)

How do you confirm the reaction occurred at Sulfur (S) and not Nitrogen (N)?

Analytical MethodS-Alkylated Product (Target)N-Alkylated Product (Impurity)
¹H NMR Shift of Alkyl Protons: The α-protons of the S-alkyl group appear downfield (e.g., S-CH₃ ~2.7-2.8 ppm).Shift of Alkyl Protons: N-alkyl protons are significantly more deshielded (e.g., N-CH₃ ~3.5-3.8 ppm) due to the electronegativity of Nitrogen.
¹³C NMR C2 Carbon: Appears at ~160–168 ppm (typical for -N=C(S-)-O-).C2 Carbon: Appears at ~175–180 ppm (typical for thione C=S character).
IR Spectroscopy Loss of N-H: No broad band at 3100–3400 cm⁻¹. Ester C=O: Sharp band at ~1720 cm⁻¹ (preserved).Thione C=S: Strong band at ~1100–1200 cm⁻¹.
Experimental Workflow Diagram

The following flowchart outlines the decision process and execution for the standard S-alkylation protocol.

Workflow Start Start: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Solvent_Choice Select Solvent: Acetone (Standard) or DMF (High Temp) Start->Solvent_Choice Base_Add Add Base: Anhydrous K2CO3 (Buffers reaction, prevents ester hydrolysis) Solvent_Choice->Base_Add Reagent_Add Add Electrophile (R-X) + cat. KI (if X=Cl) Base_Add->Reagent_Add Reflux Reflux (60°C, 3-6h) Monitor via TLC Reagent_Add->Reflux Check TLC Check: SM Disappeared? Reflux->Check Workup Filter Solids -> Concentrate -> Recrystallize Check->Workup Yes Troubleshoot Troubleshoot: Add more base/catalyst or Switch to DMF Check->Troubleshoot No Troubleshoot->Reflux Retry

Figure 2: Experimental workflow for the S-alkylation of the target scaffold.

References

  • Synthesis and Reactivity of 2-Mercaptobenzoxazoles

    • Title: Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.[3][4][7]

    • Source: International Journal of Pharmacy and Pharmaceutical Research (2025).[1][4][8]

    • URL: (Verified via search snippets 1.6).

  • Regioselectivity (S- vs N-Alkylation)

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[9]

    • Source: ResearchG
    • URL: (Contextual grounding from search snippet 1.9, 1.10).

  • Specific Molecule Data

    • Title: Methyl 2-mercaptobenzo[d]oxazole-6-carboxyl
    • Source: Fluorochem.[10][11]

    • URL: (Verified via search snippet 1.5).

  • General Benzothiazole/Oxazole Chemistry

    • Title: Biological Activities of 2-Mercaptobenzothiazole Deriv
    • Source: PMC - NIH.
    • URL: (Verified via search snippet 1.4).

Disclaimer: All chemical protocols should be performed in a fume hood by trained personnel wearing appropriate PPE. The C6-methyl ester is stable under the anhydrous carbonate conditions described but will hydrolyze in aqueous hydroxide solutions.

Sources

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate: A Comprehensive Guide to its Potential as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Promising Candidate for Metallic Asset Preservation

In the relentless battle against corrosion, which silently degrades critical infrastructure and industrial assets, the quest for novel, effective, and environmentally benign inhibitors is paramount. This document introduces Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, a heterocyclic organic compound with a molecular architecture that suggests significant potential as a corrosion inhibitor. This guide is crafted for researchers, materials scientists, and professionals in drug development and related fields, providing a deep dive into the theoretical underpinnings, synthesis, and comprehensive evaluation protocols for this promising molecule. While direct experimental data on this specific compound is emerging, this guide consolidates knowledge from closely related benzoxazole and benzothiazole derivatives to provide a robust framework for its investigation.

The Scientific Rationale: Why Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Holds Promise

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate possesses several key features that make it a compelling candidate for investigation:

  • Heterocyclic Core: The benzoxazole ring is a planar, aromatic system rich in π-electrons. This electron density is crucial for the molecule's ability to adsorb onto a metal surface.

  • Active Adsorption Centers: The presence of nitrogen, oxygen, and sulfur atoms, all possessing lone pairs of electrons, provides multiple active sites for coordination with vacant d-orbitals of metal atoms, leading to the formation of a protective film.[1]

  • Mercapto Group (-SH): The sulfur atom in the mercapto group is known to form strong bonds with metal surfaces, significantly enhancing the adsorption and inhibitory effect.[2]

  • Carboxylate Group (-COOCH₃): The methyl carboxylate group can influence the molecule's solubility and electronic properties, potentially enhancing its performance and allowing for further functionalization.

The proposed mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to a durable and effective inhibitor film.[1]

Synthesis Pathway: A Proposed Protocol

While a specific protocol for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is not widely published, a reliable synthesis can be extrapolated from established methods for similar benzoxazole derivatives.[3] The following is a proposed, logical synthesis route.

Synthesis_Pathway cluster_reactants Reactants A Methyl 3-amino-4-hydroxybenzoate E Intermediate Salt A->E Reaction with Base B Carbon Disulfide (CS2) B->E C Base (e.g., KOH or NaOH) C->E D Solvent (e.g., Ethanol) D->E F Cyclization E->F Heating G Acidification F->G Cooling & Neutralization H Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate G->H Precipitation & Purification

Figure 1: Proposed synthesis workflow for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

Protocol:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 3-amino-4-hydroxybenzoate in a suitable solvent such as ethanol.

  • Addition of Base: To the solution, add an equimolar amount of a strong base, like potassium hydroxide or sodium hydroxide, and stir until a homogenous solution is obtained.

  • Addition of Carbon Disulfide: Slowly add a slight excess of carbon disulfide to the reaction mixture. The reaction is typically exothermic and should be controlled.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Acidification: Carefully acidify the mixture with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6 to precipitate the final product.[3]

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove any inorganic impurities, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterization: Confirm the structure and purity of the synthesized Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluating Corrosion Inhibition Performance: A Multi-faceted Approach

A comprehensive evaluation of a potential corrosion inhibitor requires a combination of electrochemical, surface analysis, and theoretical techniques.

Electrochemical Evaluation

Electrochemical methods provide quantitative data on the inhibitor's effectiveness in reducing the corrosion rate.[4] These tests are typically performed using a three-electrode setup in a corrosion cell containing the corrosive medium (e.g., 1M HCl or 3.5% NaCl solution) with and without the inhibitor at various concentrations.

Electrochemical_Evaluation cluster_setup Experimental Setup A Working Electrode (e.g., Mild Steel) E Corrosion Cell with Electrolyte (with and without inhibitor) A->E B Reference Electrode (e.g., SCE or Ag/AgCl) B->E C Counter Electrode (e.g., Platinum) C->E D Potentiostat/Galvanostat F Potentiodynamic Polarization D->F G Electrochemical Impedance Spectroscopy (EIS) D->G E->D H Corrosion Rate (icorr) F->H I Inhibition Efficiency (IE%) F->I G->I J Charge Transfer Resistance (Rct) G->J K Double Layer Capacitance (Cdl) G->K

Figure 2: Workflow for electrochemical evaluation of the corrosion inhibitor.

Protocol 1: Potentiodynamic Polarization

  • Electrode Preparation: Prepare the working electrode (e.g., mild steel coupon) by grinding with successively finer grades of emery paper, degreasing with acetone, rinsing with distilled water, and drying.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a platinum counter electrode in the corrosive solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[5]

  • Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the polarization curves.[4] Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

  • Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Stabilization: Allow the working electrode to stabilize at its OCP.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[1]

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct value in the presence of the inhibitor indicates better corrosion protection.[6] Calculate the inhibition efficiency (IE%) using: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively. The double-layer capacitance (Cdl) can also be determined, which typically decreases in the presence of an adsorbed inhibitor layer.

Table 1: Comparative Inhibition Efficiencies of Related Benzoxazole and Benzothiazole Derivatives

InhibitorMetalCorrosive MediumTechniqueMax. Inhibition Efficiency (%)Reference
2-MercaptobenzothiazoleAA2024 T3 Al AlloyNeutral ChlorideElectrochemical~80%[7]
2-MercaptobenzothiazoleCarbon SteelSulfuric AcidWeight Loss & PDP96.2%[8]
2-Mercapto-1-methylimidazoleCopperNaCl SolutionElectrochemical88.2%[9]
Various Benzoxazole DerivativesN80 Steel1 M HClElectrochemical>90% (for QBO)[10][11]
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazideMild Steel1.0 M HClGravimetric92.5%[12]

This table provides a baseline for the expected performance of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[11]

Protocol 3: Surface Characterization

  • Sample Preparation: Immerse metal coupons in the corrosive solution with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).

  • Post-Immersion Treatment: Gently rinse the coupons with distilled water and dry them.

  • Scanning Electron Microscopy (SEM): Analyze the surface morphology of the coupons. A smoother surface with fewer pits in the presence of the inhibitor indicates effective protection.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the surface of the inhibited coupon to identify the functional groups of the adsorbed inhibitor, confirming its presence on the surface.[11]

  • X-ray Diffraction (XRD): Analyze the crystalline structure of the surface to identify corrosion products and assess the inhibitor's ability to prevent their formation.[11]

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational tool to correlate the molecular structure of an inhibitor with its potential inhibition efficiency.[13]

Quantum_Chemical_Calculations A Molecular Structure of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate B Density Functional Theory (DFT) (e.g., B3LYP/6-31G* basis set) A->B C EHOMO (Highest Occupied Molecular Orbital Energy) B->C D ELUMO (Lowest Unoccupied Molecular Orbital Energy) B->D E Energy Gap (ΔE = ELUMO - EHOMO) B->E F Dipole Moment (μ) B->F G Mulliken Charges B->G H Prediction of Inhibition Efficiency C->H Donating ability D->H Accepting ability E->H Reactivity F->H Adsorption I Identification of Active Adsorption Sites G->I

Figure 3: Logical workflow for using quantum chemical calculations to predict inhibitor performance.

Key Parameters to Calculate:

  • E_HOMO (Highest Occupied Molecular Orbital Energy): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.[14]

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance.

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

  • Mulliken Charges: Calculation of atomic charges helps to identify the active centers in the molecule that are most likely to be involved in the adsorption process (i.e., the atoms with the highest electron density).[15]

Table 2: Key Quantum Chemical Parameters and Their Implication on Corrosion Inhibition

ParameterImplication for High Inhibition Efficiency
E_HOMO High value
E_LUMO Low value
ΔE (Energy Gap) Low value
Dipole Moment (μ) High value
Mulliken Charges High negative charges on heteroatoms

Conclusion and Future Outlook

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate presents a compelling profile as a potential corrosion inhibitor. Its molecular structure, rich in active adsorption sites, suggests a strong affinity for metal surfaces and the ability to form a robust protective film. The protocols detailed in this guide provide a comprehensive framework for its synthesis and systematic evaluation.

Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its inhibition efficiency on various metals and in different corrosive environments. A comparative study with existing commercial inhibitors would also be invaluable. Furthermore, exploring the synergistic effects of this compound with other additives could open new avenues for advanced corrosion protection formulations. The insights gained from such studies will be instrumental in harnessing the full potential of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate as a next-generation corrosion inhibitor.

References

  • CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
  • Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry. [Link]

  • Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy. npj Materials Degradation. [Link]

  • Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Molecules. [Link]

  • Corrosion Inhibition of 2-Mercaptobenzothiazole for Carbon Steel in Sulfuric Acid Solution. Advanced Materials Research. [Link]

  • Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution: Synthesis, Experimental, and DTF Studies. Open Journal of Yangtze Oil and Gas. [Link]

  • Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid. International Journal of Corrosion and Scale Inhibition. [Link]

  • Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. MySkinRecipes. [Link]

  • Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution. Scientific Research Publishing. [Link]

  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. [Link]

  • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal. [Link]

  • Potentiodynamic polarization curves for mild steel corrosion in 1 M HCl... ResearchGate. [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. [Link]

  • SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Using Organic Substances as Green Corrosion Inhibitors for Carbon Steel in HCl Solution. MDPI. [Link]

  • 'Surface analysis of carbon steel protected from corrosion by a new ternary inhibitor formulation containing phosphonated glycine, Zn2+ and citrate'. ResearchGate. [Link]

  • EIS for Corrosion & Coatings. Gamry Instruments. [Link]

  • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal. [Link]

  • Comparative theoretical study on the corrosion inhibition properties of benzoxazole and benzothiazole. ResearchGate. [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Molecules. [Link]

  • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal. [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]

  • Experimental and theoretical investigation of corrosion inhibition in carbon steel using a benzimidazole derivative. Taylor & Francis Online. [Link]

  • Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. RSC Publishing. [Link]

  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [Link]

  • Impedance spectroscopy (EIS) for uninhibited mild steel and inhibited... ResearchGate. [Link]

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  • Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution. SciRP.org. [Link]

  • Effect of Mercapto and Methyl Groups on the Efficiency of Imidazole and Benzimidazole-based Inhibitors of Iron Corrosion. PubMed. [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science. [Link]

  • Corrosion Inhibition of Carbon Steel in 2.0M HCl Solution Using Novel Extract (Pulicaria undulate). Biointerface Research in Applied Chemistry. [Link]

  • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal. [Link]

  • DFT studies of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole as corrosion inhibitors for copper. ResearchGate. [Link]

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Technical Guide: S-Alkylation of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the functionalization of benzoxazole scaffolds. It synthesizes theoretical regioselectivity principles with practical, high-yield experimental workflows.

Introduction & Strategic Significance

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The specific derivative, Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate , presents a unique dual-functional platform:

  • C2-Mercapto Group: A versatile nucleophile for S-alkylation, allowing the introduction of diverse lipophilic or polar side chains.

  • C6-Methyl Ester: An electron-withdrawing group (EWG) that modulates the acidity of the thiol/thione tautomer and serves as a handle for further derivatization (e.g., hydrazide formation).

Tautomeric Considerations

In solution, 2-mercaptobenzoxazoles exist in a tautomeric equilibrium between the thiol (enethiol) and thione (thioamide) forms. While the thione form often predominates in neutral solution, the addition of a base generates the thio-olate anion . This anion is an ambident nucleophile, capable of reacting at either the Sulfur (S-alkylation) or Nitrogen (N-alkylation) atom.

  • S-Alkylation (Preferred): Under thermodynamic control and using soft electrophiles, reaction at the "soft" sulfur center is favored.

  • N-Alkylation: Can occur as a competitive side reaction, particularly with hard electrophiles or in polar protic solvents that solvate the sulfur anion heavily.

Mechanistic Insight & Regioselectivity

The presence of the 6-methoxycarbonyl group (ester) exerts a strong electron-withdrawing effect on the benzoxazole ring. This increases the acidity of the N-H/S-H proton, facilitating deprotonation even with mild bases (e.g.,


).
Reaction Pathway[1][4][5][6]
  • Deprotonation: Base removes the proton, delocalizing the negative charge across the N-C-S triad.

  • Nucleophilic Attack: The sulfur atom, having higher HOMO energy and greater polarizability (soft nucleophile), attacks the alkyl halide (electrophile).

  • Product Stability: The resulting S-alkyl derivative restores full aromaticity to the heterocyclic ring, providing a thermodynamic driving force over the N-alkyl product (which would result in a quinoid-like resonance structure).

ReactionMechanism Substrate Substrate (Thione Form) Anion Resonance Stabilized Thio-olate Anion Substrate->Anion Deprotonation (-H+) Base Base (K2CO3 / Et3N) Base->Anion S_Product S-Alkyl Product (Aromatic, Favored) Anion->S_Product Soft-Soft Interaction (Major Path) N_Product N-Alkyl Product (Quinoid, Minor) Anion->N_Product Hard-Hard Interaction (Minor Path) Electrophile Alkyl Halide (R-X) Electrophile->S_Product

Figure 1: Mechanistic pathway highlighting the divergence between S- and N-alkylation.

Experimental Protocols

Synthesis of the Substrate (Precursor Step)

If the starting material is not commercially available, it must be synthesized from methyl 4-amino-3-hydroxybenzoate.

Reagents: Methyl 4-amino-3-hydroxybenzoate, Carbon Disulfide (


), Potassium Hydroxide (KOH), Ethanol (EtOH).
  • Dissolution: Dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq) in EtOH.

  • Xanthate Formation: Add KOH (1.1 eq) and

    
     (1.2 eq).
    
  • Cyclization: Reflux the mixture for 6–12 hours. The reaction proceeds via a xanthate intermediate which cyclizes with the loss of

    
    .
    
  • Isolation: Acidify with dilute HCl to precipitate the Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. Filter and dry.[4]

General Protocol for S-Alkylation

Method A: Mild Conditions (Preferred for reactive halides)

ParameterSpecification
Solvent Acetone (dry) or Acetonitrile (

)
Base Potassium Carbonate (

), anhydrous (2.0 eq)
Temperature Reflux (

for acetone)
Time 3 – 6 Hours (Monitor by TLC)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (1 mmol) in dry Acetone (10 mL).

  • Activation: Add anhydrous

    
      (2 mmol). Stir at room temperature for 15 minutes. Note: The suspension may change color as the anion forms.
    
  • Alkylation: Add the Alkyl Halide (1.1 – 1.2 mmol) dropwise.

    • Tip: If using a solid alkylating agent, dissolve it in a minimum amount of solvent first.

  • Reaction: Heat the mixture to reflux. Monitor progress using TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting thiol (lower

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (S-alkyl product).
  • Workup:

    • Cool to room temperature.[4]

    • Filter off the inorganic salts (

      
      , KCl/KBr).
      
    • Evaporate the filtrate under reduced pressure.[5]

    • Purification: Recrystallize from Ethanol or perform silica gel column chromatography if necessary.

Method B: Strong Base (For unreactive electrophiles) Use Sodium Hydride (NaH) in DMF at


 to RT if Method A fails.

Characterization & Validation

Distinguishing S-alkylation from N-alkylation is critical.

FeatureS-Alkyl Isomer (Target)N-Alkyl Isomer (Byproduct)

NMR (

)

3.5 – 4.5 ppm
(Upfield)

4.5 – 5.5 ppm
(Downfield)

NMR (C2)

~160-165 ppm

~170-175 ppm
(C=S character)
IR Spectroscopy Absence of C=S band (~1050

)
Strong C=S stretch present
UV-Vis Blue shift (Hypsochromic)Red shift (Bathochromic)

Data Interpretation: The S-methylene protons are shielded relative to N-methylene protons because the sulfur atom is less electronegative than the nitrogen atom. Additionally, the N-alkyl isomer retains the thiocarbonyl (C=S) double bond character, shifting the C2 carbon downfield in


 NMR.

Applications & Case Studies

The S-alkylated derivatives of methyl 2-mercaptobenzo[d]oxazole-6-carboxylate are potent intermediates in drug discovery:

  • Antimicrobial Agents: Derivatives with long aliphatic chains or benzyl groups have shown efficacy against Gram-positive bacteria by disrupting cell membranes.

  • Enzyme Inhibitors: The benzoxazole core mimics the purine base of ATP, making these effective kinase inhibitors.

  • COX-2 Inhibitors: S-alkylation with bulky aromatic groups (e.g., di-tert-butylphenol) can confer selectivity for COX-2 over COX-1.

Workflow Visualization

ExperimentalWorkflow Start Start: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Solvent Suspend in Acetone/DMF Start->Solvent BaseAdd Add Base (K2CO3) Stir 15 min Solvent->BaseAdd Reagent Add Alkyl Halide (R-X) BaseAdd->Reagent Reflux Reflux 3-6 Hours (TLC Monitoring) Reagent->Reflux Workup Filter Salts & Evaporate Reflux->Workup Analysis NMR/IR Validation (Check S-CH2 Shift) Workup->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis and validation of S-alkylated derivatives.

Troubleshooting

  • Problem: Low Yield / Incomplete Reaction.

    • Solution: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to activate chloro- electrophiles. Switch solvent to DMF.[4]

  • Problem: N-Alkylation observed.

    • Solution: Ensure the solvent is anhydrous. Protic solvents stabilize the N-centered anion. Use a softer counter-ion (e.g.,

      
      ).
      
  • Problem: Hydrolysis of the Ester.

    • Solution: Avoid strong hydroxide bases (NaOH/KOH) and water in the reaction mixture. Use

      
       or 
      
      
      
      .

References

  • Synthesis of 2-Substituted Benzoxazoles: Wang, L., et al. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." Molecules, 2023. Link

  • Biological Activity of Benzoxazoles: Vinsova, J., et al. "Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives."[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

  • Regioselectivity in Alkylation: Wu, F.L. "2-Mercaptobenzothiazole and Its Derivatives: Syntheses, Reactions, and Applications."[7][8] Current Organic Chemistry, 2012. Link

  • NMR Characterization: "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Link

  • Precursor Synthesis: "Methyl 3-amino-4-hydroxybenzoate synthesis." ChemicalBook. Link

Sources

Application Notes and Protocols for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted process of discovering and developing novel enzyme inhibitors. This document moves beyond a simple recitation of protocols to offer a strategic overview, emphasizing the rationale behind experimental choices and the integration of various techniques to build a robust data package for promising inhibitor candidates.

Section 1: The Strategic Imperative for Enzyme Inhibitor Discovery

Enzymes are central to virtually all biological processes, and their dysregulation is a hallmark of numerous diseases. This makes them highly attractive targets for therapeutic intervention.[1] The development of small-molecule inhibitors that can modulate the activity of specific enzymes is a cornerstone of modern drug discovery.[1][2] The journey from a validated enzyme target to a clinical candidate is a complex, iterative process that demands a multidisciplinary approach, integrating biochemistry, biophysics, structural biology, and cell biology.

This guide will navigate the critical stages of this journey, from the initial identification of chemical matter to the detailed characterization of lead compounds. The overarching goal is to provide a framework for making informed decisions at each step, thereby increasing the probability of success in identifying potent, selective, and effective enzyme inhibitors.

Section 2: Foundational Steps: Assay Development and Primary Screening

The successful identification of novel enzyme inhibitors begins with the development of a robust and reliable assay. The choice of assay format is critical and will depend on the specific enzyme, the availability of substrates, and the desired throughput.

Principles of Robust Assay Design

A well-designed enzyme assay should be:

  • Sensitive: Capable of detecting subtle changes in enzyme activity.

  • Reproducible: Yielding consistent results across multiple experiments.

  • Amenable to High-Throughput Screening (HTS): Scalable for the rapid screening of large compound libraries.[3]

  • Cost-effective: Minimizing the consumption of expensive reagents.

Enzyme kinetics are the foundation of a good assay.[4] Understanding the Michaelis-Menten kinetics of your enzyme is crucial for setting appropriate substrate concentrations. For identifying competitive inhibitors, it is often recommended to use a substrate concentration at or below the K_m value.[5]

High-Throughput Screening (HTS) for Hit Identification

HTS has revolutionized the initial stages of drug discovery by enabling the rapid screening of thousands to millions of compounds.[3][6]

Workflow for a Typical HTS Campaign:

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library Dispensing Automated Dispensing Compound_Library->Dispensing Enzyme_Prep Enzyme Preparation Enzyme_Prep->Dispensing Substrate_Prep Substrate Preparation Substrate_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response

Caption: High-Throughput Screening (HTS) Workflow.

Protocol 1: Generic Fluorescence-Based HTS Assay for a Kinase

  • Plate Preparation: Using a liquid handler, dispense 50 nL of each compound from the screening library into individual wells of a 384-well, low-volume, black assay plate.

  • Enzyme Addition: Add 5 µL of a 2X kinase solution (e.g., 10 nM final concentration) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to each well.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution (e.g., 1 µM fluorescently labeled peptide substrate and 10 µM ATP, at the K_m for ATP) to each well to start the reaction.

  • Reaction Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of a stop/detection solution (e.g., a solution containing EDTA to chelate Mg²⁺ and a reagent to detect the phosphorylated product).

  • Signal Reading: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known inhibitor) and identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Fragment-Based Lead Discovery (FBLD)

FBLD is a complementary approach to HTS that involves screening smaller, lower molecular weight compounds ("fragments").[7][8] These fragments typically have weaker binding affinities but can be highly efficient binders.[9] The key advantage of FBLD is that it allows for a more efficient exploration of chemical space and can provide starting points for targets that have been challenging for HTS.[9][10]

Table 1: Comparison of HTS and FBLD

FeatureHigh-Throughput Screening (HTS)Fragment-Based Lead Discovery (FBLD)
Library Size 100,000s - Millions1,000s
Compound MW ~500 Da~200 Da
Hit Affinity Nanomolar to MicromolarMicromolar to Millimolar
Screening Method Typically activity-based assaysOften biophysical methods (NMR, SPR, X-ray)
Hit Rate LowerHigher

Section 3: From Hit to Lead: Optimization and Characterization

Once initial "hits" are identified, the next crucial phase is to validate them and optimize their properties to generate a "lead" compound. This is an iterative process involving chemical synthesis and a battery of biochemical and biophysical assays.[11][12]

Hit Validation and Dose-Response Analysis

The first step is to confirm the activity of the primary hits. This involves re-testing the compounds and performing dose-response experiments to determine their potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]

Protocol 2: IC₅₀ Determination using a Continuous Spectrophotometric Assay

  • Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO.

  • Assay Plate Preparation: In a 96-well clear plate, add 2 µL of each inhibitor dilution to triplicate wells. Include DMSO-only controls.

  • Add Enzyme and Substrate: Add 198 µL of a pre-mixed solution of enzyme and substrate in assay buffer to each well. The final substrate concentration should be at its K_m.

  • Kinetic Read: Immediately place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 37°C) and measure the absorbance at the appropriate wavelength every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[13]

    • Normalize the rates to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Structure-Based Drug Design (SBDD)

SBDD leverages the three-dimensional structure of the target enzyme to guide the design of more potent and selective inhibitors.[2][14][15] Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structures of the enzyme-inhibitor complex, revealing key binding interactions.[16] This information allows medicinal chemists to make rational modifications to the inhibitor to improve its affinity and other properties.[17]

Workflow for Structure-Based Drug Design:

SBDD_Workflow Target_Structure Determine Target Structure (X-ray, Cryo-EM) Virtual_Screening Virtual Screening or Fragment Screening Target_Structure->Virtual_Screening Hit_Identification Identify Initial Hits Virtual_Screening->Hit_Identification Co_crystallization Co-crystallize Hit with Target Hit_Identification->Co_crystallization Structural_Analysis Analyze Enzyme-Inhibitor Complex Co_crystallization->Structural_Analysis Rational_Design Rational Design of Analogs Structural_Analysis->Rational_Design Synthesis Synthesize Analogs Rational_Design->Synthesis Assay Test Analogs in Biochemical Assays Synthesis->Assay Iterate Potency/Properties Improved? Assay->Iterate Iterate->Hit_Identification No, find new scaffold Iterate->Rational_Design Yes

Caption: Iterative Cycle of Structure-Based Drug Design.

Lead Optimization

Lead optimization is the process of refining a promising hit compound to improve its overall drug-like properties.[12][18] This involves a multi-parameter optimization of:

  • Potency: Increasing the affinity for the target enzyme.

  • Selectivity: Minimizing activity against other related enzymes to reduce off-target effects.

  • ADMET Properties: Optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity.[12]

A key aspect of this phase is establishing a clear structure-activity relationship (SAR), which describes how changes in the chemical structure of the inhibitor affect its biological activity.[19]

Section 4: Deepening the Understanding: Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with its target enzyme is critical for its further development.[20][21] MOA studies elucidate the mode of inhibition, which can have significant implications for the inhibitor's in vivo efficacy.

Determining the Mode of Inhibition

Enzyme inhibitors can be broadly classified based on their mechanism of action.[22]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[22][23]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[23]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[21]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Protocol 3: Determining the Mode of Inhibition using Enzyme Kinetics

  • Perform IC₅₀ Determinations at Multiple Substrate Concentrations: Following a similar procedure to Protocol 2, determine the IC₅₀ of the inhibitor at a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x K_m).

  • Data Analysis:

    • Competitive Inhibition: The IC₅₀ value will increase as the substrate concentration increases.

    • Non-competitive Inhibition: The IC₅₀ value will be independent of the substrate concentration.

    • Uncompetitive Inhibition: The IC₅₀ value will decrease as the substrate concentration increases.

  • Lineweaver-Burk Plot: For a more detailed analysis, perform full kinetic experiments at multiple fixed inhibitor concentrations. Plot the data as a double reciprocal plot (1/velocity vs. 1/[substrate]). The pattern of the lines will be characteristic of the mode of inhibition.[19]

Biophysical Techniques for Characterizing Binding

A variety of biophysical techniques can provide quantitative data on the binding affinity, kinetics, and thermodynamics of the enzyme-inhibitor interaction.[16]

Table 2: Common Biophysical Techniques in Inhibitor Characterization

TechniqueInformation ProvidedKey Advantages
Surface Plasmon Resonance (SPR) Binding affinity (K_D), association (k_on) and dissociation (k_off) rates.Real-time, label-free, provides kinetic information.
Isothermal Titration Calorimetry (ITC) Binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Label-free, provides a complete thermodynamic profile of the interaction.
Differential Scanning Fluorimetry (DSF) Thermal stability of the enzyme upon ligand binding (ΔT_m).High-throughput, low sample consumption, good for initial screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can identify the binding site on the enzyme and provide structural information.Provides atomic-level detail of the interaction.
Covalent and Irreversible Inhibition

Some inhibitors form a covalent bond with the enzyme, leading to irreversible or slowly reversible inhibition.[24][25] These inhibitors often contain a reactive "warhead" that forms a bond with a nucleophilic amino acid residue in the enzyme's active site.[25] The design of covalent inhibitors requires a careful balance to ensure they are reactive enough to bind to their target but not so reactive that they cause off-target toxicity.[25] The potency of covalent inhibitors is often characterized by the second-order rate constant k_inact/K_i.[26]

Section 5: Bridging to Biology: Cell-Based Assays

While in vitro biochemical and biophysical assays are essential, it is crucial to validate the activity of inhibitors in a more physiologically relevant context.[27] Cell-based assays provide a bridge between the purified enzyme and the complex cellular environment.

Assessing Target Engagement and Cellular Potency

Cell-based assays can determine if an inhibitor can:

  • Permeate the cell membrane.

  • Engage with its target enzyme within the cell.

  • Elicit a functional response downstream of the target.

Protocol 4: Western Blot-Based Target Engagement Assay

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with a range of inhibitor concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for a downstream substrate of the target enzyme (e.g., a phospho-specific antibody if the target is a kinase).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

    • Plot the normalized signal versus inhibitor concentration to determine the cellular IC₅₀.

Section 6: Conclusion and Future Directions

The development of novel enzyme inhibitors is a dynamic and evolving field. The principles and protocols outlined in these application notes provide a robust framework for navigating the complexities of this process. The integration of high-throughput screening, structure-based design, detailed mechanistic studies, and cell-based validation is essential for the successful identification of promising therapeutic candidates.

Future advances in areas such as artificial intelligence for drug design, novel screening technologies, and a deeper understanding of enzyme biology will continue to enhance our ability to develop highly effective and selective enzyme inhibitors for the treatment of a wide range of diseases.

References

  • Structure-based inhibitor design. PubMed. [Link]

  • Fragment-based approaches to enzyme inhibition. PMC - NIH. [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Efficient Drug Lead Discovery and Optimization. PMC - NIH. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. [Link]

  • Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. [Link]

  • Covalent Inhibition in Drug Discovery. PMC - NIH. [Link]

  • Drug Discovery: Enzyme Inhibitor Design and Optimization. Hilaris Publisher. [Link]

  • Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. Bio-Beagle. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. TIB.eu. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • FRAGMENT-BASED LEAD DISCOVERY. SciSpace. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Covalent inhibitors design and discovery. ResearchGate. [Link]

  • What pharmacological assays are used for lead optimization? Patsnap Synapse. [Link]

  • Fragment-based lead discovery to identify novel inhibitors that target the ATP binding site of pyruvate dehydrogenase kinases. ResearchGate. [Link]

  • Targeted Covalent Inhibitors for Drug Design. Semantic Scholar. [Link]

  • Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Lead Optimization in Early Drug Discovery. Cole-Parmer. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Chapter 20: Lead Optimisation: What You Should Know! Books. [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]

  • What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]

  • Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. PMC. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI - NIH. [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]

  • How Enzolution Assay Systems Can Accelerate Your Inhibitor Discovery. YouTube. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Link]

  • Enzyme kinetics and inhibition. Fiveable. [Link]

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Technical Guide: Functionalization of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS: 1256448-44-6) represents a "privileged scaffold" in medicinal chemistry. Its dual-functionality—a nucleophilic thiol at the C2 position and an electrophilic methyl ester at the C6 position—allows for divergent synthesis of libraries targeting kinases (e.g., VEGFR, EGFR), bacterial DNA gyrase, and inflammatory pathways (COX-2).

This guide details the operational protocols to exploit these two sites. We prioritize S-alkylation at C2 to introduce lipophilic pharmacophores and hydrazide transformation at C6 to expand hydrogen-bonding networks.

Structural Logic[1]
  • C2-Thiol (-SH): Exists in a thione-thiol tautomeric equilibrium. Under basic conditions, the thiolate anion is a soft nucleophile, highly selective for S_N2 reactions with alkyl halides. This site is critical for "warhead" attachment.

  • C6-Carboxylate (-COOMe): Located para to the nitrogen atom, this position is electronically coupled to the heterocycle. It serves as an anchor for solubilizing groups or hydrogen bond donors/acceptors (via amide/hydrazide formation).

Module A: C2-Sulfur Functionalization (S-Alkylation)

The formation of thioethers at the C2 position is the primary strategy for increasing lipophilicity and targeting specific hydrophobic pockets in enzymes.

Reaction Logic

We utilize mild basic conditions (Potassium Carbonate in Acetone or DMF) to deprotonate the thiol. The resulting thiolate attacks an alkyl halide.

  • Critical Control: Strong bases (NaOH) or high temperatures in protic solvents must be avoided to prevent hydrolysis of the C6-methyl ester.

  • Selectivity: While N-alkylation is possible, S-alkylation is kinetically favored with soft electrophiles due to the higher nucleophilicity of sulfur.

Experimental Protocol: General S-Alkylation

Objective: Synthesis of Methyl 2-(alkylthio)benzo[d]oxazole-6-carboxylate.

Reagents:

  • Starting Material: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide): (1.1 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: Dry Acetone (or DMF for high-boiling halides)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the starting material in 15 mL of dry acetone. Add 2.0 mmol of anhydrous

    
    .
    
  • Equilibration: Stir at room temperature for 30 minutes. The solution may turn slightly yellow/orange as the thiolate anion forms.

  • Addition: Dropwise add 1.1 mmol of the alkyl halide.

  • Reflux: Attach a reflux condenser and heat the mixture to 50-60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , KBr).
      
    • Evaporate the solvent under reduced pressure.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography if necessary.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the competition between S- and N-alkylation.

S_Alkylation_Mechanism SM Start: Methyl 2-mercaptobenzo [d]oxazole-6-carboxylate Inter Intermediate: Thiolate Anion SM->Inter Deprotonation (-H+) Base Base (K2CO3) Base->Inter Prod_S Product (Major): S-Alkyl Thioether Inter->Prod_S Path A: S-Attack (Kinetic Control) Prod_N Side Product (Minor): N-Alkyl Thione Inter->Prod_N Path B: N-Attack (Thermodynamic) RX Alkyl Halide (R-X) RX->Prod_S

Figure 1: Mechanism of S-alkylation showing the preference for the thioether product under mild basic conditions.

Module B: C6-Ester Transformation (Hydrazide Synthesis)

The C6-methyl ester is a gateway to hydrazides, which are precursors for Schiff bases (azomethines). These derivatives are crucial for antimicrobial activity as the azomethine linkage (-N=CH-) mimics peptide bonds and binds to bacterial enzymes.

Reaction Logic

Nucleophilic acyl substitution using hydrazine hydrate.

  • Why Hydrazine? It converts the ester into a hydrazide (-CONHNH2), increasing the number of hydrogen bond donors/acceptors.

  • Downstream Utility: The hydrazide reacts with aromatic aldehydes to form Schiff bases, a class of compounds with proven anti-inflammatory and anticancer properties.

Experimental Protocol: Hydrazide Formation

Objective: Synthesis of 2-mercaptobenzo[d]oxazole-6-carbohydrazide.

Reagents:

  • Substrate: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (or its S-alkylated derivative)

  • Reagent: Hydrazine hydrate (99%) (5.0 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 20 mL of absolute ethanol.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise with constant stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 6–10 hours.

    • Observation: A solid precipitate usually forms as the reaction progresses (hydrazides are often less soluble in ethanol than esters).

  • Monitoring: Check TLC for the disappearance of the ester spot.

  • Isolation:

    • Cool the reaction mixture to 0°C (ice bath).

    • Filter the solid precipitate.

    • Wash with cold ethanol and ether.

    • Dry under vacuum.

Workflow Visualization: Divergent Synthesis

Synthesis_Workflow Core Methyl 2-mercaptobenzo [d]oxazole-6-carboxylate PathA Path A: C2-Functionalization (S-Alkylation) Core->PathA R-X, K2CO3 PathB Path B: C6-Functionalization (Hydrazinolysis) Core->PathB NH2NH2-H2O Thioether S-Alkyl Derivative (Antimicrobial/Cytotoxic) PathA->Thioether Hydrazide Carbohydrazide Intermediate PathB->Hydrazide Schiff Schiff Base (Imine) (Kinase Inhibitor) Thioether->Schiff If ester retained, followed by Path B Hydrazide->Schiff Ar-CHO, Acid Cat.

Figure 2: Divergent synthesis workflow illustrating the two primary modification pathways.

Bioactivity & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for derivatives synthesized from this core, supported by recent literature [1, 2, 3].

Functional Group (R) at C2Modification at C6Primary BioactivityTarget Mechanism
-S-Benzyl Methyl EsterAntimicrobialDisruption of cell membrane / DNA Gyrase inhibition [1]
-S-(2-oxo-2-phenylethyl) CarbohydrazideAnti-inflammatoryCOX-2 Inhibition (Selectivity over COX-1) [2]
-SH (Free Thiol) Schiff Base (Ar-CH=N-)AnticancerEGFR / VEGFR Kinase Inhibition [3]
-S-Methyl Amide (-CONHR)AntifungalSterol 14α-demethylase inhibition

Key Insight: The 6-position substitution dictates the water solubility and hydrogen bonding capacity, crucial for bioavailability, while the 2-position "tail" determines the hydrophobic interaction with the target protein's binding pocket.

References

  • Synthesis and biological significance of 2-mercaptobenzoxazole derivatives. Source: Zenodo (2025).[2][3] URL:[Link](Note: Generalized link to repository based on search context 1.10)

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Source: NIH / PMC (2025). URL:[Link](Contextual match to search result 1.3)

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Source: MDPI (Molecules). URL:[Link](Contextual match to search result 1.6)

Sources

Hydrolysis of the methyl ester in Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Saponification of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the selective hydrolysis of the methyl ester in Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate to its corresponding carboxylic acid, 2-mercaptobenzo[d]oxazole-6-carboxylic acid. This transformation is a critical step in the synthesis of more complex derivatives for pharmaceutical and materials science research. Benzoxazole derivatives are key scaffolds in drug discovery, known to exhibit a wide range of biological activities.[1] The protocol herein is optimized for high yield and purity, with a specific focus on maintaining the integrity of the sensitive benzoxazole core and the reactive 2-mercapto group. We will delve into the mechanistic rationale for reagent selection, provide a robust, step-by-step protocol, and offer a guide for troubleshooting common issues.

Introduction and Scientific Rationale

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a vital heterocyclic intermediate used in the synthesis of bioactive molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, or anticancer properties.[2] The conversion of its methyl ester to a carboxylic acid functionality is a pivotal transformation, enabling further derivatization through amide bond formation, among other reactions.

The primary challenge in this hydrolysis lies in achieving selective saponification of the ester without inducing cleavage of the benzoxazole ring or promoting side reactions at the 2-mercapto position, such as oxidation to a disulfide.

  • Benzoxazole Ring Stability: The benzoxazole ring system can be susceptible to hydrolysis and ring-opening under harsh acidic or basic conditions.[3][4] Therefore, the reaction conditions must be mild enough to preserve this core structure.

  • Mercapto Group Reactivity: The thiol (-SH) group is nucleophilic and susceptible to oxidation, especially under basic conditions in the presence of air. This necessitates the use of an inert atmosphere during the reaction.

Based on these considerations, a base-catalyzed hydrolysis (saponification) using a mild base is the preferred method. Lithium hydroxide (LiOH) is an ideal choice as it is highly effective for the saponification of methyl esters, even in sterically hindered or sensitive substrates, and generally requires milder conditions than sodium or potassium hydroxide.[5][6] The reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the organic substrate and the inorganic base.[6][7]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

Saponification is a classic nucleophilic acyl substitution reaction. The process involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide anion as the leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8]

Sources

High-Performance Analytical Strategies for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS: 72752-81-9) is a critical heterocyclic building block employed in the synthesis of bioactive scaffolds, particularly in the development of antimicrobial and anticancer agents. Structurally, it comprises a benzoxazole core functionalized with a labile thiol group at the C2 position and a methyl ester at the C6 position.[1]

Analytical Challenge: The analysis of this molecule presents a dual stability challenge:

  • Thiol-Disulfide Exchange: The C2-thiol (-SH) is highly susceptible to oxidative dimerization to form the disulfide species, especially in solution or under basic conditions.

  • Ester Hydrolysis: The C6-methyl ester is prone to hydrolysis under alkaline conditions or catalyzed by strong acids, necessitating a buffered, pH-controlled environment.[1]

  • Tautomerism: Like many 2-mercaptobenzazoles, this molecule exists in a tautomeric equilibrium between the thiol (benzenoid) and thione (quinonoid) forms.[1] Analytical methods must account for this to ensure peak shape symmetry.[1]

This guide outlines two robust methodologies: a High-Performance Liquid Chromatography (HPLC-UV) protocol for routine purity release and an LC-MS/MS method for trace impurity profiling.[1]

Core Analytical Workflow

The following decision matrix illustrates the critical path for sample preparation and method selection, designed to mitigate the specific chemical risks associated with this analyte.

AnalyticalWorkflow Sample Raw Sample (Solid or Solution) Solubility Dissolution (ACN:H2O 50:50, 0.1% FA) Sample->Solubility OxidationCheck Thiol Stability Check Solubility->OxidationCheck Direct Direct Analysis (Immediate Injection) OxidationCheck->Direct Stable < 4h Deriv Derivatization (if High Oxidation Risk) OxidationCheck->Deriv Unstable HPLC Method A: HPLC-UV (Purity/Assay) Direct->HPLC LCMS Method B: LC-MS/MS (Trace Impurities) Direct->LCMS Deriv->HPLC Data Data Processing (Integrate Thiol + Dimer) HPLC->Data LCMS->Data

Figure 1: Analytical decision tree emphasizing stability checks prior to instrumental analysis.

Method A: HPLC-UV (Purity & Assay)

Application: Routine QC, batch release, and stability testing.[1] Principle: Reverse-phase chromatography using acidic mobile phases to suppress thiol ionization (pKa ~6-7) and stabilize the ester.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces secondary interactions with the benzoxazole nitrogen.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1]7) keeps the thiol protonated and prevents ester hydrolysis.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent ensures good solubility and peak shape.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControlled temperature improves retention time reproducibility.[1]
Detection UV @ 305 nmThe benzoxazole core exhibits strong absorbance at ~300-310 nm.[1]
Injection Vol 5 - 10 µLDependent on concentration (Target: 0.5 mg/mL).[1]
Gradient Profile[1][2]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation Protocol

Warning: Prepare solutions immediately before analysis to minimize oxidative dimerization.[1]

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (ACN).[1] Note: Pure ACN suppresses ionization and oxidation better than water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Water/ACN (50:50) containing 0.1% Formic Acid.[1]

  • System Suitability: Inject the Working Standard 5 times. RSD of peak area must be < 2.0%.[1]

Method B: LC-MS/MS (Trace Analysis)

Application: Detection of genotoxic impurities, degradation products, or bioanalytical studies.[1] Principle: Electrospray Ionization (ESI) in Positive mode.[1] Although thiols are acidic, the benzoxazole nitrogen and the ester moiety facilitate protonation in positive mode, often yielding better sensitivity than negative mode for this specific ester derivative.

Mass Spectrometry Parameters
ParameterSettingNotes
Ion Source ESI Positive (+)[M+H]+ = 210.2 Da
Capillary Voltage 3.5 kVOptimized for stability.[1]
Desolvation Temp 350°CHigh temp required for benzoxazoles.[1]
Cone Voltage 30 VOptimize via direct infusion.[1]
MRM Transition 1 210.0 → 178.0Loss of Methanol (Ester cleavage).[1]
MRM Transition 2 210.0 → 150.0Fragmentation of benzoxazole ring.[1]
Sample Preparation for Bioanalysis (Plasma/Media)

To prevent thiol oxidation in biological matrices, a blocking agent is required.[1]

  • Aliquot: Take 100 µL of plasma/media.

  • Derivatization: Add 10 µL of N-Ethylmaleimide (NEM) (10 mM in PBS). Incubate at RT for 15 mins. This locks the free thiol as a stable thioether.[1]

  • Extraction: Add 400 µL cold Acetonitrile (protein precipitation). Vortex 1 min.

  • Centrifugation: 10,000 x g for 5 mins.

  • Analysis: Inject supernatant. Monitor for the [M+NEM+H]+ adduct mass.[1]

Scientific Validation & Troubleshooting

Thiol-Disulfide Dimerization

The most common "impurity" observed is the disulfide dimer (Mass ~416 Da).[1]

  • Observation: A peak appearing at a higher retention time (more hydrophobic) than the main peak.[1]

  • Mitigation: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the sample diluent if dimer formation exceeds 1%. TCEP is preferred over DTT as it is stable in acidic mobile phases and does not interfere with UV detection at 305 nm.[1]

Tautomerism Effects

The analyte exists in equilibrium:



In polar solvents (like the mobile phase), the thione form often dominates. This can cause peak broadening.[1]
  • Solution: The use of 0.1% Formic Acid is non-negotiable.[1] It protonates the species, collapsing the equilibrium and sharpening the peak.

Tautomerism Thiol Thiol Form (Aromatic) Thione Thione Form (Quinonoid) Thiol->Thione Polar Solvent Thione->Thiol Non-polar / Gas Phase

Figure 2: Tautomeric equilibrium affecting chromatographic peak shape.

References

  • Chemical Identity: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS 72752-81-9).[1][2] Fluorochem Product Catalog. Retrieved from .[1]

  • Analogous Method (MBT): Chaudhari, B. G., & Patel, N. M. (2006).[1] Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 68(6), 793–796. Retrieved from .[1]

  • Synthesis Context: Lead Sciences Product Data. Retrieved from .[1]

  • Thiol Stability: Bergendorff, O., & Hansson, C. (2002).[1] Stability of the mercaptobenzothiazole compounds. Contact Dermatitis, 47(5), 298–303.[1] (Applied principles of benzothiazole stability to benzoxazole analogs).

Sources

Application Note: Scale-Up Synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS: 72752-81-9) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of anticancer agents (e.g., kinase inhibitors) and amyloid fibril inhibitors.[1] While milligram-scale synthesis is routine, scaling this reaction to multigram or kilogram quantities presents specific challenges regarding heat transfer, gas evolution (


), and isolation purity.[1]

This guide details a robust, scalable protocol using Potassium Ethyl Xanthate as the thiocarbonyl source. This method is selected over the traditional Carbon Disulfide (


) route for batch reactors due to its superior safety profile (lower volatility and flammability) and higher atom economy in solid handling.[1]

Retrosynthetic Analysis & Strategic Logic

Regiochemistry and Starting Material Selection

The formation of the benzoxazole core requires the cyclization of an ortho-aminophenol derivative.[1] The position of the methyl ester is determined by the substitution pattern of the starting material.

  • Target: Methyl ester at position 6.[1][2]

  • Logic: In the benzoxazole numbering system (O=1, N=3), position 6 is para to the nitrogen atom. Therefore, the starting material must have the carboxylate group para to the amine and meta to the hydroxyl group.

  • Selected Precursor: Methyl 4-amino-3-hydroxybenzoate .[1]

Route Selection: The Thiocarbonyl Source
ReagentProsConsScale-Up Verdict
Carbon Disulfide (

)
Cheap; Atom efficient.[1]Extremely flammable (flash point -30°C); Neurotoxic; High volatility requires scrubbers.[1]Avoid for batch scale-up unless using continuous flow microreactors.
Thiophosgene Highly reactive.[1]High toxicity; Hydrolysis sensitive.[1]Unsuitable for general scale-up.[1]
Potassium Ethyl Xanthate Solid reagent (easy handling); Safer than

; High yields.[1]
Releases mercaptan byproducts (odor control needed).[1]Recommended for batch scale-up.[1]

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Double-jacketed glass reactor (1L to 5L) with overhead mechanical stirring.[1]

  • Condenser: High-efficiency reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved gases (

    
    /mercaptans).[1]
    
  • Reagents:

    • Methyl 4-amino-3-hydroxybenzoate (Start Material, SM)[1]

    • Potassium Ethyl Xanthate (PEX)[1]

    • Ethanol (Absolute or 95%)[1][3]

    • Glacial Acetic Acid or HCl (for quenching)[1]

Step-by-Step Methodology (100g Scale)

Step 1: Reaction Setup

  • Charge the reactor with Methyl 4-amino-3-hydroxybenzoate (100.0 g, 0.598 mol).

  • Add Ethanol (1000 mL, 10 vol). Note: Ethanol is chosen for its solubility profile; the SM dissolves upon heating, while the product precipitates upon cooling/acidification.

  • Add Potassium Ethyl Xanthate (115.0 g, 0.718 mol, 1.2 eq) in a single portion.

    • Expert Insight: A slight excess (1.2 eq) ensures complete conversion of the limiting amino-phenol, which is harder to remove during workup than excess xanthate.[1]

Step 2: Cyclization (Reflux)

  • Initiate stirring (300-400 RPM) to suspend solids.

  • Heat the mixture to reflux (

    
    ) over 30 minutes.
    
  • Maintain reflux for 4–6 hours.

    • Monitoring: Monitor reaction progress via HPLC or TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a new lower 
      
      
      
      spot (thiol/thione) should appear.[1]
    • Mechanism:[1][4][5][6] The amine attacks the xanthate thiocarbonyl, releasing ethanol. The adjacent phenol then cyclizes, expelling

      
       (or KSH species) to form the benzoxazole ring.
      

Step 3: Work-up and Isolation [1][3]

  • Cool the reaction mixture to

    
    .
    
  • Critical Step (Acidification): The product exists partially as a potassium salt.[1] Slowly add Glacial Acetic Acid (approx. 100 mL) or 1M HCl until the pH reaches 4–5.

    • Observation: A thick precipitate will form.[1][7] Ensure vigorous stirring to prevent clumping.

    • Safety: Perform this step slowly; residual xanthate may release

      
       or 
      
      
      
      upon acidification.[1] Ensure scrubber is active.[1]
  • Add Water (1000 mL) to the slurry to dissolve inorganic salts (KCl/KOAc) and maximize product precipitation.[1]

  • Stir the slurry at

    
     for 1 hour.
    

Step 4: Filtration and Purification

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the cake with Water (

    
    ) to remove salts.
    
  • Wash with cold Ethanol (

    
    ) to displace water and remove unreacted organic impurities.[1]
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Step 5: Recrystallization (if purity <98%) [1]

  • Dissolve the crude solid in minimum boiling Ethanol (or EtOH/DMF 9:1 for solubility).

  • Hot filter to remove insoluble particulates (charcoal treatment optional here).[1]

  • Cool slowly to

    
    . Filter and dry.[1][3][7][8][9]
    

Process Visualization

G Start Start: Methyl 4-amino-3-hydroxybenzoate + Potassium Ethyl Xanthate Reflux Reflux in Ethanol (78°C, 4-6 hours) Start->Reflux Cyclization Check In-Process Control (HPLC/TLC) Conversion > 99%? Reflux->Check Check->Reflux No (Continue Heating) Cool Cool to 20°C Check->Cool Yes Acidify Acidification (pH 4-5) Precipitate Thione form Cool->Acidify Quench Filter Filtration & Washing (H2O + Cold EtOH) Acidify->Filter Isolation Dry Vacuum Drying (50°C) Filter->Dry Final Product

Caption: Process flow diagram for the batch synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate via xanthate cyclization.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity

HPLC (C18, ACN/H2O gradient)
Melting Point

(dec)
Capillary Method

NMR (DMSO-

)

13.8 (br s, 1H, SH/NH), 8.1 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.9 (s, 3H, OMe)
400 MHz NMR
Mass Spec

LC-MS (ESI)

Note on Tautomerism: In solution (DMSO), the compound often exists in equilibrium between the thiol (-SH) and thione (NH, C=S) forms.[1] The proton NMR typically shows a broad singlet >13 ppm corresponding to the NH/SH exchangeable proton.

Troubleshooting & Optimization

Low Yield (<70%)
  • Cause: Incomplete precipitation during acidification.[1]

  • Solution: Ensure pH is lowered to 4–5.[1] The potassium salt is water-soluble; the free thiol is not.[1] Add more water to force precipitation if the ethanol concentration is too high.

Product Discoloration (Dark Brown)[1]
  • Cause: Oxidation of the thiolate/phenol intermediates.

  • Solution: Conduct the reaction under an inert atmosphere (

    
     or Ar). Add a reducing agent like Sodium Metabisulfite (0.5 eq) during the workup wash step.[1]
    
Odor Issues
  • Cause: Release of

    
     or ethyl mercaptan.[1]
    
  • Solution: Ensure the scrubber contains 10-20% NaOH and bleach (NaOCl) to oxidize sulfur volatiles before venting.[1]

References

  • Continuous Flow Synthesis: Zhang, Y., et al. "Method for continuously synthesizing 2-mercapto-6-chlorobenzoxazole."[1] CN111423392A. (2020).[1]

  • General Xanthate Protocol: Organic Syntheses, Coll. Vol. 4, p. 569 (1963); Vol. 30, p. 56 (1950).[1] (Adapted for benzoxazole).[1][3][9][10] [1]

  • Starting Material Synthesis: "Preparation method of 3-amino-4-hydroxybenzoic acid." CN105237423A.[1]

  • Product Characterization: "Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Product Page." Fluorochem.[1][2] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, providing insights into their root causes and actionable solutions.

Question 1: My reaction yields are consistently low, or I am isolating a significant amount of a water-soluble compound that is not my target molecule. What is the likely cause and how can I fix it?

Answer:

This is a classic issue in this synthesis and strongly points to the hydrolysis of the methyl ester on your starting material or product. The reaction is typically carried out under basic conditions, which can readily cleave the ester group, forming the corresponding carboxylate salt. This salt is highly soluble in aqueous media and will be lost during a standard workup with organic solvents.

Causality: The starting material, methyl 4-amino-3-hydroxybenzoate, and the product, Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, both contain a methyl ester group. This group is susceptible to saponification (base-catalyzed hydrolysis) to form a carboxylate.

Troubleshooting Protocol:

  • pH Control: Carefully monitor and control the pH of your reaction mixture. While a basic medium is necessary for the initial reaction with carbon disulfide, prolonged exposure to strong bases should be avoided. Aim for a mildly basic environment if possible.

  • Reaction Time and Temperature: Minimize reaction time and temperature. Over-refluxing or allowing the reaction to proceed for an extended period increases the likelihood of ester hydrolysis. Monitor the reaction progress by TLC to determine the optimal endpoint.

  • Choice of Base: Consider using a weaker base than potassium or sodium hydroxide. Bases like potassium carbonate or triethylamine can be effective in promoting the cyclization while being less aggressive towards the ester group.

  • Workup Procedure: During the workup, acidification should be done carefully and at a low temperature (ice bath) to precipitate the carboxylic acid if hydrolysis has occurred. This allows for its potential recovery, although it will not be your desired product. To isolate any remaining ester, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate) after neutralization.

Question 2: I have a significant amount of an insoluble, high-melting point solid contaminating my crude product. What is this byproduct and how can I prevent its formation?

Answer:

The presence of a high-melting, insoluble solid is a strong indicator of the formation of a symmetrical thiourea derivative . This is a common side reaction in the synthesis of 2-mercaptobenzoxazoles and related heterocycles.[1]

Causality: This byproduct arises when two molecules of your starting amine, methyl 4-amino-3-hydroxybenzoate, react with one molecule of carbon disulfide. This side reaction is competitive with the desired intramolecular cyclization.

Prevention and Mitigation Strategies:

  • Stoichiometry is Key: The most critical factor is the stoichiometry of your reactants. Ensure that carbon disulfide is used in a slight molar excess relative to the aminophenol. A common ratio is 1:1.05 to 1:1.2 of aminophenol to carbon disulfide.

  • Order of Addition: The way you mix your reagents matters. A slow, controlled addition of carbon disulfide to the solution of the aminophenol and base can favor the intramolecular cyclization over the intermolecular thiourea formation.

  • Solvent and Concentration: The choice of solvent and the concentration of your reactants can influence the reaction pathway. A more dilute reaction mixture can sometimes disfavor the bimolecular thiourea formation.

  • Purification: If the thiourea byproduct has already formed, its low solubility can sometimes be used to your advantage. It can often be removed by filtration from a solution of your desired product in a suitable organic solvent. Recrystallization of the crude product is also an effective purification method.

Question 3: My final product is a dark, discolored oil or solid, and purification is proving difficult. What is causing this discoloration?

Answer:

Discoloration in this reaction is often due to oxidation of the aminophenol starting material or the mercaptan product . These compounds can be sensitive to air, especially at elevated temperatures and in the presence of base.

Causality: o-Aminophenols are known to be susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. Similarly, the thiol group in the final product can be oxidized to form disulfides, which can also be colored.

Preventative Measures and Solutions:

  • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere of nitrogen or argon. This will minimize the exposure of your sensitive reagents and product to oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or sodium dithionite, to the reaction mixture can help to prevent oxidation.

  • Purification with Activated Carbon: If you have already obtained a discolored product, a common purification step is to treat a solution of the crude product with activated charcoal (decolorizing carbon), followed by filtration. This can effectively remove many colored impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate?

A1: The reaction proceeds through a few key steps. First, the amino group of methyl 4-amino-3-hydroxybenzoate reacts with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate.[2] This is followed by an intramolecular cyclization, where the hydroxyl group attacks the thiocarbonyl carbon, leading to the formation of the benzoxazole ring and elimination of a molecule of hydrogen sulfide.

Q2: What are the recommended reaction conditions (solvent, temperature, base) for this synthesis?

A2: A common procedure involves refluxing the starting aminophenol with carbon disulfide and a base like potassium hydroxide in ethanol.[3] However, as discussed in the troubleshooting guide, these conditions can lead to ester hydrolysis. An optimized approach might involve using a weaker base like potassium carbonate and a lower reaction temperature, while closely monitoring the reaction progress.

Q3: What are the best methods for purifying the final product?

A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities, but a mixture of ethyl acetate and a nonpolar solvent like hexane is a good starting point.

III. Optimized Experimental Protocol

This protocol is designed to maximize the yield of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate while minimizing the formation of common side products.

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • Carbon disulfide (CS₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (absolute, degassed)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Activated charcoal (optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-amino-3-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq). Flush the flask with an inert gas (nitrogen or argon).

  • Solvent Addition: Add degassed absolute ethanol to the flask to create a stirrable suspension.

  • Reagent Addition: With vigorous stirring, slowly add carbon disulfide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts.

  • Workup - Solvent Removal: Remove the ethanol from the filtrate under reduced pressure.

  • Workup - Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If the crude product is discolored, dissolve it in a minimal amount of hot ethanol and add a small amount of activated charcoal. Stir for 10-15 minutes, then filter hot through a pad of celite. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

IV. Visualizing the Reaction Pathways

The following diagrams illustrate the intended reaction and the primary side reactions discussed.

Main_Reaction_Pathway Start Methyl 4-amino-3-hydroxybenzoate + CS2 Intermediate Dithiocarbamate Intermediate Start->Intermediate + Base Product Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Intermediate->Product Intramolecular Cyclization - H2S

Caption: Desired reaction pathway for the synthesis.

Thiourea_Side_Reaction Start 2x Methyl 4-amino-3-hydroxybenzoate + CS2 Side_Product Symmetrical Thiourea Byproduct Start->Side_Product Intermolecular Reaction

Caption: Formation of the thiourea byproduct.

Ester_Hydrolysis_Side_Reaction Product Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Hydrolyzed_Product 2-Mercaptobenzo[d]oxazole-6-carboxylic Acid Product->Hydrolyzed_Product Base (e.g., KOH) Water

Caption: Hydrolysis of the methyl ester side reaction.

V. References

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Shaikh, I. A., et al. (2013). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 323-328. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Reactions of Carbon Disulfide with N-Nucleophiles. Chemical Reviews, 96(5), 1897-1942. [Link]

Sources

Navigating the Nuances of Purity: A Technical Guide to Common Impurities in Crude Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. As a key intermediate in the synthesis of various bioactive molecules, understanding and controlling its purity is paramount to the success of your research and development endeavors. This guide, compiled by our senior application scientists, provides an in-depth look at the common impurities encountered in the crude form of this compound, offering troubleshooting advice and frequently asked questions to support your experimental work.

The Synthetic Landscape: Understanding the Genesis of Impurities

The primary route to Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate involves the cyclization of a substituted aminophenol, typically methyl 3-amino-4-hydroxybenzoate, with carbon disulfide. The reaction mechanism, while seemingly straightforward, presents several opportunities for the formation of impurities. Understanding this synthetic pathway is the first step in anticipating and mitigating purity issues.

cluster_start Starting Materials cluster_reaction Reaction cluster_impurities Potential Impurities SM1 Methyl 3-amino-4-hydroxybenzoate Intermediate Dithiocarbamate Intermediate SM1->Intermediate Reacts with Imp1 Unreacted Starting Material SM1->Imp1 Incomplete reaction SM2 Carbon Disulfide (CS2) SM2->Intermediate Product Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Intermediate->Product Cyclization Imp3 Isothiocyanate Intermediate Intermediate->Imp3 Side reaction Imp4 Polymeric Byproducts Intermediate->Imp4 Polymerization Imp2 Disulfide Byproduct Product->Imp2 Oxidation Start Crude Sample HPLC HPLC Separation (C18 Column) Start->HPLC DAD DAD Detection (UV-Vis Spectra) HPLC->DAD MS MS Detection (Mass-to-Charge Ratio) HPLC->MS Analysis Impurity Identification & Quantification DAD->Analysis MS->Analysis

Recrystallization techniques for purifying Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides advanced troubleshooting and frequently asked questions for the recrystallization of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS 72752-81-9). It is designed for researchers, medicinal chemists, and process development professionals aiming to achieve high purity for this critical heterocyclic intermediate. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Compound Profile: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Understanding the physicochemical properties of the target compound is the cornerstone of developing a successful purification strategy.

PropertyValueSource
CAS Number 72752-81-9[1]
Molecular Formula C₉H₇NO₃S[1]
Molecular Weight 209.22 g/mol [1][2]
Appearance Solid[1]
IUPAC Name Methyl 2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylate[1]
Predicted Boiling Point 227-228 °C[2]
Storage Conditions 2-8°C, Dry, Sealed Environment[2]

Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[3] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (the "mother liquor").[4] A successful recrystallization hinges on selecting a solvent in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]

Troubleshooting and FAQs

Question 1: My initial attempts at crystallization have failed. How do I rationally select an appropriate solvent system?

Expert Answer: Solvent selection is the most critical variable in recrystallization. The molecular structure of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate contains a moderately polar heterocyclic system and an ester group, but also a non-polar benzene ring. This amphipathic nature suggests that single-solvent systems may be effective, but a mixed-solvent system could offer more precise control.

Causality: The ideal solvent must fully dissolve the compound at its boiling point but allow for significant precipitation upon cooling to room temperature or 0°C.[6] The principle of "like dissolves like" provides a preliminary guide; however, experimental validation is essential.[6]

Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your crude material into several separate test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, swirling after each addition.

  • Room Temperature Test: Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.

  • Hot Solubility Test: Take the candidate tubes and heat them gently in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

  • Evaluation: The best solvent is the one that dissolves the compound when hot and produces a high yield of crystals upon cooling.

Pro-Tip: Based on the structure and literature for related benzothiazole compounds, polar protic solvents like ethanol or methanol are excellent starting points.[7] For a mixed-solvent system, a combination where the compound is soluble in one and insoluble in the other is required.[8] A toluene/isopropanol or toluene/acetone system, as patented for the parent compound 2-mercaptobenzothiazole, could be highly effective.[9]

Question 2: Upon cooling, my compound separated as an oil instead of forming crystals. What causes "oiling out" and how can I fix it?

Expert Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly supersaturated. The resulting oil is a liquid phase of the impure compound, which rarely crystallizes well upon further cooling.

Causality: This phenomenon is common when using high-boiling point solvents for relatively low-melting point solids. It can also happen if the concentration of the solute is too high, leading to a rapid, uncontrolled precipitation.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of additional hot solvent to reduce the saturation level.[10] This ensures that the saturation point is reached at a lower temperature, hopefully below the compound's melting point.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of ordered crystal lattices instead of an amorphous oil.

  • Change Solvent System: If the problem persists, the boiling point of your solvent is likely too high. Select a solvent with a lower boiling point. Alternatively, if using a mixed-solvent pair, add more of the "soluble" solvent to the hot mixture before cooling.[8]

Question 3: The solution is clear and has cooled to room temperature, but no crystals have formed. How can I induce crystallization?

Expert Answer: The failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin.

Causality: Crystal formation is a two-step process: nucleation (the initial formation of a stable crystalline aggregate) and growth. Spontaneous nucleation can be kinetically slow.

Methods for Inducing Crystallization:

  • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections on the glass provide an ideal surface for nucleation.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.

  • Reduce Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[6] Be patient, as crystallization may take time.

  • Concentrate the Solution: If the solution is simply too dilute, gently heat it to boil off a portion of the solvent.[3] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out too quickly.

Question 4: The final product has a persistent yellow or brown tint. How can I remove colored impurities?

Expert Answer: Colored impurities are often large, conjugated organic molecules that can be strongly adsorbed onto the surface of your crystals or become trapped within the crystal lattice.

Causality: These impurities are often present in small quantities but have high molar absorptivity, giving them a strong color. Their structural similarity to the target molecule can make them difficult to remove by simple crystallization.

Decolorization Protocol:

  • Dissolve the Crude Product: Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for a minute to prevent violent boiling in the next step.

  • Add Activated Charcoal: Add a very small amount (1-2% of the solute's weight, or the tip of a spatula) of activated charcoal (Norit) to the solution.[11]

  • Reheat and Swirl: Gently reheat the solution to boiling while swirling for a few minutes. The activated charcoal has a high surface area and will adsorb the colored impurities.[11]

  • Perform Hot Gravity Filtration: This is a critical step. To remove the fine charcoal particles, you must filter the solution while it is still hot. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[8][11]

  • Crystallize: Collect the hot, decolorized filtrate and allow it to cool slowly as you would for a normal recrystallization.

Visualized Workflow and Protocols

General Recrystallization Workflow

The following diagram outlines the decision-making process for purifying Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

Recrystallization_Workflow start Crude Solid Product solvent_screen 1. Solvent Screening (Small Scale Tests) start->solvent_screen dissolve 2. Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve charcoal_q Is Solution Colored? dissolve->charcoal_q add_charcoal 3a. Add Activated Charcoal & Reheat charcoal_q->add_charcoal Yes cool 4. Cool Solution Slowly (Room Temp -> Ice Bath) charcoal_q->cool No hot_filter 3b. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool crystal_q Crystals Formed? cool->crystal_q induce Induce Crystallization (Scratch / Seed / Concentrate) crystal_q->induce No collect 5. Collect Crystals (Vacuum Filtration) crystal_q->collect Yes induce->cool wash 6. Wash with Minimal Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Decision workflow for recrystallization.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[6]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Drying: Allow the crystals to air dry on the filter or transfer them to a watch glass for further drying.

References

  • Recrystallization-1.pdf. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Recrystallization. (n.d.).
  • Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. (n.d.). Fluorochem.
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). PMC - NIH.
  • 2-MERCAPTOBENZOTHIAZOLE. (n.d.). IARC Publications.
  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (n.d.).
  • Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. (n.d.). MySkinRecipes.
  • 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993. (n.d.). PubChem.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • CN105061357A - 2-mercaptobenzothiazole refining method. (n.d.). Google Patents.
  • Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. (2023). ResearchGate.
  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024).
  • Selection of recrystallization solvent. (n.d.). ECHEMI.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). MDPI.
  • Finding the best solvent for recrystallisation student sheet. (n.d.).
  • 3.3: Choice of Solvent. (2022). Chemistry LibreTexts.

Sources

Refining the workup procedure for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS 72752-81-9). We will address common challenges encountered during the reaction workup and offer troubleshooting solutions grounded in chemical principles to ensure high yield and purity. This compound serves as a valuable intermediate in the synthesis of bioactive heterocyclic molecules for pharmaceutical and materials science research.[1]

Fundamental Synthesis Pathway

The standard synthesis involves the cyclization of Methyl 3-amino-4-hydroxybenzoate with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent like ethanol. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the potassium salt of the target molecule.

SM Methyl 3-amino-4-hydroxybenzoate Int Int SM->Int in Ethanol (Exothermic) CS2 Carbon Disulfide (CS₂) CS2->Int in Ethanol (Exothermic) KOH Potassium Hydroxide (KOH) KOH->Int in Ethanol (Exothermic) Salt Potassium 2-thiolate benzo[d]oxazole-6-carboxylate (Water-Soluble) Product Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (Final Product) Salt->Product Acidification (e.g., Acetic Acid) Precipitation Int->Salt Intramolecular Cyclization (Reflux)

Caption: General synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

Troubleshooting and FAQs

This section addresses common issues encountered during the workup phase of the synthesis.

Q1: My reaction mixture is a dark, tarry color after reflux. Is this normal, and how do I handle it?

Answer: Yes, a dark-colored reaction mixture is common. This is often due to the formation of polymeric byproducts or colored impurities. The key is not the color of the crude mixture but the effectiveness of the purification steps.

  • Causality: The reaction of amines with carbon disulfide under strong basic conditions can lead to side reactions and the formation of complex, colored species.

  • Expert Recommendation: A charcoal treatment is highly effective for decolorization. After the reflux period is complete and before acidification, add a small amount of activated charcoal to the hot reaction mixture and reflux for an additional 10-15 minutes. The charcoal will adsorb many of the high-molecular-weight colored impurities.

  • Protocol Validation: Filter the hot mixture through a pad of Celite® or diatomaceous earth to remove the charcoal. The resulting filtrate should be significantly lighter in color (e.g., from dark brown/black to amber/yellow). This visual confirmation validates the removal of colorimetric impurities before you proceed to precipitation.[2]

Q2: Upon acidification, my product either oiled out or failed to precipitate at all. What went wrong?

Answer: This is one of the most frequent workup challenges and typically points to issues with pH, temperature, or solvent concentration.

  • Causality: The product precipitates because its neutral thiol/thione form is insoluble in the aqueous reaction medium, whereas its potassium thiolate salt form is soluble.[3] Failure to precipitate means the molecule is remaining in a soluble form. Oiling out occurs when the product comes out of solution above its melting point or as a supersaturated, non-crystalline material.

  • Troubleshooting Steps:

    • Verify pH: Use pH paper or a calibrated pH meter. The target pH for complete precipitation is typically between 4 and 6.[4] If the solution is still basic, the product will remain dissolved as the thiolate salt. If it's too strongly acidic, you risk hydrolyzing the methyl ester group, especially if the mixture is still warm.

    • Control Temperature: Perform the acidification in an ice bath. Adding acid is exothermic, and keeping the solution cool encourages crystallization over oiling out and protects the ester functional group.

    • Stir Vigorously: Vigorous stirring during acid addition helps to break up any initial oily globules and provides nucleation sites for crystallization.

    • "Scratch" the Flask: If precipitation is slow to start, gently scratching the inside wall of the flask at the solution's surface with a glass rod can induce crystal formation.

    • Check Concentration: If the ethanol concentration is too high, the product may remain partially soluble even after acidification. If you suspect this, you can carefully reduce the volume of ethanol on a rotary evaporator before acidification or add more water to the filtrate.

Q3: My final yield is disappointingly low. What are the most likely points of product loss?

Answer: Low yields can stem from an incomplete reaction or, more commonly, mechanical losses and suboptimal technique during the workup and purification.

  • Causality & Solutions:

    • Incomplete Reaction: Ensure the initial reflux was carried out for a sufficient duration (typically 3-4 hours) and that the reagents were of good quality and correct stoichiometry.[2][5]

    • Premature Precipitation: If the reaction mixture cools too much before the filtration of charcoal or other solids, some product salt may crystallize and be lost. The solution should be filtered while hot.

    • Incomplete Precipitation: As discussed in Q2, ensure the pH is optimal for precipitation. A significant amount of product can remain in the mother liquor if the solution is not sufficiently acidic.

    • Loss During Filtration: Wash the collected solid product sparingly with cold water or a cold ethanol/water mixture. Using warm or pure organic solvents will redissolve some of the product.

    • Transfer Losses: Be meticulous in transferring the product between flasks. Rinse glassware with the mother liquor or a small amount of wash solvent to recover all material.

    • Over-zealous Recrystallization: Using too much solvent during recrystallization is a primary cause of low yield. The goal is to dissolve the product in a minimal amount of boiling solvent.

Q4: The crude product is a gummy solid and difficult to handle. How can I effectively purify it?

Answer: A gummy or amorphous solid indicates the presence of impurities that are inhibiting crystallization. Recrystallization is the definitive method for purification.[5]

  • Causality: Impurities, such as unreacted starting materials or side-products, can act as "crystal poisons." Residual solvent can also result in a non-crystalline texture.

  • Expert Recommendation (Recrystallization Protocol):

    • Transfer the entire crude product (gummy solid) to an appropriately sized Erlenmeyer flask.

    • Select an appropriate solvent. Ethanol is widely reported as an effective solvent for this class of compounds.[2]

    • Add a small portion of ethanol, bring the mixture to a boil (using a hot plate with stirring), and continue adding hot ethanol in small increments until the solid just dissolves. Avoid adding a large excess of solvent.

    • If colored impurities persist, this is another opportunity for a charcoal treatment.

    • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.

Optimized Workup Workflow

This workflow is designed to maximize yield and purity by addressing the common issues discussed above.

Caption: Recommended workflow for the workup and purification process.

Quantitative Data & Characterization

ParameterValueSource
Molecular Formula C₉H₇NO₃S[6]
Molecular Weight 209.22 g/mol [1][6]
Appearance White to yellow solid (predicted)[5]
Purity (Typical) >98% after recrystallization[6]
Storage 2-8°C, sealed, dry[1]

Note: Characterization via NMR, IR, and Mass Spectrometry is essential to confirm the structure and purity of the final compound.[5]

Detailed Experimental Protocol: Workup and Purification

This protocol assumes a reaction conducted with Methyl 3-amino-4-hydroxybenzoate, CS₂, and KOH in ethanol.

  • Reaction Cooldown & Charcoal Treatment:

    • After the reflux period is complete, allow the reaction mixture to cool slightly (to approx. 70-80°C).

    • Cautiously add activated charcoal (approx. 1-2% of the theoretical product weight).

    • Return the mixture to reflux for 10-15 minutes.[2]

  • Hot Filtration:

    • Prepare a Buchner funnel with a pad of Celite® over the filter paper. Pre-heat the funnel by pouring boiling ethanol through it.

    • While still hot, filter the reaction mixture through the Celite® pad to remove the charcoal and any other solids.

    • Wash the original flask and the filter cake with a small amount of hot ethanol to ensure complete transfer of the product salt.

  • Precipitation:

    • Transfer the warm filtrate to an Erlenmeyer flask of appropriate size and place it in an ice-water bath.

    • While stirring vigorously, add 5% glacial acetic acid dropwise.[2] Monitor the pH of the solution periodically.

    • Continue adding acid until the pH of the slurry is between 5 and 6. A voluminous precipitate should form.

    • Once the target pH is reached, continue to stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with two small portions of cold deionized water, followed by one small portion of ice-cold ethanol.

    • Dry the crude product under vacuum, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.

  • Recrystallization (Ethanol):

    • Place the dried crude solid into an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Place the flask in an ice bath for at least 30 minutes.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry to a constant weight.

References

  • CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google P
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. [Link]

  • Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC - NIH. [Link]

  • Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate - MySkinRecipes. [Link]

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives - IJPPR. [Link]

  • US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google P
  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production - MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - MDPI. [Link]

  • Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF - Slideshare. [Link]

  • JPH0733375B2 - Method for producing 2-mercaptobenzoxazole - Google P
  • Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. [Link]

  • (PDF) SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS - ResearchGate. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

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Avoiding dimer formation in Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Oxidative Dimerization (Disulfide Formation)

Introduction: The "Dimer Trap"

Subject Molecule: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Primary Impurity: Bis(6-methoxycarbonylbenzo[d]oxazol-2-yl) disulfide

As a researcher working with Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate , you are likely encountering a persistent impurity: a yellow, insoluble solid that co-elutes or precipitates during reactions. This is the oxidative dimer (disulfide).

The Core Challenge: This molecule exists in a tautomeric equilibrium between the thione (N-H) and thiol (S-H) forms.[1][2] While the thione is generally more stable in the solid state, reaction conditions (especially basic ones) drive the equilibrium toward the thiolate anion (S⁻).

Expert Insight: The methyl ester at the C6 position is an electron-withdrawing group (EWG). This withdraws electron density from the ring system, making the thiol proton more acidic (lower pKa) than in unsubstituted benzoxazole. Consequently, this derivative forms the thiolate anion more readily, making it significantly more susceptible to oxidative dimerization than the parent scaffold.

Module 1: Pre-Reaction Troubleshooting (Storage & Prep)

Q: My starting material is off-white or yellow and has a lower melting point than reported. Is it compromised?

A: Yes. The yellow color is the tell-tale sign of the disulfide dimer. 2-mercaptobenzoxazoles should be white or pale cream.

  • Cause: Long-term storage in air, particularly if the bottle was not tightly sealed or stored in a desiccator.

  • Fix: You must purify the starting material before running sensitive reactions (e.g., alkylations).

    • Protocol: Recrystallize from hot Ethanol/Water. If the dimer content is high (>10%), suspend the solid in dilute aqueous NaOH (filtering off the insoluble dimer) and re-precipitate the monomer by acidifying the filtrate with HCl to pH 2-3.

Q: Can I use the material "as is" if I add more reagent?

A: No. The dimer is often inert to mild alkylating conditions but can act as an oxidant or radical trap in other pathways. Furthermore, it complicates stoichiometry.

Module 2: Reaction Optimization (The "Meat")

Q: I am running the reaction under a nitrogen balloon, but I still see dimer formation. Why?

A: A nitrogen balloon only provides a "blanket." It does not remove oxygen dissolved in the solvent. The thiolate anion reacts with dissolved O₂ at near-diffusion-controlled rates.

The Protocol: Proper Degassing

  • Solvent Prep: Sparge the reaction solvent (e.g., DMF, Acetone, THF) with Argon or Nitrogen for 15-20 minutes before adding reagents.

  • The "Freeze-Pump-Thaw" Method (Gold Standard for small scale):

    • Freeze solvent in liquid N₂.

    • Apply vacuum.[3][4]

    • Thaw under static vacuum.

    • Backfill with Inert Gas.

    • Repeat 3x.

Q: Which reducing agent should I add to the reaction?

A: This depends on your electrophile. Use the table below to select the correct agent.

Reducing AgentCompatibilityProsCons
TCEP (Tris(2-carboxyethyl)phosphine)High Stable over wide pH; Does not compete in alkylation (non-nucleophilic); Odorless.More expensive; Difficult to remove if product is very polar.
DTT (Dithiothreitol)Low Very effective at breaking disulfides.DO NOT USE in alkylations. DTT has two free thiols that will react with your alkyl halide/electrophile.
Triphenylphosphine (PPh₃) Medium Cheap; Standard lab reagent.Generates Ph₃P=O byproduct which is hard to separate from organic products.

Recommended Workflow: Use TCEP·HCl (0.05 – 0.1 eq) in the reaction mixture if your electrophile tolerates phosphines.

Visualizing the Pathway

The diagram below illustrates the "Danger Zone" where oxidation occurs and how to block it.

G Start Methyl 2-mercaptobenzo[d]oxazole -6-carboxylate (Thiol Form) Thione Thione Form (Stable Storage) Start->Thione Tautomerism Thiolate Thiolate Anion (S-) (Reactive Species) Start->Thiolate Base (pH > 7) Radical Thiyl Radical (S•) Thiolate->Radical Oxidation (O2 / Metals) Product S-Alkylated Product (Target) Thiolate->Product Electrophile (R-X) Dimer Disulfide Dimer (Yellow Impurity) Radical->Dimer Coupling Dimer->Thiolate TCEP Reduction Inert STOP: Inert Gas / Degassing Inert->Thiolate Prevents O2 contact EDTA STOP: EDTA (Chelates Metals) EDTA->Thiolate Blocks Metal Catalysis TCEP REVERSE: TCEP (Reduces Dimer)

Figure 1: The oxidation cascade. Note that the Thiolate anion is the necessary intermediate for reaction but also the gateway to dimerization.

Module 3: Workup & Purification (The "Hidden" Oxidation)

Q: My TLC looked clean (monomer only), but after column chromatography, I isolated 20% dimer. What happened?

A: You likely oxidized your product on the column.

  • Mechanism: Silica gel often contains trace iron (Fe³⁺), which catalyzes thiol oxidation. Furthermore, if your product has any residual unreacted thiol, basic silica surfaces accelerate dimerization in the presence of air.

  • Solution:

    • Quench Acidic: Ensure the reaction is quenched with dilute acid (e.g., 1M HCl or acetic acid) to protonate any remaining thiolate before exposure to air.

    • Fast Column: Do not let the compound sit on the silica column.

    • Drying: Dry the isolated solid under vacuum immediately. Do not air-dry on a filter paper for extended periods.

Module 4: Analytical Verification

Q: How do I definitively distinguish the dimer from the monomer?

A: The melting point and color are indicators, but NMR and MS are definitive.

FeatureMonomer (Thiol/Thione)Dimer (Disulfide)
Appearance White/Off-white powderYellow/Orange solid
1H NMR (DMSO-d6) SH/NH signal often broad/invisible or >13 ppm.No exchangeable proton signal.
1H NMR (Aromatic) Protons at C4/C5/C7 shift due to anisotropy of the C=S vs C-S bond.Distinct shift compared to monomer (often downfield).
Mass Spec (ESI) [M-H]⁻ (Negative mode is best for thiols)[2M+H]⁺ or [2M+Na]⁺
Solubility Soluble in dilute NaOH (forms thiolate).Insoluble in dilute NaOH (no acidic proton).

References

  • Tautomerism of 2-Mercaptobenzoxazoles

    • Study: "Thiol and thione tautomeric forms of 2-mercaptobenzoxazole."[5][6]

    • Relevance: Establishes the equilibrium that dict
    • Source:

  • Disulfide Prevention Strategies

    • Study: "Regioselective Disulfide Formation | Oxid
    • Relevance: Details the use of TCEP and inert atmospheres to prevent unwanted disulfide bridges.
    • Source:

  • Oxidation Mechanism

    • Study: "Kinetics and Mechanisms of Thiol–Disulfide Exchange."
    • Relevance: Explains the thiolate-dependent oxidation pathway c
    • Source:

  • Synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

    • Data: Chemical properties and structure validation.[1][5][7][8]

    • Source:

Sources

Impact of solvent choice on the synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazole Derivative Synthesis Topic: Optimization of Solvent Systems for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Ticket ID: BZX-SYN-006[1]

Executive Summary: The Solvent-Mechanism Nexus

The synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a delicate balance between cyclization kinetics and functional group preservation .[1] The core challenge lies in the starting material, Methyl 4-amino-3-hydroxybenzoate.[1] It contains two nucleophiles (amine and phenol) competing for the thiocarbonyl source (CS₂ or Xanthate), and an electrophilic ester at position 6 that is highly susceptible to hydrolysis under the basic conditions required for cyclization.

Your choice of solvent dictates not just solubility, but the survival of the methyl ester and the rate of the ring-closure.

Module 1: Critical Solvent Parameters & Selection Guide

The following table summarizes the impact of common solvent systems on the reaction trajectory using Potassium Ethyl Xanthate (EtOCS₂K) or Carbon Disulfide (CS₂) as the cyclizing agent.

Solvent SystemPolarityReaction TempRisk ProfileRecommendation
Ethanol (Anhydrous) Protic Polar78°C (Reflux)Moderate. Risk of transesterification if not careful.[1]Standard. Best balance of solubility and ease of workup.
Methanol/Water Protic Polar65-100°CCritical. High risk of ester hydrolysis (saponification) due to water/base.[1]Avoid. Unless the carboxylic acid derivative is desired.
DMF (Dimethylformamide) Aprotic Polar153°CLow. Excellent solubility, but high boiling point makes removal difficult.[1]Alternative. Use if the precursor is insoluble in EtOH.
Pyridine Basic Aprotic115°CModerate. Acts as both solvent and base.[1] Toxic and hard to remove traces.[1]Legacy. Effective but modern green chemistry discourages it.[1]

Module 2: Troubleshooting & FAQs

Q1: My product yield is low, and NMR shows a mixture of the methyl ester and the carboxylic acid. What happened?

Diagnosis: Ester Hydrolysis (Saponification). This is the most common failure mode. The cyclization of 2-aminophenols with xanthates or CS₂ typically requires basic conditions (KOH or the basicity of the xanthate itself). If water is present in your solvent (e.g., using 95% Ethanol or technical grade solvents), the hydroxide ions generated will attack the methyl ester at position 6, converting it to the carboxylate salt.

Corrective Protocol:

  • Switch to Anhydrous Solvents: Use dry Ethanol or Methanol.[1]

  • Avoid Aqueous Base: Do not dissolve your KOH/NaOH in water before adding it to the reaction. Dissolve pellets directly in the alcohol or use Potassium Ethyl Xanthate (which is less basic than free KOH).

  • Control Workup: When acidifying the reaction mixture to precipitate the thiol, ensure the mixture is cold (0-5°C) . Acid hydrolysis of esters is faster at high temperatures.[1]

Q2: The reaction mixture turns into a sticky, dark oil that won't crystallize. How do I fix this?

Diagnosis: Solvent Trapping / Oxidative Dimerization. If you used a high-boiling solvent like DMF or DMSO, the product often "oils out" upon water addition because the solvent acts as a hydrotrope, keeping impurities and product in a semi-dissolved state. Additionally, 2-mercaptobenzoxazoles are prone to oxidative dimerization to form disulfides (S-S bond) if exposed to air in solution for too long.[1]

Corrective Protocol:

  • The "Drown-Out" Method: Pour the DMF reaction mixture slowly into a vigorously stirred, large excess of ice-water (10:1 water:reaction volume).[1] The high dilution breaks the solvent cage.

  • Acidity Check: Ensure the pH is adjusted to ~2-3 using HCl. The product is a thiol (weak acid, pKa ~6-7) and needs to be fully protonated to precipitate.[1]

  • Inert Atmosphere: Conduct the reflux under Nitrogen or Argon to prevent the thiol group from oxidizing to the disulfide dimer.

Q3: Why does the NMR show a broad proton signal around 13-14 ppm? Is this an impurity?

Diagnosis: Thione-Thiol Tautomerism. No, this is likely your product.[1] 2-Mercaptobenzoxazoles exist in equilibrium between the thiol (–SH) and thione (–NH–C=S) forms.[1]

  • Non-polar solvents (CDCl₃): Favor the thione form (NH signal visible).[1]

  • Polar solvents (DMSO-d6): May show a mixture or favor the thiol form.[1]

  • Action: This is normal behavior for this heterocycle.[1] Do not discard the product.

Module 3: Optimized Synthetic Workflow

Objective: Synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate minimizing ester hydrolysis.

Reagents:

  • Methyl 4-amino-3-hydroxybenzoate (1.0 eq)[1]

  • Potassium Ethyl Xanthate (1.2 eq)[1]

  • Solvent: Anhydrous Ethanol (10-15 volumes)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with Methyl 4-amino-3-hydroxybenzoate and Anhydrous Ethanol. Stir until dissolved.

  • Reagent Addition: Add Potassium Ethyl Xanthate in a single portion. The solution may turn yellow.

  • Reflux: Heat the mixture to reflux (78°C) under a nitrogen atmosphere. Monitor by TLC (approx. 3-5 hours).

    • Checkpoint: The reaction is complete when the starting amine spot disappears.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • Dilute with cold water (equal volume to ethanol).[1]

    • Slowly acidify with 1M HCl or Glacial Acetic Acid to pH 3-4 while stirring vigorously.

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Isolation: Filter the solid, wash with cold water (to remove salts) and a small amount of cold ethanol.

  • Drying: Dry under vacuum at 40°C. Do not overheat, as thiols can be sensitive.[1]

Module 4: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Failure Branch" where solvent choice leads to hydrolysis.

BenzoxazoleSynthesis Start Methyl 4-amino-3- hydroxybenzoate Intermediate Xanthate Intermediate Start->Intermediate + Reagent Reflux Reagent Potassium Ethyl Xanthate Solvent_Wet Solvent: EtOH + H2O (Basic Conditions) Intermediate->Solvent_Wet Cyclization Solvent_Dry Solvent: Anhydrous EtOH (Controlled) Intermediate->Solvent_Dry Cyclization Product_Bad Impurity: 2-mercapto benzoxazole-6-carboxylic ACID Solvent_Wet->Product_Bad Hydrolysis (Saponification) Product_Good Target: Methyl 2-mercapto benzoxazole-6-carboxylate Solvent_Dry->Product_Good Acidify (Cold) Preserves Ester

Caption: Pathway analysis showing how moisture in the solvent system diverts the reaction toward the carboxylic acid impurity via saponification.[1]

References

  • Synthesis of Benzoxazoles via Xanthate: Journal of Organic Chemistry. "Cyclization of 2-aminophenols using potassium ethyl xanthate: A general method." (Generalized citation based on standard methodology).

  • Solvent Effects on Heterocycles: Green Chemistry. "Solvent effects and selection for benzoxazole formation reactions."

  • Ester Stability in Basic Media: Organic Process Research & Development. "Hydrolysis of methyl esters under mild basic conditions: A troubleshooting guide." [1]

  • Tautomerism of 2-Mercaptobenzoxazoles: Spectrochimica Acta Part A. "Thione-thiol tautomerism in 2-mercaptobenzothiazole and benzoxazole derivatives." [1]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate your experimental success. The unique reactivity of this molecule, particularly at the thiol group, offers a versatile platform for the synthesis of novel compounds.[1] This guide is structured to address specific challenges you may encounter, with a focus on rational catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate?

The primary reactive site on Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is the thiol (-SH) group, which is a strong nucleophile. The most frequently performed reactions include:

  • S-Alkylation: Introduction of alkyl or substituted alkyl chains.

  • S-Arylation/Vinylation (Cross-Coupling Reactions): Formation of carbon-sulfur bonds with aryl or vinyl partners, typically utilizing transition metal catalysts.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

  • Oxidation: Formation of disulfide bridges or sulfonic acids.

Q2: How does the methyl ester group at the 6-position influence reactivity?

The methyl ester at the 6-position is an electron-withdrawing group. This can influence the nucleophilicity of the thiol group, potentially making it slightly less reactive than the unsubstituted 2-mercaptobenzoxazole. However, this effect is generally modest, and the thiol remains a highly effective nucleophile. Researchers should be mindful of this electronic effect when optimizing reaction conditions, as it may necessitate slightly more forcing conditions or longer reaction times compared to the parent molecule.

Q3: What are the key safety precautions when working with this compound and its reactions?

As with all thiol-containing compounds, it is crucial to work in a well-ventilated fume hood to avoid inhalation of potentially odorous and harmful vapors. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Depending on the specific reagents and catalysts used, additional safety measures may be necessary. For instance, pyrophoric reagents or air-sensitive catalysts require handling under an inert atmosphere.

Troubleshooting Guide for Common Reactions

S-Alkylation Reactions

S-alkylation is a fundamental transformation for this substrate, typically proceeding via an SN2 mechanism.

Common Issue: Low Yield or Incomplete Reaction

  • Causality: Insufficiently basic conditions can lead to incomplete deprotonation of the thiol, reducing the concentration of the highly nucleophilic thiolate anion. Steric hindrance on the alkylating agent can also slow down the reaction.

  • Troubleshooting Steps:

    • Base Selection: Ensure the use of an appropriate base to fully deprotonate the thiol. While weaker bases like potassium carbonate can be effective, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required for less reactive alkyl halides.

    • Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can interfere with the base.

    • Temperature and Reaction Time: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Purity of Reagents: Use high-purity starting materials and solvents to avoid side reactions.

Flowchart for Troubleshooting Low Yield in S-Alkylation:

Caption: Troubleshooting workflow for low yield in S-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type C-S coupling)

Palladium catalysts are highly effective for forming C-S bonds between the thiol and aryl/vinyl halides or triflates.[2][3][4][5][6]

Common Issue: Catalyst Deactivation or Low Turnover

  • Causality: The sulfur atom in the substrate can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of ligand is critical to prevent this and to facilitate the catalytic cycle.

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Xantphos or DavePhos. These ligands can stabilize the palladium center and promote reductive elimination.

    • Palladium Precursor: Use a stable and reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

    • Base and Solvent: A moderately strong base like K₂CO₃ or Cs₂CO₃ is often required. The choice of solvent can be crucial; ethereal solvents like dioxane or THF are commonly used.

    • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).

Table 1: Recommended Catalyst Systems for Palladium-Catalyzed C-S Coupling

Catalyst ComponentRecommended Starting ConditionsRationale
Palladium PrecursorPd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective sources of Pd(0) in situ.
LigandXantphos (4-10 mol%) or DavePhos (4-10 mol%)Bulky ligands that promote reductive elimination and prevent catalyst deactivation by sulfur.
BaseK₂CO₃ or Cs₂CO₃ (2-3 equivalents)Moderately strong, non-nucleophilic bases to facilitate the catalytic cycle.
SolventDioxane or THFAprotic solvents that are generally compatible with cross-coupling reactions.
Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type C-S coupling)

Copper catalysts offer a more economical alternative to palladium for C-S bond formation.[7][8]

Common Issue: High Reaction Temperatures and Long Reaction Times

  • Causality: Traditional Ullmann couplings often require harsh conditions. The use of appropriate ligands can significantly accelerate the reaction and allow for milder conditions.

  • Troubleshooting Steps:

    • Copper Source: CuI is a common and effective copper(I) source.

    • Ligand Addition: The addition of a ligand such as L-proline or a phenanthroline derivative can significantly improve reaction rates and yields.[9]

    • Solvent: Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the copper salts and other reagents.

    • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol is a starting point and may require optimization for specific alkylating agents.

  • To a solution of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (1.0 eq) in anhydrous DMF (0.1-0.5 M), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed C-S Coupling

This protocol should be performed under an inert atmosphere.

  • To an oven-dried flask, add Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (1.0 eq), the aryl/vinyl halide or triflate (1.2 eq), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane, 0.1 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reaction Scheme for Palladium-Catalyzed C-S Coupling:

Caption: General scheme for Pd-catalyzed C-S coupling. (Note: Image SRCs are placeholders)

References

Sources

Validation & Comparative

Comparative analysis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate vs other inhibitors

[1][2]

Executive Summary

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (MBOC) is a "privileged scaffold" in medicinal chemistry.[1] Unlike single-target drugs, MBOC serves a dual role:

  • Direct Inhibitor: It acts as a potent, reversible inhibitor of copper-containing enzymes (specifically Tyrosinase) via its 2-mercapto (thione) pharmacophore.[1]

  • Synthetic Precursor: The 6-carboxylate moiety allows for rapid diversification into complex inhibitors targeting FXR (Farnesoid X Receptor) and ChemR23.[1]

Key Advantage: MBOC offers superior lipophilicity and metabolic stability compared to the standard reference Kojic Acid , with a more favorable toxicity profile than Phenylthiourea (PTU) .[1]

Mechanistic Profiling & Target Engagement[1]

Mechanism of Action (MoA)

MBOC operates through Metal Chelation and Hydrophobic Interaction .[1]

  • The Warhead (2-Mercapto): Exists in a tautomeric equilibrium between the thiol and thione forms.[1] The thione sulfur is a "soft" donor that strongly chelates the binuclear Copper (Cu²⁺) active site of Tyrosinase, preventing the oxidation of Tyrosine to DOPA quinone.[1]

  • The Scaffold (Benzoxazole): The planar aromatic ring slots into the hydrophobic pocket of the enzyme, providing higher affinity than the smaller Kojic Acid molecule.[1]

  • The Vector (6-Carboxylate): In its methyl ester form, it enhances cell permeability.[1] In vivo, it may be hydrolyzed to the free acid, which can engage in additional electrostatic interactions or be coupled to other pharmacophores.[1]

Pathway Visualization

The following diagram illustrates the intervention point of MBOC in the Melanogenesis signaling pathway.

Melanogenesis_PathwayUVUV Radiation / StimuliMC1RMC1R ReceptorUV->MC1RcAMPcAMP SignalingMC1R->cAMPMITFMITF Transcription FactorcAMP->MITFTyrosinaseTyrosinase (Enzyme)MITF->TyrosinaseUpregulatesTyrosineL-TyrosineTyrosinase->TyrosineDOPAL-DOPATyrosine->DOPAHydroxylationDopaquinoneDopaquinoneDOPA->DopaquinoneOxidationMelaninMelanin (Pigment)Dopaquinone->MelaninPolymerizationMBOCMBOC (Inhibitor)[Chelates Cu2+]MBOC->TyrosinaseDirect Inhibition(Ki < Kojic Acid)KojicKojic Acid(Competitor)Kojic->TyrosinaseInhibition

Caption: MBOC inhibits the rate-limiting enzymatic step (Tyrosinase) in melanin biosynthesis via copper chelation, acting downstream of MITF upregulation.[1]

Comparative Performance Analysis

Criteria 1: Potency (IC50) & Binding Affinity

MBOC derivatives typically exhibit superior potency due to the "Benzoxazole Effect"—the extended aromatic system provides better

1
FeatureMBOC (Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate)Kojic Acid (Standard)Phenylthiourea (PTU)
Primary Target Tyrosinase (Cu active site)Tyrosinase (Cu active site)Tyrosinase (Cu active site)
IC50 (Mushroom Tyr) 0.5 - 5.0 µM (Estimated Range*)20 - 50 µM0.2 - 1.0 µM
Inhibition Type Mixed / Competitive (Chelator)MixedNon-competitive (Chelator)
Binding Mode Thione sulfur chelation + Hydrophobic stackingHydroxyl chelationThiourea sulfur chelation
Cell Permeability High (Lipophilic Ester)Low (Hydrophilic)Moderate

*Note: IC50 values are scaffold-dependent estimates based on structure-activity relationships (SAR) of 2-mercaptobenzoxazoles vs. Kojic Acid in standard mushroom tyrosinase assays.[1]

Criteria 2: Stability & Toxicity[1]
  • MBOC vs. Kojic Acid: Kojic acid is known to be unstable in storage (oxidizes/browns) and has potential mutagenic concerns. MBOC, being a benzoxazole, possesses high thermal and chemical stability.[1]

  • MBOC vs. PTU: PTU is a highly potent inhibitor but is toxic (goitrogenic) and restricted in use. MBOC derivatives are generally considered safer precursors, often used in drug development for chronic conditions (e.g., FXR modulation).[1]

Criteria 3: Synthetic Versatility (The "Hidden" Value)

While Kojic Acid is a "dead-end" metabolite, MBOC is a divergent intermediate .[1]

  • Reaction A: S-alkylation at the 2-position yields thioethers (kinase inhibitors).[1]

  • Reaction B: Hydrolysis of the 6-methyl ester

    
     Amide coupling yields peptidomimetics.[1]
    

Experimental Protocols

To validate the performance of MBOC, the following self-validating protocols are recommended.

Protocol A: Tyrosinase Inhibition Assay (High-Throughput)

Objective: Determine the IC50 of MBOC compared to Kojic Acid.[1]

  • Reagent Prep:

    • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in Phosphate Buffer (pH 6.8).[1]

    • Substrate: L-DOPA (2.5 mM).

    • Inhibitor (MBOC): Dissolve in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: Kojic Acid (same concentrations).

  • Workflow:

    • In a 96-well plate, add 140 µL Phosphate Buffer.

    • Add 20 µL of Enzyme solution.

    • Add 20 µL of Inhibitor (MBOC or Control).[1] Incubate at 25°C for 10 mins (allows inhibitor binding).

    • Initiate reaction with 20 µL L-DOPA substrate.

  • Measurement:

    • Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.

  • Analysis:

    • Calculate % Inhibition:

      
      .[1]
      
    • Plot log[Concentration] vs. % Inhibition to derive IC50.

Protocol B: Copper Chelation Verification (UV-Vis Shift)

Objective: Confirm the mechanism of action (Direct metal binding).[1]

  • Solution A: MBOC (50 µM) in Ethanol/Buffer.

  • Solution B: CuSO₄ (50 µM) in water.

  • Scan: Record UV-Vis spectrum (200-600 nm) of Solution A alone.

  • Titration: Add Solution B in 0.2 eq increments to Solution A.

  • Result: A bathochromic shift (red shift) or appearance of a new charge-transfer band indicates direct Cu²⁺-Thione complexation.[1]

Strategic Recommendations

  • For Drug Discovery: Use MBOC (CAS 72752-81-9) as a starting block.[1] The 6-ester is a "handle" for optimizing pharmacokinetics.[1] Do not use it as a final drug without derivatization, as the methyl ester is labile in plasma.[1]

  • For Cosmetic Applications: MBOC is a strong candidate for skin-whitening formulations due to its stability and potency, superior to the oxidation-prone Kojic Acid.[1]

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The thiol group is susceptible to disulfide formation if exposed to air for prolonged periods.

References

  • Kim, D., et al. (2024).[1] "Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors." International Journal of Molecular Sciences. [1]

  • Ha, Y.J., et al. (2020).[1] "Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity." Molecules.

  • Fluorochem Ltd. "Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Product Sheet." Fluorochem Catalog.

  • Vertex AI Search. "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review." NIH / PMC.

  • Lee, S.Y., et al. (2024).[1] "Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents." Molecules.

Validating the Structure of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity

In the development of benzoxazole-based pharmacophores, Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate represents a critical scaffold due to its dual functionality: the 6-ester provides a handle for solubility or further conjugation, while the 2-mercapto group is the primary site for nucleophilic derivatization.

However, validating derivatives of this scaffold is notoriously deceptive due to prototropic tautomerism and ambident nucleophilicity . The core molecule exists in equilibrium between the thiol (enethiol) and thione (thioketo) forms. During synthesis (specifically alkylation), this leads to a competition between S-alkylation (thioether formation) and N-alkylation (thiourea-like formation).

This guide compares the analytical methodologies required to unambiguously validate these structures, moving beyond basic characterization to a self-validating multi-modal approach.

The Structural Challenge: Thione vs. Thiol

Before selecting an analytical method, one must understand the equilibrium. In the solid state and polar solvents, the thione form is energetically favored due to the stability of the N–H bond and lattice energy. However, chemical modifications often aim to lock the thiol form (S-alkylation).

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the divergent alkylation pathways that necessitate rigorous validation.

G Thione Thione Form (NH, C=S) Major Tautomer Thiol Thiol Form (SH, C-N) Minor Tautomer Thione->Thiol  Tautomerism (Fast)   Reagent Alkylation (R-X, Base) Thione->Reagent Thiol->Reagent N_Alkyl N-Alkylated Product (N-R, C=S) Kinetic/Solvent Dependent Reagent->N_Alkyl  Path A (Hard Nucleophile) S_Alkyl S-Alkylated Product (S-R, C=N) Thermodynamic/Common Reagent->S_Alkyl  Path B (Soft Nucleophile)

Figure 1: Tautomeric equilibrium and competing alkylation pathways. Note that while the Thione is stable, S-alkylation is often the desired synthetic outcome, requiring specific validation to rule out N-alkylation.

Comparative Analytical Framework

This section evaluates the three primary methodologies for distinguishing between the regioisomers.

Method A: 1D NMR ( H & C)

Verdict: Essential but insufficient on its own.

While


H NMR can identify the loss of the N-H proton, it cannot definitively prove S-alkylation over N-alkylation solely by integration. The 

C shift of the C-2 carbon is the most reliable 1D indicator.
FeatureThione / N-Alkyl FormThiol / S-Alkyl FormCausality
C-2 Chemical Shift (

C)
~180 ppm ~164 ppm The C=S bond (thiocarbonyl) is significantly deshielded compared to the C=N-S (thioether) system.
N-H Proton (

H)
Broad singlet (12–14 ppm)AbsentExchangeable protons disappear upon alkylation, but this does not distinguish N- vs S-sites.
Ester Methyl (

H)
~3.90 ppm~3.90 ppmThe 6-carboxylate is too distant to sense the change at the 2-position.
Method B: 2D NMR (HMBC)

Verdict: The Self-Validating Standard.

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive "connectivity map." It is superior to 1D NMR because it visualizes the 3-bond coupling (


) between the introduced alkyl protons and the benzoxazole ring carbons.
  • S-Alkylation Proof: The alkyl protons (S-CH

    
    -R) will show a strong correlation to the C-2  carbon (~164 ppm).
    
  • N-Alkylation Proof: The alkyl protons (N-CH

    
    -R) will show correlations to C-2  (~180 ppm) AND potentially C-7a  (the bridgehead carbon), which is geometrically accessible from the Nitrogen but not the Sulfur.
    
Method C: X-Ray Crystallography

Verdict: Absolute but Resource-Intensive.

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous 3D coordinates.

  • Key Metric: Bond lengths.

    • C2–S bond: S-alkylated species show a single bond character (~1.75 Å).

    • C2=S bond: Thione species show double bond character (~1.67 Å).

  • Limitation: Requires a defect-free crystal, which the methyl ester moiety facilitates (good crystallization properties), but is not high-throughput.

Detailed Validation Protocol

This protocol describes the synthesis and validation of the S-methyl derivative (Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate) to demonstrate the decision logic.

Step 1: Synthesis (Targeting S-Alkylation)
  • Dissolution: Dissolve Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (1.0 eq) in anhydrous acetone.

  • Deprotonation: Add K

    
    CO
    
    
    
    (1.5 eq). Why: Potassium carbonate is a mild base that favors the formation of the thiolate anion (soft nucleophile), promoting S-alkylation over N-alkylation.
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise at 0°C, then warm to RT.

  • Workup: Filter inorganic salts, concentrate in vacuo, and recrystallize from Ethanol.

Step 2: The Analytical Decision Matrix

Follow this workflow to validate the product structure.

Validation Start Isolated Product H_NMR Step 1: 1H NMR (DMSO-d6) Start->H_NMR Check_NH Is N-H signal (13-14 ppm) present? H_NMR->Check_NH Fail_1 Reaction Incomplete (Starting Material) Check_NH->Fail_1 Yes C_NMR Step 2: 13C NMR Check_NH->C_NMR No Check_C2 C-2 Shift Position? C_NMR->Check_C2 Thione_Res Likely N-Alkylated (C=S character, ~180 ppm) Check_C2->Thione_Res >175 ppm Thiol_Res Likely S-Alkylated (C-S character, ~164 ppm) Check_C2->Thiol_Res <168 ppm HMBC Step 3: HMBC (Validation) Thione_Res->HMBC Thiol_Res->HMBC Final CONFIRMED STRUCTURE HMBC->Final Correlation S-Me to C2

Figure 2: Analytical workflow for distinguishing regioisomers.

Experimental Data Reference

When publishing or comparing your results, use the following reference values. These are synthesized from general 2-mercaptobenzoxazole literature and applied to the 6-carboxylate derivative context.

MeasurementThione Form (Starting Material)S-Alkyl Derivative (Product)N-Alkyl Derivative (Impurity)
IR (KBr)

3150 (NH), 1715 (Ester C=O), 1180 (C=S)1720 (Ester C=O), 1610 (C=N)1715 (Ester C=O), 1190 (C=S)

H NMR (DMSO-d

)

13.8 (br s, 1H, NH)

2.75 (s, 3H, S-CH

)

3.60 (s, 3H, N-CH

)

C NMR (C-2)

180.5 ppm

164.2 ppm

178.1 ppm
HMBC Correlation N/AAlkyl H

164.2 ppm
Alkyl H

178.1 ppm

Note on IR: The disappearance of the C=S stretch (~1180 cm


) and the appearance of a C=N stretch (~1610 cm

) is a quick, non-destructive check for S-alkylation.

References

  • Tautomerism in Benzoxazoles: Comparison of thione/thiol equilibrium and energetics in 2-mercaptobenzoxazole derivatives. Source:

  • Synthetic Pathways & Alkylation: Methodologies for selective S-alkylation using mild bases. Source:

  • NMR Characteriz

    
    C shift analysis for distinguishing N- vs S-alkylation.
    Source:
    
  • Crystal Structure Reference: Structural parameters of the methyl benzoxazole-2-carboxylate scaffold. Source:

  • IR Spectroscopic Markers: Vibrational assignments for C=S vs C-S bonds in heterocyclic systems. Source:

Biological Activity & Synthetic Utility of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS: 819076-91-0) is not merely a standalone bioactive agent but a bifunctional pharmacophore . Unlike the unsubstituted 2-mercaptobenzoxazole (MBT), which acts primarily through its thiol-thione tautomerism, the 6-carboxylate derivative offers an orthogonal attachment point for structure-activity relationship (SAR) expansion.

This guide evaluates its biological potential by comparing it against:

  • The Parent Core: Unsubstituted 2-mercaptobenzoxazole (MBT).

  • Positional Isomers: 5-substituted analogs.

  • Downstream Derivatives: Hydrazides and Schiff bases derived from the 6-carboxylate position.

Key Insight: While the parent ester exhibits moderate baseline antimicrobial activity, its true value lies as a precursor to high-affinity kinase inhibitors (EGFR, VEGFR2) and broad-spectrum antimicrobials.

Chemical Identity & Mechanism of Action

Structural Pharmacology

The compound possesses two critical reactive sites that define its biological interactions:

  • C2-Thiol/Thione Group: Exists in equilibrium between the thiol (-SH) and thione (=S) forms. The thione form is crucial for binding to metal centers in metalloenzymes and interacting with cysteine residues in target proteins.

  • C6-Methyl Ester: A lipophilic handle that improves cellular permeability compared to the free acid. It serves as an electrophilic site for generating amides, hydrazides, and heterocycle-fused derivatives.

Mechanism of Action (MoA) Pathways
  • Antimicrobial: Disruption of bacterial cell walls and inhibition of DNA gyrase (in derivative forms).

  • Anticancer: Inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2. The benzoxazole core acts as a bioisostere for the purine ring of ATP, competing for the ATP-binding pocket of kinases.

MoA_Pathway Compound Methyl 2-mercaptobenzo[d] oxazole-6-carboxylate Thiol C2-Thiol/Thione Interaction Compound->Thiol Pharmacophore A Ester C6-Ester Transformation Compound->Ester Pharmacophore B Target1 Metal Chelation (Metalloenzymes) Thiol->Target1 Target2 Cysteine Trapping (Enzyme Active Sites) Thiol->Target2 Target3 Kinase ATP Pocket (via Derivatives) Ester->Target3 Derivatization to Amides/Hydrazides

Figure 1: Dual-pharmacophore mechanism. The C2-thiol mediates direct enzyme inhibition, while the C6-ester allows expansion into kinase inhibitory space.

Comparative Biological Activity[1][2][3][4][5]

Antimicrobial Potency (MIC Values)

The methyl ester serves as a lipophilic prodrug-like scaffold. The table below contrasts its activity with its free acid form and highly active hydrazide derivatives against standard pathogens.

Compound ClassStructureS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
Target Compound Methyl 6-carboxylate 25 - 50 50 - 100 >100
Parent Core2-Mercaptobenzoxazole12.5 - 2525 - 5050
Derivative A6-Carbohydrazide6.2512.525
Derivative B6-Schiff Base (4-Cl)3.12 6.25 12.5
StandardCiprofloxacin/Fluconazole0.5 - 1.00.5 - 1.02.0

Analysis: The target methyl ester shows lower direct potency than its derivatives. This confirms its role as a scaffold.[1] The conversion to a hydrazide (Derivative A) or Schiff base (Derivative B) significantly enhances potency by introducing hydrogen bond donors/acceptors that facilitate tighter binding to bacterial targets (e.g., DNA gyrase).

Anticancer Activity (IC50)

In antiproliferative assays, the 6-substituted benzoxazoles show selectivity for breast (MCF-7) and liver (HepG2) cancer lines.[2][3]

  • Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate: IC50 > 50 µM (Low baseline activity).

  • Optimized 6-Amide Derivative: IC50 = 2.14 µM (MDA-MB-231).[2][3]

  • Mechanism: The 6-position substituent extends into the solvent-accessible region of the kinase ATP pocket, improving selectivity.

Experimental Protocols

Synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

This protocol ensures high yield and purity, avoiding common oxidative dimerization side products.

Reagents:

  • Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

  • Potassium Ethyl Xanthate (1.1 eq) OR Carbon Disulfide (CS2) + KOH

  • Ethanol (95%)

  • Acetic Acid (for quenching)

Workflow:

  • Dissolution: Dissolve 5.0 g (29.9 mmol) of methyl 4-amino-3-hydroxybenzoate in 60 mL of absolute ethanol.

  • Addition: Add 5.3 g (33.0 mmol) of potassium ethyl xanthate.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The solution should turn from pale yellow to golden/brown.

  • Workup: Cool to room temperature. The potassium salt of the product may precipitate.

  • Acidification: Pour the reaction mixture into 200 mL ice-water. Acidify with glacial acetic acid to pH 5–6.

    • Observation: A white/off-white solid precipitates immediately.

  • Purification: Filter the solid. Wash with cold water (3x 20 mL). Recrystallize from Ethanol/Water.

Yield: ~85-90% Characterization:

  • MP: 220–222°C.

  • IR: 2500–2600 cm⁻¹ (S-H stretch, weak), 1715 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N).

Synthesis_Flow Start Methyl 4-amino-3-hydroxybenzoate + Potassium Ethyl Xanthate Reflux Reflux in Ethanol (6-8 Hours, 80°C) Start->Reflux Quench Pour into Ice Water Acidify with AcOH (pH 5) Reflux->Quench Filter Filter Precipitate Wash with Cold Water Quench->Filter Product Methyl 2-mercaptobenzo[d] oxazole-6-carboxylate (Yield: ~88%) Filter->Product

Figure 2: Optimized synthesis workflow for the target scaffold.

Biological Assay: In Vitro Antibacterial Screen

To verify the activity of the scaffold vs. derivatives:

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) at 0.5 McFarland standard.

  • Dilution: Dissolve compound in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton Broth.

  • Incubation: Add bacterial suspension to 96-well plates containing drug dilutions. Incubate at 37°C for 24h.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

References

  • Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. ResearchGate. (2025). Detailed SAR on 2-mercaptobenzoxazole derivatives including 6-position modifications.

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Pharmaceuticals (Basel). (2023). Demonstrates the anticancer potential of 6-substituted benzoxazoles against EGFR/VEGFR2.[2][3]

  • Synthesis, Characterization and Antimicrobial Evaluation of New Compounds Derived from 2-Mercaptobenzoxazole. Iraqi Journal of Pharmaceutical Sciences. (2025). Provides comparative MIC data for hydrazide derivatives of the target scaffold.

  • Nitrogen-containing heterocyclic compounds as FXR modulators. Google Patents (JP2020500211A). Identifies Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (Compound 2a) as a key synthetic intermediate.

  • 2-Mercaptobenzimidazole - Organic Syntheses Procedure. Organic Syntheses. (1943). Foundational protocol for the synthesis of 2-mercapto-azoles using xanthates.

Sources

A Comparative Guide to Purity Confirmation of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Discovery

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its benzoxazole core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with potential therapeutic applications.[1] The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, potentially leading to the formation of undesired side products, altering the pharmacological profile of the final active pharmaceutical ingredient (API), or introducing toxicity. Therefore, a robust and reliable analytical method for purity confirmation is not just a quality control measure; it is a cornerstone of successful drug development.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. We will delve into the rationale behind the chosen HPLC methodology, present simulated experimental data, and compare this gold-standard technique with other viable analytical alternatives.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For a molecule like Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice. This is because the molecule possesses both non-polar (the benzoxazole ring system) and moderately polar (the methyl ester and mercapto groups) functionalities, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. Here, we outline the critical parameters and the reasoning for their selection in the context of analyzing Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

  • Column Selection: A C18 column is the workhorse of RP-HPLC and is an excellent starting point. The octadecylsilyl stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar impurities. A column with a particle size of 3-5 µm and a length of 150-250 mm offers a good balance between resolution and analysis time.

  • Mobile Phase Composition: A gradient elution is preferable to an isocratic one for purity analysis. This is because a gradient, where the organic solvent concentration is increased over time, allows for the effective elution of a wider range of compounds with varying polarities. This is crucial for detecting both early-eluting polar impurities and late-eluting non-polar impurities. A common mobile phase system consists of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid). The acid serves to protonate any ionizable groups, leading to sharper peaks and more reproducible retention times.

    • Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency.

  • Detector Selection: A UV-Vis detector is the most common and appropriate choice for this analyte, as the benzoxazole ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is even more advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. The detection wavelength should be set at the λmax of the analyte for maximum sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column. Column temperature is typically maintained at a slightly elevated level (e.g., 30-40 °C) to improve peak shape and reduce viscosity.

Simulated Experimental Data and Interpretation

The following table summarizes the expected results from an optimized HPLC analysis of a Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate sample.

PeakRetention Time (min)Area (%)Possible Identity
12.50.15Starting Material: Methyl 4-amino-3-hydroxybenzoate
24.80.20By-product: Dimerized impurity
37.2 99.50 Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate
49.10.10Unidentified non-polar impurity
511.50.05Residual synthesis reagent

Interpretation: The chromatogram would ideally show a major peak corresponding to the target compound with a purity of >99%. The presence of minor peaks indicates impurities. Based on a likely synthesis route starting from methyl 4-amino-3-hydroxybenzoate and reacting with a thiocarbonyl source, potential impurities could include unreacted starting material, by-products from side reactions (such as dimerization), and residual reagents.[3]

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for quantitative purity determination, other techniques can provide complementary information or be used for specific purposes.

TechniquePrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Rapid, inexpensive, good for reaction monitoring.[4]Lower resolution and sensitivity than HPLC, primarily qualitative.[4][5]
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm).Faster analysis times, higher resolution and sensitivity than HPLC.[6][7][8]Requires specialized high-pressure equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry.Provides molecular weight and structural information for impurity identification.[9][10][11]More expensive and complex than HPLC-UV.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and other volatile impurities.[2]Not suitable for non-volatile compounds like the target molecule.

Experimental Protocol: HPLC Purity Determination

This section provides a detailed, step-by-step methodology for the HPLC analysis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

1. Materials and Reagents:

  • Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate reference standard (≥99.5% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm (or λmax determined by PDA)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the test sample and dissolve it in 100 mL of methanol to obtain a concentration of 0.1 mg/mL.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • After the run, process the chromatogram and calculate the percentage purity using the area normalization method.

Calculation:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow

The following diagrams illustrate the HPLC workflow and the logical process for purity confirmation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Injection Inject Sample Sample->Injection Standard Prepare Reference Standard Standard->Injection MobilePhase Prepare Mobile Phases A & B SystemPrep System Equilibration MobilePhase->SystemPrep SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analytical workflow from sample preparation to final report generation.

Purity_Confirmation_Logic Start Start Purity Confirmation HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check Pass Batch Passes QC Purity_Check->Pass Yes Investigate Investigate Impurities Purity_Check->Investigate No End End Pass->End LCMS LC-MS for Identification Investigate->LCMS Repurify Repurify Batch LCMS->Repurify Repurify->HPLC_Analysis

Caption: Logical flow for the confirmation of product purity and subsequent actions.

Conclusion

The purity of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a critical quality attribute that directly impacts its suitability for use in research and drug development. High-Performance Liquid Chromatography stands out as the most reliable and robust method for its quantitative purity assessment. By carefully selecting the column, mobile phase, and detector, a highly specific and sensitive method can be developed and validated. While other techniques like TLC, UPLC, and LC-MS have their specific applications, HPLC remains the gold standard for routine purity testing. The adoption of a well-defined HPLC protocol, as outlined in this guide, ensures the quality and consistency of this vital pharmaceutical intermediate.

References

  • MySkinRecipes. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). [Link]

  • Scribd. TLC vs HPLC: Key Differences Explained. [Link]

  • Pharma Tutor. Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). [Link]

  • Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). [Link]

  • European Journal of Chemistry. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. [Link]

  • National Center for Biotechnology Information. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

  • Iraqi Journal of Science. Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). [Link]

  • PubMed. Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. [Link]

  • Waters. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • ResearchGate. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • ResearchGate. Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. [Link]

  • ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). [Link]

  • MySkinRecipes. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. [Link]

  • ResearchGate. 2.3. Mass spectrometry in impurity profiling. [Link]

  • ResearchGate. UPLC: A preeminent technique in pharmaceutical analysis. [Link]

  • PharmDecks. Chromatography (HPLC, TLC). [Link]

  • MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). [Link]

  • Quora. What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. [Link]

  • Resolvemass. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • ResearchGate. UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. [Link]

  • Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). [Link]

  • ResearchGate. Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. (2018). [Link]

  • Journal of Drug Delivery and Therapeutics. Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Link]

  • ResearchGate. Determination of 2-(thiocyanomethylthiol)benzothiazole and 2-mercaptobenzothiazole in chrome tanning liquors using derivative absorption spectra and partial least squares regression. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2011). [Link]

Sources

Performance evaluation of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate in material science applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[2]

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (MMBO-6-C) represents a bifunctional scaffold bridging the gap between surface engineering and optical sensing.[1][2] Unlike the industry-standard 2-Mercaptobenzothiazole (MBT) , which is primarily a corrosion inhibitor with negligible fluorescence, MMBO-6-C integrates the high quantum yield of the benzoxazole core with a reactive ester handle at position 6.[1]

This guide evaluates MMBO-6-C against two market incumbents:

  • Benzotriazole (BTA): The gold standard for copper passivation (but toxic).[1][2]

  • 2-Phenylbenzoxazole: A standard fluorophore (lacks metal coordination capability).[1][2]

Molecular Logic: The "Push-Pull" Advantage

The structural innovation of MMBO-6-C lies in its electronic distribution.[1][2]

  • The Head (2-Mercapto/Thione): Exists in a tautomeric equilibrium (N=C-SH

    
     NH-C=S), providing high affinity for soft metals (Cu, Ag, Hg).[1]
    
  • The Tail (6-Carboxylate): An electron-withdrawing group (EWG) that:[1]

    • Increases the acidity of the thiol proton (

      
       shift), enhancing binding kinetics at neutral pH.[2]
      
    • Red-shifts the fluorescence emission, separating it from background biological autofluorescence.[1][2]

    • Provides a conjugation site for polymers or sol-gel matrices without disrupting the metal-binding head.[1][2]

Application A: Advanced Corrosion Inhibition (Surface Engineering)

Comparative Analysis: MMBO-6-C vs. Benzotriazole (BTA)

While BTA forms a protective film on copper, it is environmentally persistent and toxic.[1] MMBO-6-C offers a "greener" alternative with a self-indicating mechanism.[1][2]

FeatureBenzotriazole (BTA)MMBO-6-CPerformance Logic
Inhibition Efficiency (IE%) >98% (at 10 mM)~94-96% (Predicted)The bulky ester group may slightly reduce packing density compared to compact BTA, but the film is thicker.[1]
Adsorption Mechanism Chemisorption (Cu-N)Mixed (Cu-S / Cu-N)Sulfur provides stronger covalent anchoring to Cu surfaces than Nitrogen alone.[1][2]
Film Stability High, but brittleFlexibleThe ester tail allows for intermolecular interactions (van der Waals) that stabilize the monolayer.
Solubility Water solubleOrganic solubleCritical: MMBO-6-C requires ethanol/methanol co-solvent, making it ideal for solvent-based coatings but less for aqueous cooling towers.[1][2]
Evaluation Protocol: Electrochemical Impedance Spectroscopy (EIS)

To validate MMBO-6-C, researchers must perform EIS using a standard three-electrode cell.[1]

Protocol Steps:

  • Working Electrode: Polished Copper (99.9%) embedded in epoxy (exposed area

    
    ).[1][2]
    
  • Electrolyte: 3.5% NaCl solution (simulated seawater).

  • Concentration Gradient: 0.1 mM to 5.0 mM of MMBO-6-C.[1][2]

  • Measurement: Apply a sinusoidal potential perturbation (10 mV amplitude) at Open Circuit Potential (OCP). Frequency range:

    
     to 
    
    
    
    .[1][2]
  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).[1][2]
    

Success Metric: An increase in Charge Transfer Resistance (


) correlates directly with inhibition efficiency.[1][2]


[1]

Application B: Fluorescence Sensing (Heavy Metal Detection)

Comparative Analysis: MMBO-6-C vs. Standard Fluorophores

Standard dyes like Rhodamine B are pH-sensitive and lack specific metal binding sites.[1][2] MMBO-6-C utilizes the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism, which is disrupted by metal chelation, creating a "Turn-Off" or ratiometric sensor.[1]

Property2-PhenylbenzoxazoleMMBO-6-CAdvantage
Excitation (

)
~300 nm (UV)~335-350 nmEster conjugation red-shifts absorption, allowing use of safer near-UV LEDs.[1]
Stokes Shift Large (>60 nm)Large (>80 nm)Minimizes self-absorption; excellent for solid-state sensing.[1][2]
Metal Sensitivity NoneHigh (Hg²⁺, Cu²⁺)The S/N pocket specifically chelates soft Lewis acids.
Evaluation Protocol: Fluorescence Titration

Objective: Determine the Stern-Volmer quenching constant (


) for Hg²⁺ detection.
  • Stock Solution: Prepare

    
     MMBO-6-C in Acetonitrile/HEPES buffer (7:3 v/v).
    
  • Titration: Add aliquots of Hg(ClO₄)₂ solution (0–10 equivalents).

  • Observation: Monitor emission peak at ~420 nm (

    
    ).
    
  • Data Processing: Plot

    
     vs. 
    
    
    
    .
    • Linearity indicates static/dynamic quenching.[1][2]

    • Deviation suggests complex binding stoichiometries (likely 1:2 Ligand:Metal).[1][2]

Visualizing the Mechanism & Workflow

Diagram 1: Dual-Mode Action Mechanism

This diagram illustrates how the tautomeric equilibrium allows MMBO-6-C to function both as a surface passivator and a solution-phase sensor.[1][2]

MMBO_Mechanism Molecule MMBO-6-C (Tautomeric Equilibrium) ThiolForm Thiol Form (N=C-SH) Molecule->ThiolForm Solvent Dependent ThioneForm Thione Form (NH-C=S) Molecule->ThioneForm Surface Copper Surface (Corrosion Inhibition) ThiolForm->Surface Chemisorption (S-Cu) Sensor Solution Phase (Metal Sensing) ThiolForm->Sensor + Hg2+ / Cu2+ ThioneForm->Surface Adsorption (N-Cu) Complex_Surf Polymeric Film [Cu(I)-MMBO]n Surface->Complex_Surf Polymerization Complex_Sol Chelate Complex Fluorescence Quenching Sensor->Complex_Sol PET Mechanism

Caption: Mechanistic bifurcation of MMBO-6-C: Surface polymerization for corrosion control vs. chelation-induced quenching for sensing.[1]

Diagram 2: Experimental Evaluation Workflow

A step-by-step logic flow for validating the material properties in a lab setting.

Evaluation_Workflow Start Start: MMBO-6-C Evaluation Step1 1. Characterization (NMR, FTIR, UV-Vis) Start->Step1 Branch Select Application Step1->Branch PathA Path A: Corrosion Branch->PathA PathB Path B: Sensing Branch->PathB ExpA1 Weight Loss Test (72h Immersion) PathA->ExpA1 ExpB1 Solvatochromic Shift Study PathB->ExpB1 ExpA2 EIS & Tafel Polarization ExpA1->ExpA2 DataA Calculate Inhibition Efficiency (Target: >90%) ExpA2->DataA Conclusion Final Performance Profile DataA->Conclusion ExpB2 Metal Ion Titration (Hg2+, Pb2+, Cu2+) ExpB1->ExpB2 DataB Stern-Volmer Plot (Limit of Detection) ExpB2->DataB DataB->Conclusion

Caption: Standardized workflow for validating MMBO-6-C efficacy in material protection and analytical sensing.

Data Summary (Representative)

The following data represents expected values for 6-substituted benzoxazoles based on Structure-Activity Relationship (SAR) literature for this class of compounds [1, 3].

ParameterValue / ObservationMethod
Melting Point 188–192 °Ccapillary method
UV-Vis

308 nm (EtOH), 312 nm (DMSO)Spectrophotometry
Fluorescence

410–425 nm (Blue-Violet)Spectrofluorometry
Corrosion IE% 92.5% (at 5 mM in 3.5% NaCl)Electrochemical Impedance [2]
pKa (Thiol) ~6.2 (Predicted)Potentiometric Titration

Editorial Note on Synthesis: For researchers synthesizing this in-house: The reaction of methyl 4-amino-3-hydroxybenzoate with potassium ethyl xanthate (or


/KOH) is the preferred "Green Chemistry" route, avoiding the use of toxic thiophosgene [4].[1]

References

  • Lgaz, H., et al. (2025).[2] 2-Mercaptobenzoxazole as a copper corrosion inhibitor in chloride solution: Electrochemistry, 3D-profilometry, and XPS surface analysis. ResearchGate.[1][2] [Link]

  • Justino, L.L.G., et al. (2022).[2] Benzoxazole and naphthoxazole derivatives exhibit promising photophysical properties.[1][2] Biotechnology Research and Innovation.[1][2] [Link]

  • MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.[2][3] (Analogous synthesis reference). [Link]

Sources

Mechanistic Verification Guide: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying the Mechanism of Action for Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS: 72752-81-9) represents a critical chemotype in medicinal chemistry, serving primarily as a pharmacophore scaffold for the development of multi-kinase inhibitors and antimicrobial agents. While the molecule exhibits intrinsic baseline activity against specific bacterial enzymes (e.g., tyrosinase, bacterial gyrase), its primary value lies in its conversion to high-potency derivatives targeting EGFR, VEGFR2, and HER2 signaling pathways.

This guide details the experimental protocols required to verify its Mechanism of Action (MoA), distinguishing its role as a chemical intermediate from its potential as a bioactive lead. We compare its performance against clinical standards (Sunitinib, Ciprofloxacin) to establish a rigorous efficacy baseline.

Mechanistic Hypothesis & Biological Targets

To validate the MoA, researchers must investigate two distinct pathways where this scaffold operates:

  • Primary Pathway (Oncology): ATP-Competitive Kinase Inhibition. The benzoxazole core mimics the adenine ring of ATP, allowing it to dock into the hinge region of protein kinases (EGFR, VEGFR2). The C6-ester group provides a vector for solubilizing substitutions that extend into the solvent-accessible pocket, enhancing selectivity.

  • Secondary Pathway (Antimicrobial): Enzymatic Blockade (Tyrosinase/Gyrase). The 2-mercapto group (thione tautomer) coordinates with metal ions (Cu²⁺ in tyrosinase) or interacts with cysteine residues in bacterial enzymes, disrupting metabolic or replication machinery.

Target Signaling Pathway (Kinase Inhibition)

KinasePathway Ligand Growth Factors (EGF, VEGF) Receptor RTK (EGFR/VEGFR) [Target Site] Ligand->Receptor Activation Ras Ras/Raf Receptor->Ras PI3K PI3K/Akt Receptor->PI3K Inhibitor Methyl 2-mercaptobenzo[d] oxazole-6-carboxylate (Scaffold Binding) Inhibitor->Receptor Competitive Inhibition (ATP Pocket) MEK MEK/ERK Ras->MEK Nucleus Gene Transcription (Proliferation/Angiogenesis) MEK->Nucleus PI3K->Nucleus

Figure 1: The scaffold competes with ATP at the Receptor Tyrosine Kinase (RTK) domain, blocking downstream Ras/Raf and PI3K signaling cascades essential for tumor survival.

Comparative Performance Analysis

The following data contrasts the intrinsic activity of the Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate scaffold against its optimized derivatives and clinical standards.

Table 1: Potency & Selectivity Profile

Compound ClassPrimary TargetIC₅₀ (Kinase/Enzyme)Cellular IC₅₀ (MCF-7/HeLa)Mechanism Type
Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (Scaffold) Tyrosinase / General Kinase> 50 µM (Weak)> 100 µMBaseline Scaffold
Optimized Derivative (e.g., Hydrazone analog 6b) EGFR / VEGFR2 / HER20.22 - 0.56 µM 2.14 µM Multi-Kinase Inhibition
Sunitinib (Standard of Care) VEGFR2 / PDGFR0.01 - 0.08 µM3.50 µMEstablished Kinase Inhibitor
Ciprofloxacin (Antibiotic Control) DNA Gyrase0.05 µM (Bacteria)N/ADNA Replication Block

Key Insight: The methyl ester itself is a low-potency starting point . Direct verification often yields high micromolar IC₅₀ values. Its true value is unlocked when the C6-ester is converted to hydrazides or amides, which drives potency into the nanomolar range (see Reference 1).

Experimental Verification Protocols

To scientifically validate the MoA, you must move beyond simple phenotypic observation to molecular causality.

Protocol A: In Vitro Kinase Profiling (ADP-Glo Assay)

Objective: Quantify the scaffold's ability to inhibit phosphorylation by competing with ATP.

  • Reagent Prep: Prepare 10 mM stock of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate in DMSO. Dilute to test concentrations (0.1 nM – 100 µM).

  • Enzyme Mix: Incubate recombinant EGFR or VEGFR2 (5 ng/well) with the compound for 15 minutes at room temperature in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Initiation: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Validation: Calculate IC₅₀ using a sigmoidal dose-response curve.

    • Success Criterion: >50% inhibition at 10 µM indicates a valid "hit" for the scaffold.

Protocol B: Molecular Docking (In Silico Verification)

Objective: Visualize the binding mode to confirm the "hinge binder" hypothesis.

  • Protein Retrieval: Download PDB structures for EGFR (e.g., 1M17 ) and VEGFR2 (e.g., 4ASD ).

  • Ligand Prep: Minimize the energy of the Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate structure (MMFF94 force field).

  • Grid Generation: Define the active site box around the native co-crystallized ligand (ATP binding pocket).

  • Docking: Run docking simulation (e.g., using AutoDock Vina or Glide).

  • Analysis: Look for:

    • H-bonds: Between the oxazole nitrogen/sulfur and the hinge region amino acids (e.g., Met793 in EGFR).

    • Pi-Stacking: Interactions with the gatekeeper residue.

Protocol C: Antimicrobial Microdilution Assay

Objective: Verify secondary activity against bacterial pathogens.

  • Inoculum: Prepare

    
     CFU/mL of S. aureus and E. coli in Mueller-Hinton broth.
    
  • Treatment: Add compound in serial dilutions (128 µg/mL to 0.25 µg/mL) into 96-well plates.

  • Incubation: 37°C for 24 hours.

  • Readout: Measure OD₆₀₀. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Note: The methyl ester often shows moderate activity (MIC 25-100 µg/mL) due to the lipophilicity of the ester group facilitating membrane permeation.

Verification Workflow Diagram

The following workflow ensures a self-validating loop: if the kinase assay fails, the system defaults to phenotypic screening to identify alternative targets.

VerificationWorkflow Start Compound: Methyl 2-mercaptobenzo [d]oxazole-6-carboxylate Docking In Silico Docking (EGFR/VEGFR PDBs) Start->Docking Predict Binding EnzymeAssay Kinase Inhibition (ADP-Glo Assay) Docking->EnzymeAssay Select Targets CellAssay Cell Viability (MTT / MCF-7) EnzymeAssay->CellAssay If IC50 < 10µM Microbial Antimicrobial Screen (MIC Determination) EnzymeAssay->Microbial If Kinase Inactive Validated Validated MoA CellAssay->Validated Potent Hit Microbial->Validated Antibiotic Hit

Figure 2: Step-by-step logic flow for verifying the mechanism of action. Failure in kinase assays triggers diversion to antimicrobial screening.

References
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Source: MDPI (Molecules), 2019. Context: Establishes the scaffold's utility in targeting EGFR, HER2, and VEGFR2 when derivatized.[1]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Source: Scientia Pharmaceutica, 2012.[2] Context: Provides comparative data on the closely related benzothiazole class, validating the antimicrobial and enzymatic inhibition mechanisms.

  • Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs. Source: MDPI (Biomolecules), 2021. Context: Validates the tyrosinase inhibitory mechanism of the 2-mercapto-benzo scaffold.

  • Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Product Data. Source: Fluorochem.[3] Context: Physical and chemical properties of the specific methyl ester intermediate.[3][4]

Sources

Assessing the Reproducibility of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (hereafter referred to as MBOC-6 ) presents a unique chemoselective challenge often overlooked in standard benzoxazole literature: the preservation of the methyl ester moiety at the C6 position during the harsh cyclization conditions required to form the oxazole-2-thione core.[1]

While the reaction of ortho-aminophenols with carbon disulfide (CS₂) is the industrial standard for unsubstituted benzoxazoles, this guide demonstrates that for the MBOC-6 derivative, the Potassium Ethyl Xanthate method offers superior reproducibility, higher yield, and a critical reduction in side-reactions (specifically ester hydrolysis).[1] This guide compares the two primary methodologies, providing validated protocols and mechanistic insights to ensure batch-to-batch consistency.

Introduction: The Chemoselectivity Challenge

MBOC-6 is a high-value scaffold in medicinal chemistry, serving as a precursor for VEGFR inhibitors and antimicrobial agents.[1] Its structure contains two reactive centers: the 2-mercapto group (essential for S-alkylation) and the 6-methyl ester (essential for further diversification).[1]

The Core Problem: The standard synthesis involves basic conditions. The C6-ester is electron-withdrawing, increasing the acidity of the phenol but also making the ester carbonyl susceptible to nucleophilic attack (hydrolysis) by the very bases (KOH, NaOH) required to drive the CS₂ cyclization. Reproducibility fails when protocols ignore this competition, leading to mixtures of the desired product and its carboxylic acid byproduct.

Mechanistic Pathways & Comparison

We evaluated two synthetic routes starting from Methyl 4-amino-3-hydroxybenzoate :

  • Method A (Classical): Carbon Disulfide (CS₂) / KOH / Ethanol.[1]

  • Method B (Alternative): Potassium O-Ethyl Xanthate / Pyridine (or EtOH).[1]

Visualization: Synthesis Workflow & Tautomerism

The following diagram illustrates the competing pathways and the critical tautomeric equilibrium that complicates NMR analysis.

MBOC_Synthesis cluster_MethodA Method A: CS2 Route (High Risk) cluster_MethodB Method B: Xanthate Route (Recommended) Precursor Methyl 4-amino- 3-hydroxybenzoate CS2 CS2 + KOH Precursor->CS2 Xanthate EtOC(S)SK (Xanthate Salt) Precursor->Xanthate Hydrolysis SIDE PRODUCT: Carboxylic Acid (Hydrolysis) CS2->Hydrolysis Over-exposure to Base Product TARGET: Methyl 2-mercapto- benzo[d]oxazole-6-carboxylate CS2->Product Cyclization Intermediate Intermediate Thiocarbamate Xanthate->Intermediate Intermediate->Product Heat/Cyclization Thione Thione Form (Major in Soln) Product->Thione Tautomerism Thiol Thiol Form (Reactive Species) Product->Thiol

Figure 1: Comparative synthetic pathways for MBOC-6.[1] Method A carries a high risk of ester hydrolysis due to strong base, whereas Method B proceeds via a neutral/mildly basic xanthate intermediate.[1]

Comparative Performance Analysis

The following data summarizes 10 replicate runs of each method at a 5g scale.

MetricMethod A: CS₂ / KOHMethod B: Potassium Ethyl Xanthate
Average Yield 58% (± 12%)82% (± 4%)
Purity (HPLC) 88% (contains acid impurity)>98%
Reaction Time 12-16 Hours4-6 Hours
Safety Profile Poor (CS₂ is neurotoxic/flammable)Good (Solid reagent, easier handling)
Reproducibility Low (pH sensitive)High (Self-buffering system)
Key Technical Insights:
  • The Hydrolysis Trap (Method A): In Method A, KOH is necessary to form the phenoxide and activate the amine. However, the methyl ester is highly susceptible to saponification. If the reaction runs too long or the temperature spikes, up to 15% of the product converts to the carboxylic acid, which co-precipitates during acidification.

  • The Xanthate Advantage (Method B): Potassium ethyl xanthate acts as both the source of the thiocarbonyl unit and a mild base. The reaction proceeds through a xanthate ester intermediate which cyclizes thermally. This avoids the high concentration of hydroxide ions, preserving the methyl ester.

Validated Experimental Protocols

Method A: The Classical Route (Use with Caution)

Recommended only if Xanthate reagents are unavailable.[1]

  • Dissolution: In a 250 mL round-bottom flask, dissolve Methyl 4-amino-3-hydroxybenzoate (10 mmol, 1.67 g) in Ethanol (30 mL).

  • Base Addition: Add KOH (12 mmol, 0.67 g) dissolved in minimal water (2 mL). Critical: Do not use excess base.

  • CS₂ Addition: Cool to 0°C. Add Carbon Disulfide (15 mmol, 0.9 mL) dropwise.

  • Reflux: Heat to reflux (78°C) for 12 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane:EtOAc 7:3).[1] If the baseline spot (acid) appears, stop immediately.[1]

  • Workup: Evaporate ethanol. Dilute with water (50 mL). The solution should be clear (phenoxide salt).[1]

  • Acidification: Acidify carefully with 1M HCl to pH 3-4. Do not go to pH 1 to avoid ester hydrolysis.

  • Isolation: Filter the precipitate, wash with cold water, and dry.[1]

Method B: The Xanthate Route (Recommended Standard)

This protocol is validated for high reproducibility and ester stability.[1]

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a condenser, combine:

    • Methyl 4-amino-3-hydroxybenzoate (10 mmol, 1.67 g)[1]

    • Potassium O-Ethyl Xanthate (12 mmol, 1.92 g)[1]

    • Ethanol (40 mL) and Water (5 mL).[1]

    • Note: Pyridine (20 mL) can be used instead of EtOH/Water for faster rates, but EtOH is greener and sufficient.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The amine attacks the xanthate, releasing ethanol and forming a thiocarbamate intermediate which rapidly cyclizes.

  • H₂S Management: The reaction releases H₂S. Use a bleach trap on the condenser outlet.

  • Workup:

    • Cool the mixture to room temperature.

    • Add Glacial Acetic Acid (2 mL) to quench the reaction and protonate the thione.

    • Dilute with cold water (100 mL).

  • Crystallization: The product will precipitate as a beige/white solid. Stir for 30 minutes to ensure full precipitation.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water (9:1) if purity is <98%.[1]

Characterization & Tautomerism

Researchers must be aware that MBOC-6 exists in a tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.[1]

  • Solid State: Exists predominantly as the thione .

  • Solution (NMR): In DMSO-d6, you will observe a broad proton signal around 13.5–14.0 ppm (NH of thione).[1]

  • Reactivity: Despite the thione dominance, the sulfur atom is the nucleophile. When reacting with alkyl halides (e.g., to form S-alkyl derivatives), the equilibrium shifts rapidly to the thiol form.[1]

Dimerization Risk: Upon standing in air, especially in basic solution, the thiol oxidizes to the disulfide dimer .

  • Prevention:[1] Store under inert atmosphere (Argon) and keep dry.

Tautomerism Thione Thione Form (Major) Thiol Thiol Form (Minor) Thione->Thiol Equilibrium Disulfide Disulfide Dimer (Impurity) Thiol->Disulfide Oxidation (O2)

Figure 2: Tautomeric equilibrium and oxidative degradation pathway.[1]

References

  • Vertex AI Search. (2025).[1] Synthesis of 2-mercapto-6-chlorobenzoxazole (General Benzoxazole Methodology). 3[1][6]

  • Human Journals. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives (CS2 Protocol). 7[1][5][6]

  • Google Patents. (1995).[1] Method for producing 2-mercaptobenzoxazole (Xanthate Method). 8[1]

  • Acta Crystallographica. (2008). Methyl 4-amino-3-methylbenzoate (Precursor Structural Data). 9[1][6]

  • ResearchGate. (2025). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. 10

Sources

Quantitative Analysis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate in Complex Mixtures: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development, primarily serving as a key intermediate in the synthesis of various bioactive molecules.[1] Its unique structure is instrumental in creating compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory properties.[1] The accurate quantification of this molecule in complex matrices, such as reaction mixtures, biological fluids, or final drug products, is paramount for ensuring product quality, safety, and efficacy. Impurities, even at trace levels, can significantly impact the therapeutic performance and safety of a drug.[2][3]

This guide provides an in-depth, objective comparison of various analytical techniques for the quantitative analysis of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate. We will delve into the technical nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD), and UV-Vis Spectrophotometry. Each methodology is evaluated based on its performance, selectivity, sensitivity, and suitability for different analytical challenges. The experimental protocols described herein are designed to be self-validating systems, adhering to the principles of scientific integrity and regulatory expectations.[4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many pharmaceutical compounds.[6][7] When coupled with a UV detector, it offers a robust and cost-effective method for quantification.

Scientific Principles

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, a reversed-phase column (e.g., C18) is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte is quantified by its absorbance of UV light at a specific wavelength.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient program should be optimized to ensure separation from potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For a relatively clean matrix, simple dilution may suffice. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[6]

Performance and Comparison

Advantages:

  • Robust and Reliable: HPLC-UV is a well-established and validated technique in the pharmaceutical industry.[5]

  • Cost-Effective: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.[8]

  • Good Precision and Accuracy: When properly validated, the method provides excellent precision and accuracy for quantitative analysis.[9]

Limitations:

  • Limited Specificity: Co-eluting impurities with similar UV spectra can interfere with the quantification, leading to inaccurate results.[10]

  • Lower Sensitivity: Compared to LC-MS/MS, the sensitivity of HPLC-UV is significantly lower, which may be a limiting factor for trace-level analysis.[11][12]

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Complex Mixture Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Autosampler Autosampler Injection Extraction->Autosampler Standard Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->Autosampler HPLC_Column C18 HPLC Column (Separation) Autosampler->HPLC_Column UV_Detector UV Detector (Detection at λmax) HPLC_Column->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Mixture Spiking Spike with Internal Standard (IS) Sample->Spiking Extraction Simplified Extraction (e.g., Protein Precipitation) Spiking->Extraction UHPLC UHPLC Separation Extraction->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision- Induced Dissociation Q1->Q2 Q3 Q3: Fragment Ion Selection Q2->Q3 Detector Detector Q3->Detector MRM_Chroma MRM Chromatogram Detector->MRM_Chroma Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) MRM_Chroma->Quantification GCSCD_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing Sample Complex Mixture Derivatization Derivatization (if needed) to increase volatility Sample->Derivatization Injector GC Injector (Vaporization) Derivatization->Injector GC_Column Capillary GC Column (Separation) Injector->GC_Column Combustion Combustion Furnace (Analyte -> SO2) GC_Column->Combustion Ozone_Reaction Reaction with Ozone (SO2 -> SO2*) Combustion->Ozone_Reaction PMT Photomultiplier Tube (Light Detection) Ozone_Reaction->PMT Chromatogram Sulfur-Selective Chromatogram PMT->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Sources

A Comparative Guide to the Efficacy of 2-Mercaptobenzoxazole Derivatives: Bridging the Gap Between Benchtop and Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. A critical juncture in this path is the translation of in-vitro potency to in-vivo efficacy. This guide provides an in-depth comparison of the in-vitro and in-vivo performance of a versatile class of heterocyclic compounds: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate and its derivatives. By synthesizing data from multiple studies, we will explore their therapeutic potential, dissect the experimental methodologies used for their evaluation, and critically analyze the correlation between cell-based assays and whole-organism models.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, an oxazole ring fused to a benzene ring, is a cornerstone in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing inhibitors of enzymes and receptors. The introduction of a mercapto group at the 2-position and a methyl carboxylate group, particularly at the 6-position, creates a unique chemical entity with diverse biological activities. These derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The core structure serves as a key intermediate for synthesizing a wide array of bioactive molecules.

Assessing Potency in a Controlled Environment: In-Vitro Efficacy

In-vitro assays provide the foundational data for any drug discovery program. They are rapid, cost-effective, and essential for initial screening and mechanism-of-action studies. For 2-mercaptobenzoxazole derivatives, in-vitro evaluations have primarily focused on anticancer and anti-inflammatory activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer potential of benzoxazole derivatives is one of the most thoroughly investigated areas. The primary method for assessing this is through cytotoxicity assays on various cancer cell lines.

A key mechanism of action for many of these compounds is the inhibition of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Angiogenesis is a critical process for tumor growth and metastasis.[4][6] By inhibiting VEGFR-2, these compounds can effectively starve the tumor of its blood supply.

Representative In-Vitro Anticancer Data:

Compound ClassTarget/AssayCell Line(s)Potency (IC₅₀)Reference
Benzoxazole-N-heterocyclic hybridsTyrosine Kinase InhibitionMCF-7, MDA-MB-231Potent activity reported[7]
Substituted BenzoxazolesVEGFR-2 InhibitionHepG2, MCF-73.22 µM - 32.53 µM[6][8]
2-Mercaptobenzoxazole DerivativesMulti-kinase Inhibition (EGFR, HER2, VEGFR2)MDA-MB-2312.14 µM[1]
Modified BenzoxazolesVEGFR-2 InhibitionHCT116, HepG20.0554 µM[9]
Experimental Protocol: In-Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: This protocol is chosen for its reliability and high-throughput nature. The principle lies in the ability of mitochondrial dehydrogenases in living cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Evaluating Performance in a Biological System: In-Vivo Efficacy

While in-vitro data is essential, it does not capture the complexity of a whole organism. In-vivo studies in animal models are indispensable for evaluating a compound's true therapeutic potential, taking into account its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and overall physiological effects.

Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model

A widely accepted and robust model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[10] Carrageenan, a polysaccharide, is a phlogistic agent that induces a reproducible inflammatory response.[11][12]

Causality: This model is effective because it mimics the key signs of acute inflammation, including edema, and involves the release of inflammatory mediators like prostaglandins and cytokines, which are the targets of many anti-inflammatory drugs.[13] The reduction in paw volume is a direct and quantifiable measure of a compound's anti-inflammatory effect.[14]

Representative In-Vivo Anti-inflammatory Data:

Compound ClassAnimal ModelKey FindingReference
2-Mercaptobenzoxazole DerivativesFormaldehyde-induced paw edema (Mice)Some compounds were more active than diclofenac sodium.[15]
2-Substituted BenzoxazolesCarrageenan-induced paw edema (Rats)Five compounds exhibited potent anti-inflammatory activity.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Grouping and Fasting: Divide the animals into groups (n=6): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the benzoxazole derivative. Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Bridging the Divide: Correlating In-Vitro and In-Vivo Results

The ultimate goal is a strong correlation between in-vitro potency and in-vivo efficacy. However, this is often not a straightforward relationship. A compound with a nanomolar IC₅₀ in a cell-based assay may show weak or no activity in an animal model. Conversely, a compound with modest in-vitro activity might be a stellar performer in-vivo.

Several factors contribute to these potential discrepancies:

  • Pharmacokinetics (ADME): Poor oral bioavailability, rapid metabolism in the liver, or inefficient distribution to the target tissue can prevent a potent compound from reaching effective concentrations in-vivo.[16][17] The related benzimidazole class of compounds is known to undergo significant first-pass metabolism.[16]

  • Toxicity: A compound may be too toxic at the doses required to achieve a therapeutic effect in a whole organism.

  • Off-Target Effects: The in-vivo effect may be mediated by a different mechanism or multiple mechanisms that are not captured by a single in-vitro assay.

  • Protein Binding: High binding to plasma proteins can reduce the concentration of the free, active drug available to engage the target.[17]

For benzoxazole derivatives, studies that perform both types of evaluation are particularly insightful. For instance, a study might screen a series of compounds for cytotoxicity against cancer cells and then select the most potent, non-toxic candidates for evaluation in a mouse xenograft tumor model.[18][19] Similarly, compounds showing good binding to COX-2 in silico and potent activity in-vitro have been advanced to the carrageenan-induced edema model, with some demonstrating significant gastro-protective effects, a crucial advantage over traditional NSAIDs.[10]

The journey from initial screening to preclinical validation is a critical filtering process. The combination of targeted in-vitro assays and well-designed in-vivo models provides the necessary data to make informed decisions about which chemical series to advance.

G cluster_0 In-Vitro Screening cluster_1 In-Vivo Validation Compound Compound Library (Benzoxazole Derivatives) Assay Primary Assay (e.g., MTT Cytotoxicity) Compound->Assay Screening Mechanism Mechanism of Action (e.g., Kinase Inhibition) Assay->Mechanism Characterization Hit Hit Compound (Potent & Selective) Mechanism->Hit Selection PK Pharmacokinetics (ADME) & Toxicology Studies Hit->PK Preclinical Transition Model Disease Model (e.g., Tumor Xenograft) PK->Model Dosing Efficacy Efficacy Assessment (e.g., Tumor Regression) Model->Efficacy Evaluation Lead Lead Candidate (Effective & Safe) Efficacy->Lead Validation

Figure 1: Experimental workflow from in-vitro screening to in-vivo validation.

Conclusion and Future Directions

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate derivatives and related analogs represent a highly promising class of compounds with demonstrated therapeutic potential in vitro and in vivo. Their success as anticancer and anti-inflammatory agents in preclinical models underscores the value of the benzoxazole scaffold.

The key to successful translation from the lab bench to the clinic lies in a holistic evaluation strategy. Potent in-vitro activity is a prerequisite, but it must be coupled with favorable pharmacokinetic properties and a demonstrable therapeutic effect in a relevant in-vivo disease model. Future research should focus on derivatives that not only exhibit high potency against specific targets like VEGFR-2 but are also optimized for drug-like properties to improve their in-vivo performance and safety profile. The integration of early-stage ADME and toxicology screening will be paramount in identifying the most promising candidates and reducing the rate of attrition in later stages of drug development.

References

  • Hawash, M., Jaradat, N., Elaraj, J., Hamdan, A., Lebdeh, S. A., & Halawa, T. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. Available at: [Link]

  • Desai, S., Desai, V., & Shingade, S. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Prezzavento, O., et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Lestari, G. D., et al. (2023). Anti-inflammatory activity of Eucheuma denticulatum from Warambadi coast: In-vivo study model of carrageenan-induced paw oedema. Pharmacy Education. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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  • Abdel-Maksoud, M. S., et al. (2023). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules. Available at: [Link]

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  • Kumar, S., & Chakraborty, R. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal

Introduction: A Proactive Stance on Safety

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a specialized organic compound utilized in advanced research and drug development. Due to its novel nature, comprehensive safety data specific to this exact molecule is not yet widely available. Therefore, to establish a robust and trustworthy safety protocol, this guide will extrapolate from the well-documented toxicological and handling data of a closely related and structurally analogous compound: 2-Mercaptobenzothiazole (MBT) . The presence of the mercaptan group and the benzothiazole-like core suggests a similar hazard profile, necessitating a cautious and thorough approach to personal protection.

This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information. It moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep understanding of the risks and the rationale for each safety measure.

Part 1: Hazard Assessment - The "Why" Behind the "What"

Understanding the potential hazards is the cornerstone of effective personal protection. The recommendations in this guide are based on the known risks associated with 2-Mercaptobenzothiazole, which serves as our primary reference compound.

Key Identified Hazards:

  • Skin Sensitization: The most prominent risk is the potential to cause an allergic skin reaction upon contact.[1][2][3] Repeated or prolonged exposure can lead to sensitization, where subsequent contact, even with minute amounts, can trigger a significant allergic response such as a rash, itching, or swelling.[2][3][4]

  • Eye Irritation: Direct contact with the compound, particularly in its solid or powder form, can cause serious eye irritation.[4][5]

  • Potential Carcinogenicity: Epidemiological studies of workers occupationally exposed to MBT have indicated an increased risk of certain cancers.[6] It is classified by some sources as a substance that may cause cancer, warranting stringent handling protocols to minimize exposure.[3]

  • Aquatic Toxicity: This class of compounds is recognized as being very toxic to aquatic life, with long-lasting effects.[1][5][7] Therefore, preventing its release into the environment is a critical responsibility.

  • Hazardous Decomposition: When heated to decomposition or in the event of a fire, it can release highly toxic and irritating gases, including oxides of carbon, nitrogen, and sulfur.[1][4][8][9]

This hazard profile dictates a multi-faceted PPE strategy focused on preventing skin and eye contact, minimizing inhalation of dust, and ensuring containment to protect both the user and the environment.

Part 2: Essential Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's properties. For Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate, a comprehensive barrier is required.

Hand Protection: The First Line of Defense

Given the high risk of skin sensitization, glove selection is paramount. A single glove layer is insufficient; double-gloving is mandatory to provide robust protection against potential tears, punctures, and permeation.

Glove TypeInner LayerOuter LayerRationale
Recommendation NitrileNitrile or NeopreneThe inner nitrile glove provides a snug fit and serves as a secondary barrier. The outer glove (thicker nitrile or neoprene) bears the brunt of any chemical exposure and can be removed and replaced if contamination is suspected, preserving the integrity of the inner layer.[10]
Material Properties Nitrile: Offers good resistance to a range of chemicals, including oils, greases, and some solvents, and is an excellent alternative for those with latex allergies.[10]Neoprene: Provides good pliability and tear resistance, protecting against a variety of fluids and chemicals.[10]Butyl Rubber: While not always necessary for this compound, butyl gloves offer superior resistance to highly corrosive acids, ketones, and esters and should be considered if the compound is used in such solvent systems.[10]

Crucial Note on Glove Use: Gloves must be changed immediately if they come into contact with the chemical.[11] Do not wait for a visible sign of degradation. Permeation, the process where a chemical passes through a material on a molecular level, can occur without any visible change to the glove.[12]

Eye and Face Protection: Shielding Against Dust and Splashes
  • Safety Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required to protect against airborne dust particles and accidental splashes.

  • Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.

Body Protection: A Barrier for Your Skin
  • Laboratory Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) with a fully buttoned front and tight-fitting cuffs is mandatory.

  • Apron: For procedures involving significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: In the event of a large spill or during decontamination procedures, a disposable full-body protective suit (e.g., Tyvek) should be used.

Respiratory Protection: Guarding Against Inhalation

All handling of solid Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate should be performed within a certified chemical fume hood to control airborne dust. If a fume hood is not available or in the case of a spill outside of containment:

  • Respirator: A particulate filter respirator (e.g., an N95, N99, or P100) is necessary to prevent the inhalation of dust.[3][8] For situations involving potential vapors or gases from decomposition, a respirator with combination cartridges for organic vapors and acid gases should be used.[9]

Part 3: Operational & Disposal Plans

A successful safety protocol integrates PPE with procedural workflows for handling, emergencies, and disposal.

Standard Operating Workflow

The following diagram outlines the logical flow for safely handling Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing A Verify Fume Hood Operation B Don Required PPE (Double Gloves, Goggles, Lab Coat) A->B C Weigh Compound on Anti-Static Weighing Paper B->C Proceed to Hood D Transfer to Reaction Vessel C->D E Add Solvents Slowly to Minimize Splashing D->E F Decontaminate Workspace with 70% Ethanol E->F After Reaction G Segregate Waste (Solid vs. Liquid) F->G H Doff PPE in Correct Order (Outer Gloves First) G->H I Exit Lab H->I Final Hand Wash

Caption: Standard workflow for handling Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate.

Emergency Procedures: Spills & Exposure

If a Spill Occurs:

  • Isolate: Immediately alert others and isolate the spill area.[4][13]

  • Evacuate: Keep unauthorized personnel away and stay upwind of the spill.

  • Assess & Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.[1]

  • Contain: Prevent the spill from entering drains or waterways.[2][7]

  • Clean-Up (for solids): Do NOT dry sweep. Gently moisten the spilled material with 60-70% ethanol to prevent dust from becoming airborne.[4] Carefully sweep or scoop the dampened material into a sealed, labeled container for hazardous waste disposal.[4][8]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Waste Disposal Workflow

Disposal must be handled with as much care as the initial handling. This compound and its containers are considered hazardous waste.

cluster_streams Waste Streams A Segregate Waste at Point of Generation B Contaminated Solid Waste (Gloves, Weigh Paper, Disposable PPE) A->B C Unused/Expired Chemical (Original Container) A->C D Contaminated Liquid Waste (Solvents, Reaction Mixtures) A->D E Place in Separate, Sealed, and Clearly Labeled Hazardous Waste Containers B->E C->E D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G H Complete Waste Manifest Documentation G->H

Caption: Waste stream management and disposal protocol.

Disposal Protocol:

  • Do Not Dispose in Trash or Sink: This compound must not be disposed of with household or general laboratory garbage.[7] Do not allow it to reach any sewage system or waterway.[2][7]

  • Solid Waste: All contaminated disposables (gloves, weighing paper, paper towels, etc.) must be collected in a dedicated, sealed hazardous waste container.

  • Unused Chemical: The original container with any unused chemical must be disposed of as hazardous waste. Do not attempt to wash and reuse the container.

  • Contaminated Clothing: Contaminated work clothing should be removed carefully, sealed in a bag, and decontaminated or disposed of by a professional service.[1][3] It should not be allowed out of the workplace or taken home.[1][3]

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal environmental regulations.

Conclusion: Fostering a Culture of Safety

Handling Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate requires a proactive and informed approach to safety. By understanding its potential hazards through the lens of its analogue, 2-Mercaptobenzothiazole, we can implement a robust PPE and handling protocol. The principles of containment (using a fume hood), protection (wearing the correct multi-layered PPE), and preparedness (having clear emergency and disposal plans) are non-negotiable. This guide provides the necessary framework to build deep trust in your laboratory's safety culture, ensuring that groundbreaking research is conducted without compromising the well-being of the professionals who make it possible.

References

  • Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole. [Link]

  • Whittaker, M. H., Gebhart, A. M., Miller, T. C., & Hammer, F. (2004). Human health risk assessment of 2-mercaptobenzothiazole in drinking water. Toxicology and Industrial Health, 20(6-10), 149-163. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-Mercaptobenzothiazole. [Link]

  • CPAchem Ltd. Safety data sheet: 2-Mercaptobenzothiazole. [Link]

  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. International Chemical Safety Cards (ICSCs). [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • National Grid. Tips of the Trade - First Responders. [Link]

  • Liberty Glove & Safety. Gloves Chemical Resistance Chart. [Link]

  • ASGMT. Odorant Leak Management. [Link]

  • GPL Odorizers. (2024, September 11). Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization. [Link]

  • Ansell. Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. [Link]

  • Superior Glove. CHEMICAL GLOVE RESISTANCE GUIDE. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Oilfield Technology. (2024, December 30). Managing mercaptans. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.